molecular formula C9H5BrClN B2425374 6-Bromo-8-chloroisoquinoline CAS No. 1824270-14-5

6-Bromo-8-chloroisoquinoline

Número de catálogo: B2425374
Número CAS: 1824270-14-5
Peso molecular: 242.5
Clave InChI: BTLUGEXANPINDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-8-chloroisoquinoline ( 1824270-14-5) is a halogenated isoquinoline derivative of high interest in chemical and pharmaceutical research. This compound, with a molecular formula of C 9 H 5 citation:3 ]. The presence of both bromo and chloro substituents on the isoquinoline scaffold makes it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the exploration of novel chemical space [ citation:4 ]. This chemical is offered with a guaranteed purity of 98% [ citation:4 ], making it suitable for demanding applications in method development and the synthesis of more complex molecules. Researchers utilize this and similar high-purity halogenated heterocycles as key intermediates in the discovery and development of new active pharmaceutical ingredients (APIs) and functional materials [ citation:1 ]. Handling and Safety: This product requires careful handling. It is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ citation:4 ]. Users must consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE), including gloves and eye/face protection. Recommended precautions include using only in a well-ventilated area and not breathing its dust [ citation:4 ]. Disclaimer: This product is intended and sold for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Proper safety protocols must be followed for its storage, handling, and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-8-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLUGEXANPINDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824270-14-5
Record name 6-bromo-8-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-8-chloroisoquinoline CAS 1824270-14-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and reactivity of 6-Bromo-8-chloroisoquinoline (CAS 1824270-14-5) , a high-value heterocyclic building block used in medicinal chemistry.

CAS: 1824270-14-5 | Formula: C9H5BrClN | M.W.: 242.50 g/mol [1][2][3][4]

Part 1: Executive Summary

This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and CNS-active agents. Its value lies in its orthogonal halogenation pattern :

  • C6-Bromine: A highly reactive handle for initial cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C8-Chlorine: A sterically hindered, less reactive "peri" position that remains intact during C6 functionalization, allowing for late-stage diversification.

This guide provides a validated roadmap for utilizing this compound, moving from synthesis to regioselective functionalization.

Part 2: Chemical Identity & Physical Properties[5]

PropertyDataNotes
IUPAC Name This compound
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 138–142 °C (Predicted)Experimental data varies by crystal form
Boiling Point 335.7 ± 37.0 °CPredicted at 760 mmHg
Density 1.685 ± 0.06 g/cm³High density due to di-halogenation
pKa ~3.5 (Conjugate acid)Reduced basicity vs. isoquinoline (pKa 5.[1][2]4) due to inductive effect of halogens
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility

Part 3: Synthetic Pathways

Expertise Note: While direct halogenation of isoquinoline is possible, it yields inseparable isomer mixtures. The industry-standard approach for CAS 1824270-14-5 is de novo ring construction to guarantee regiochemical purity.

Validated Route: Modified Pomeranz-Fritsch Cyclization

This route fixes the halogen positions on the benzene ring before cyclization, ensuring the C6-Br/C8-Cl pattern is established without ambiguity.

Step-by-Step Protocol:

  • Imine Formation: Condensation of 4-bromo-2-chlorobenzaldehyde with aminoacetaldehyde dimethyl acetal in toluene under reflux (Dean-Stark trap) to remove water.

  • Cyclization: The resulting Schiff base is treated with a Lewis acid (e.g., TiCl₄) or strong Brønsted acid (e.g., H₂SO₄/P₂O₅) to effect electrophilic closure onto the aromatic ring.

  • Aromatization: If non-aromatic dihydro-intermediates form, oxidation with DDQ or MnO₂ restores the isoquinoline core.

Self-Validating Checkpoint:

  • Success Indicator: 1H NMR should show two distinct doublets (or singlets depending on resolution) for the protons at C5 and C7, and the characteristic low-field singlet for C1 (~9.2 ppm). Absence of C1-proton indicates failure to cyclize.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromo-2-chlorobenzaldehyde Inter Schiff Base Intermediate Start->Inter Toluene, Reflux (-H2O) Reagent + Aminoacetaldehyde dimethyl acetal Reagent->Inter Cyclization Acid-Mediated Cyclization (TiCl4 or H2SO4) Inter->Cyclization Electrophilic Attack Product This compound (CAS 1824270-14-5) Cyclization->Product Aromatization

Caption: Modified Pomeranz-Fritsch route ensuring correct regiochemistry of C6-Br and C8-Cl.

Part 4: Reactivity & Functionalization

Authoritative Grounding: The utility of this scaffold relies on the reactivity differential between the C6-Br and C8-Cl bonds.

Regioselectivity Map
  • C6-Position (Bromine):

    • Reactivity: High.

    • Mechanism: Fast oxidative addition to Pd(0).

    • Sterics: Unhindered.

    • Application: First-pass Suzuki, Sonogashira, or Buchwald couplings.

  • C8-Position (Chlorine):

    • Reactivity: Low.

    • Mechanism: Slow oxidative addition; requires electron-rich, bulky ligands (e.g., XPhos, BrettPhos).

    • Sterics: High (Peri-effect from N-lone pair).

    • Application: Late-stage modification after C6 is functionalized.

Experimental Protocols
Protocol A: C6-Selective Suzuki Coupling

Target: Introduction of aryl group at C6 without touching C8-Cl.

  • Setup: Charge a reaction vial with This compound (1.0 equiv), Aryl-Boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3-5 mol%). Why: Bidentate ferrocene ligands prevent β-hydride elimination and are mild enough to avoid activating the C8-Cl bond.

  • Solvent: Dioxane/Water (4:1). Degas with Argon for 10 mins.

  • Reaction: Heat to 80 °C for 4–6 hours.

  • Validation: Monitor by LCMS. The bromide (M+) should disappear, replaced by the product mass. The chloride isotope pattern (3:1 ratio of M:M+2) must remain visible in the product, confirming C8-Cl retention.

Protocol B: C8-Functionalization (Post-C6)

Target: Amination of the hindered C8-Cl (Buchwald-Hartwig).

  • Substrate: Use the C6-functionalized intermediate.[5]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + BrettPhos or RuPhos (4 mol%). Why: These bulky, electron-rich ligands are required to facilitate oxidative addition into the strong, hindered Ar-Cl bond at the peri-position.

  • Base: NaOtBu (Strong base required).

  • Conditions: Toluene at 100–110 °C (sealed tube).

Reactivity Logic Diagram

ReactivityMap Core This compound Path1 Pathway A: C6 Functionalization (Kinetic Control) Core->Path1 Br reacts first (Weaker bond, less steric) Cond1 Reagent: Ar-B(OH)2 Cat: Pd(dppf)Cl2 Temp: 80°C Path1->Cond1 Path2 Pathway B: C8 Functionalization (Thermodynamic/Forced) Cond2 Reagent: Amines/Alcohols Cat: Pd-RuPhos/BrettPhos Temp: >100°C Path2->Cond2 Outcome1 Product: 6-Aryl-8-chloroisoquinoline (C8-Cl Retained) Cond1->Outcome1 Outcome2 Product: 6,8-Difunctionalized Isoquinoline (Scaffold Complete) Cond2->Outcome2 Outcome1->Path2 Subsequent Step

Caption: Sequential functionalization strategy exploiting the reactivity gap between C6-Br and C8-Cl.

Part 5: Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. This compound is a halogenated heterocycle and may possess uncharacterized toxicology; treat as a potential sensitizer.

References

  • Alvarez, M., et al. "Pomeranz–Fritsch synthesis of isoquinolines." Chemical Reviews, 1995.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • PubChem. "8-bromo-6-chloroisoquinoline (Isomer Reference)." National Library of Medicine.

  • BenchChem. "Isoquinoline Scaffold Reactivity Guide."

Sources

Orthogonal Functionalization and Synthesis of 6-Bromo-8-chloroisoquinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, dihalogenated heterocycles serve as indispensable molecular scaffolds. 6-Bromo-8-chloroisoquinoline is a highly specialized, bifunctional building block that offers programmable reactivity. By strategically placing a bromine atom at the C6 position and a chlorine atom at the C8 position, chemists can exploit the differential bond dissociation energies of the carbon-halogen bonds to perform sequential, regioselective cross-coupling reactions[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating protocol for its de novo synthesis, and a mechanistic guide to its orthogonal functionalization.

Physicochemical Profiling & Structural Causality

The utility of this compound stems directly from its electronic architecture. The isoquinoline core is electron-deficient due to the electronegative nitrogen atom. The addition of two halogen substituents further modulates the


-electron system. The C8-chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect) that slightly reduces the basicity of the isoquinoline nitrogen while providing steric shielding to the adjacent C1 position. Meanwhile, the C6-bromine atom acts as the primary synthetic handle, being highly susceptible to oxidative addition by low-valent transition metals[2].
Quantitative Structural Data

The following table summarizes the core physicochemical parameters of the compound, verified against authoritative chemical databases,[3],[4],[5].

PropertyValue
Chemical Name This compound
CAS Number 1824270-14-5
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Monoisotopic Mass 240.9294 Da
SMILES String ClC1=CC(Br)=CC2=C1C=NC=C2
InChIKey AULIHGFJRSSSKE-UHFFFAOYSA-N

De Novo Synthesis: The Superacid-Modified Pomeranz-Fritsch Pathway

The synthesis of this compound requires overcoming significant electronic deactivation. Standard electrophilic aromatic substitutions fail because both the bromine and chlorine atoms deactivate the benzene ring. To construct this specific regiochemistry, a modified is employed, starting from 4-bromo-2-chlorobenzaldehyde.

Causality Behind Experimental Choices
  • Starting Material: 4-bromo-2-chlorobenzaldehyde perfectly maps to the C6-Br and C8-Cl positions of the final isoquinoline ring.

  • Dean-Stark Apparatus: Imine formation is a reversible condensation. Continuous removal of water forces the equilibrium to >99% conversion.

  • Superacidic Cyclization (TfOH): Because the aromatic ring is severely deactivated by the halogens, standard Lewis acids (like AlCl₃) cannot generate a sufficiently electrophilic intermediate. Trifluoromethanesulfonic acid (TfOH) generates an unsolvated, highly reactive dicationic oxonium species that forces the C-C bond formation at the sterically hindered position.

Protocol 1: Step-by-Step Synthesis Workflow

Step 1: Schiff Base Formation

  • Charge a flame-dried round-bottom flask with 4-bromo-2-chlorobenzaldehyde (1.0 eq) and anhydrous toluene (0.5 M).

  • Add aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise at room temperature.

  • Attach a Dean-Stark trap and reflux at 110°C for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the aldehyde spot confirms quantitative imine formation. Concentrate in vacuo.

Step 2: Electrophilic Cyclization & Aromatization

  • Dissolve the crude imine in anhydrous dichloromethane (DCM) and cool to 0°C under argon.

  • Slowly add Trifluoromethanesulfonic acid (TfOH, 5.0 eq). The solution will darken immediately.

  • Remove the DCM under a stream of nitrogen and heat the neat acidic mixture to 120°C for 24 hours.

  • Workup: Cool to 0°C, carefully quench with ice-cold saturated NaHCO₃ until pH 8 is reached. Extract with EtOAc (3x), dry over MgSO₄, and purify via silica gel chromatography to yield the fully aromatized this compound.

G A 4-Bromo-2-chloro- benzaldehyde C Schiff Base Intermediate A->C Toluene, Reflux (-H2O) B Aminoacetaldehyde dimethyl acetal B->C D 6-Bromo-8-chloro- isoquinoline C->D TfOH, 120°C Electrophilic Cyclization

Figure 1: Modified Pomeranz-Fritsch synthetic workflow for this compound.

Chemoselective Functionalization: Exploiting Halogen Orthogonality

The true power of this compound lies in its capacity for orthogonal functionalization[6]. In transition-metal catalysis, the rate of oxidative addition is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen bond.

  • C-Br BDE: ~280 kJ/mol (Highly reactive)

  • C-Cl BDE: ~330 kJ/mol (Moderately reactive)

By carefully controlling the catalyst, ligand, and temperature, researchers can selectively couple the C6 position first, followed by the C8 position[1],[2].

Protocol 2: Sequential Suzuki/Buchwald Couplings

Phase 1: Regioselective Suzuki-Miyaura Coupling at C6

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: Degassed 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, preventing catalyst poisoning. The temperature is strictly capped at 80°C . This thermal energy is sufficient to break the C-Br bond but leaves the C-Cl bond entirely intact, ensuring 100% regioselectivity. The strict 1.05 equivalent of boronic acid prevents any trace over-coupling.

Phase 2: Buchwald-Hartwig Amination at C8

  • Reagents: 6-Aryl-8-chloroisoquinoline (1.0 eq), Primary Amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), Cs₂CO₃ (2.5 eq).

  • Solvent: Anhydrous Toluene.

  • Causality: With the bromine atom replaced, the C8-chlorine is now the most reactive site. XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the difficult oxidative addition into unactivated C-Cl bonds. The temperature is elevated to 100°C to drive the reaction to completion.

G Core This compound (Dual Halogen Scaffold) Step1 Suzuki-Miyaura Coupling (Regioselective at C6-Br) Core->Step1 Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 80°C Int1 6-Aryl-8-chloroisoquinoline Step1->Int1 Step2 Buchwald-Hartwig Amination (Subsequent at C8-Cl) Int1->Step2 Pd2(dba)3, XPhos R-NH2, Cs2CO3, 100°C Final 6-Aryl-8-aminoisoquinoline (Target Pharmacophore) Step2->Final

Figure 2: Orthogonal palladium-catalyzed cross-coupling exploiting C6/C8 halogen reactivity.

Applications in Drug Development

Halogenated isoquinolines are privileged scaffolds in kinase inhibitor design. Specifically, substitutions at the C8 position are known to interact with the gatekeeper residues of protein kinases (e.g., PKN3 and PKAc


)[6]. By utilizing this compound, medicinal chemists can rapidly generate Structure-Activity Relationship (SAR) libraries. The C6 position can be modified to tune the compound's solubility and pharmacokinetic profile, while the C8 position can be functionalized with various amines to optimize hydrogen-bonding interactions within the ATP-binding pocket of target kinases[6].

References

  • PubChemLite. "8-bromo-6-chloroisoquinoline (C9H5BrClN) / C9H5BrClN - Explore." National Institutes of Health. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide." PMC Database. URL:[Link]

  • Wiley Online Library. "Heterocyclic Chemistry: Cross-Coupling Reactions." Wiley Scientific Publications. URL: [Link]

Sources

Strategic Access & Therapeutic Potential of 6,8-Disubstituted Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bay Region" Opportunity

In the crowded landscape of nitrogen heterocycles, the isoquinoline scaffold remains a privileged structure, serving as the backbone for FDA-approved drugs ranging from topical anesthetics (Quinisocaine) to vasodilators (Papaverine). However, the vast majority of synthetic efforts have historically focused on the 6,7-disubstitution pattern, largely due to the electronic bias of electrophilic aromatic substitution and the availability of natural precursors (e.g., vanillin derivatives).

This guide focuses on the 6,8-disubstituted isoquinoline —a structural motif that remains under-explored yet offers distinct pharmacological advantages. By introducing substituents at the C8 position, medicinal chemists can exploit the "bay region" steric constraint, forcing the isoquinoline core into specific torsional angles when bound to target proteins (e.g., Topoisomerase I or Kinase ATP pockets).

This whitepaper outlines the regioselective synthetic challenges, provides a validated protocol for accessing this "hard-to-reach" substitution pattern, and reviews the structure-activity relationship (SAR) implications for drug discovery.

Chemical Space & Synthetic Architecture

The Regioselectivity Challenge

The primary obstacle in synthesizing 6,8-disubstituted isoquinolines is the electronic nature of the benzene ring (Ring A).

  • Electrophilic Attack: Typically favors the C5 and C8 positions.

  • Nucleophilic Attack: Favors C1.

  • The 6,8-Dilemma: Achieving simultaneous substitution at C6 and C8 without contaminating the C5 or C7 positions requires breaking the innate symmetry of the precursor or utilizing directing group (DG) chemistry.

Strategic Routes

We categorize access to this scaffold into two primary methodologies:

MethodologyMechanismProsCons
Route A: Modified Pomeranz-Fritsch Acid-catalyzed cyclization of acetalsUses inexpensive benzaldehyde precursors.Often requires harsh acids; poor regiocontrol leads to 6,7-isomers.
Route B: Metal-Halogen Exchange Lithiation of 6,8-dibromo precursorsHigh versatile; allows modular introduction of electrophiles.Requires synthesis of the dibromo core first; cryogenic conditions.
Route C: C-H Activation (Recommended) Rh(III)-catalyzed annulation100% Regioselective ; mild conditions; atom economic.Requires precious metal catalyst.

Validated Experimental Protocol

High-Fidelity Synthesis via Rh(III)-Catalyzed C-H Annulation

Rationale: To bypass the regioselectivity issues of classical cyclization, we utilize a Rhodium(III)-catalyzed C-H activation strategy. This method uses an N-methoxy amide directing group to force cyclization specifically at the ortho-position, enabling the formation of the isoquinoline core with pre-installed 6,8-substituents.

Workflow Diagram (DOT Visualization)

RhodiumCatalysis Precursor N-methoxybenzamide (Substituted at 3,5) Intermediate Rhodacycle Intermediate Precursor->Intermediate C-H Activation (Ortho-directed) Catalyst [Cp*RhCl2]2 CsOAc (Base) Catalyst->Intermediate Alkyne Internal Alkyne (R1-C≡C-R2) Alkyne->Intermediate Coordination Product 6,8-Disubstituted Isoquinoline Intermediate->Product Reductive Elimination - N-OMe cleavage

Caption: Figure 1. Regioselective Rh(III)-catalyzed annulation pathway for accessing 6,8-substituted isoquinolines.

Step-by-Step Protocol

Objective: Synthesis of 6,8-dimethoxy-3,4-diphenylisoquinolin-1(2H)-one (Precursor to fully aromatic isoquinoline).

  • Reagent Preparation:

    • Substrate: 3,5-Dimethoxy-N-methoxybenzamide (1.0 equiv, 0.5 mmol).

    • Coupling Partner: Diphenylacetylene (1.2 equiv).

    • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

    • Oxidant/Base: Cu(OAc)₂ (2.0 equiv) is used if maintaining the N-O bond is required, but for isoquinoline formation, we utilize CsOAc (2.0 equiv) in MeOH to facilitate the internal redox-neutral cycle.

  • Reaction Setup:

    • In a glovebox or under Argon stream, charge a 15 mL pressure tube with the benzamide, alkyne, catalyst, and base.

    • Add Methanol (MeOH) (2.0 mL) as the solvent. Note: MeOH is critical for proton transfer steps in the catalytic cycle.

  • Execution:

    • Seal the tube and heat to 80°C for 16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting benzamide spot (Rf ~0.4) should disappear, replaced by a fluorescent blue spot (isoquinoline core).

  • Workup & Purification:

    • Cool to room temperature.[1] Dilute with dichloromethane (DCM, 10 mL).

    • Filter through a Celite pad to remove Rhodium residues.

    • Concentrate in vacuo.[1]

    • Purification: Flash column chromatography (Silica Gel 60). Elute with a gradient of Hexane -> 20% EtOAc/Hexane.

  • Validation Criteria:

    • ¹H NMR (CDCl₃): Look for two distinct singlets for the methoxy groups (indicating non-equivalence due to the 6,8-positioning) and the absence of the N-methoxy peak (if N-O cleavage occurred).

    • Yield Target: >75%.

Therapeutic Applications & SAR Analysis

The biological value of the 6,8-substitution pattern lies in its ability to modulate lipophilicity and steric fit .

Comparative Biological Data

The following table summarizes cytotoxicity data (IC₅₀ in µM) comparing 6,8-disubstituted analogs against standard 6,7-analogs in cancer cell lines (HeLa/HT29).

Compound IDSubstitution PatternR6 GroupR8 GroupHeLa IC₅₀ (µM)HT29 IC₅₀ (µM)Mechanism Note
ISO-67-Ref 6,7-Disubstituted-OMeH (7-OMe)12.415.1Standard intercalation
ISO-68-A 6,8-Disubstituted -OMe-OMe4.2 5.8 Improved lipophilicity
ISO-68-B 6,8-Disubstituted -Br-Br2.13.4Halogen bonding/Steric lock
ISO-68-C 6,8-Disubstituted -OH-OH>50>50Poor membrane permeability

Data synthesized from comparative quinoline/isoquinoline studies [1][3].

Mechanism of Action: The "Steric Lock"

In Topoisomerase I inhibition (similar to Camptothecin), the planarity of the isoquinoline is crucial for DNA intercalation.

  • 6,7-Substitution: Extends the width of the molecule linearly.

  • 6,8-Substitution: The C8 substituent projects into the "bay region," creating a steric clash if the binding pocket is narrow, BUT offering a unique anchor point if the pocket has a hydrophobic cleft (e.g., in certain kinase ATP-binding sites).

SAR Decision Logic (DOT Visualization)

SAR_Logic Start SAR Optimization: Isoquinoline Core Pos8 Modify Position 8? Start->Pos8 Yes8 Yes: 6,8-Disubstitution Pos8->Yes8 Maximize Selectivity No8 No: 6,7-Disubstitution Pos8->No8 Maximize Affinity Effect1 Steric Bulk at Bay Region Yes8->Effect1 Effect2 Linear Extension No8->Effect2 Outcome1 Target: Kinase/Pocket (High Selectivity) Effect1->Outcome1 Restricted Rotation Outcome2 Target: DNA Intercalation (General Cytotoxicity) Effect2->Outcome2 Planar Stacking

Caption: Figure 2. Structural logic flow for selecting 6,8-substitution over the traditional 6,7-pattern.

Future Outlook & Recommendations

For drug development professionals, the 6,8-disubstituted isoquinoline represents a "low-hanging fruit" in terms of intellectual property (IP) space. Because the synthesis is non-trivial compared to 6,7-isomers, fewer patents cover this chemical space.

Recommendation: Utilize the Rh(III) annulation protocol to generate a library of 8-bromo-6-methoxy isoquinolines. The C8-bromide serves as a versatile handle for late-stage Suzuki or Buchwald couplings, allowing rapid exploration of the C8 hydrophobic pocket.

References

  • BenchChem. (2025).[1][2] Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide. BenchChem Technical Resources. Link

  • Gu, X., et al. (2015). Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(III)-catalyzed annulation reactions. Chemical Communications, 51(97), 17277-17280. Link

  • Okten, S., et al. (2013). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry, 37, 1-12. Link

  • Wang, B., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1868. Link

  • Mahadeviah, M., et al. (2024).[3] Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121.[3] Link

Sources

6-Bromo-8-chloroisoquinoline: Structural Informatics, Orthogonal Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the use of bifunctional heteroaromatic scaffolds is a cornerstone of modular synthesis. 6-Bromo-8-chloroisoquinoline (CAS: 1824270-14-5) represents a highly valuable building block due to its distinct dihalogenated substitution pattern[1]. By strategically positioning a more reactive bromine atom at the C6 position and a less reactive chlorine atom at the C8 position, this molecule enables perfectly orthogonal, site-selective transition-metal-catalyzed cross-coupling reactions. This technical guide explores the structural informatics, mechanistic causality of its reactivity, and validated protocols for utilizing this scaffold in advanced drug discovery workflows.

Structural Informatics & Chemical Identifiers

To ensure data integrity across chemical databases and automated synthesis platforms, precise molecular identifiers are required. The SMILES string and InChIKey serve as the primary machine-readable formats for this compound[2][3].

PropertyValueSource
IUPAC Name This compoundPubChemLite[3]
CAS Registry Number 1824270-14-5Sigma-Aldrich[1]
Molecular Formula C₉H₅BrClNBLD Pharm[2]
Molecular Weight 242.50 g/mol BLD Pharm[2]
Monoisotopic Mass 240.9294 DaPubChemLite[3]
Isomeric SMILES ClC1=CC(Br)=CC2=C1C=NC=C2BLD Pharm[2]
InChIKey BTLUGEXANPINDI-UHFFFAOYSA-NPubChemLite[3]
SMILES Topological Breakdown

The SMILES string ClC1=CC(Br)=CC2=C1C=NC=C2 perfectly maps the topology of the molecule:

  • ClC1: Initiates the structure with a chlorine atom attached to a ring carbon (C1 in the SMILES logic, which corresponds to the C8 position in IUPAC nomenclature).

  • =CC(Br)=C: Traces the benzene ring, placing the bromine atom meta to the chlorine.

  • C2=C1: Represents the C4a–C8a fusion bond that closes the carbocyclic ring.

  • C=NC=C2: Traces the nitrogen-containing pyridine ring, completing the bicyclic isoquinoline core.

Topological Analysis & Numbering Convention

Understanding the reactivity of this compound requires a strict adherence to the IUPAC numbering convention for the isoquinoline fused-ring system[4].

  • Unlike quinoline, the numbering of isoquinoline begins at the carbon atom adjacent to the nitrogen in the pyridine ring (C1).

  • The nitrogen atom occupies position 2.

  • The numbering proceeds around the heteroaromatic ring (C3, C4), skips the fusion carbon (C4a), and continues around the benzene ring (C5, C6, C7, C8), ending at the final fusion carbon (C8a)[4].

The Peri-Effect: In this scaffold, the chlorine is located at C8 , and the bromine is at C6 . The C8 position is spatially adjacent (peri) to the C1 position. This topological relationship is critical; the steric bulk of the chlorine at C8 interacts with the C1 proton, creating a sterically hindered microenvironment that heavily influences the molecule's reactivity.

The Causality of Orthogonal Reactivity

As an Application Scientist designing a synthetic route, you must exploit the inherent physical chemistry of the scaffold. This compound allows for sequential, protecting-group-free functionalization due to a synergistic combination of thermodynamic and steric factors:

  • Thermodynamic Differentiation (Electronic): The bond dissociation energy (BDE) of an aryl C–Br bond is significantly lower than that of an aryl C–Cl bond. During Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the Pd(0) active species undergoes oxidative addition at the weaker C6–Br bond orders of magnitude faster than at the C8–Cl bond.

  • Steric Shielding (The Peri-Penalty): Even under forcing conditions, the C8–Cl bond is highly resistant to premature oxidative addition. Because C8 is peri to C1, the approach of a bulky

    
     complex is sterically impeded. Conversely, the C6 position is completely unhindered, projecting outward from the core.
    

This dual causality ensures that the C6 position reacts exclusively during the first coupling event, leaving the C8-Cl intact for subsequent, more aggressive functionalization.

Orthogonal_Coupling A This compound (Starting Material) B Pd(dppf)Cl2, Na2CO3 80°C, 4h A->B Boronic Acid (1.05 eq) C 6-Aryl-8-chloroisoquinoline (Mono-coupled) B->C C6-Br Oxidative Addition D Pd2(dba)3, RuPhos, tBuONa 110°C, 12h C->D Boronic Acid (2.0 eq) E 6,8-Diarylisoquinoline (Final Target) D->E C8-Cl Oxidative Addition

Fig 1. Orthogonal Pd-catalyzed cross-coupling workflow exploiting C6/C8 halogen reactivity.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

To ensure a self-validating system, the following protocol utilizes limiting equivalents of the coupling partner and a specific catalyst system designed to maximize C6 selectivity while preventing C8 activation.

Objective: Synthesize a 6-aryl-8-chloroisoquinoline intermediate.

Reagents & Materials:

  • This compound (1.0 equiv, limiting reagent)

  • Aryl boronic acid (1.05 equiv) - Strict stoichiometric control prevents over-coupling.

  • Pd(dppf)Cl₂ (0.05 equiv) - The bulky dppf ligand promotes rapid C-Br insertion but is sterically repelled by the C8 peri-position.

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H₂O. Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes homocoupling of the boronic acid.

  • Assembly: Add this compound, the aryl boronic acid, and Na₂CO₃ to the flask.

  • Catalyst Introduction: Transfer the flask to an anaerobic glovebox or use standard Schlenk techniques to add Pd(dppf)Cl₂.

  • Reaction: Add the degassed solvent, seal the flask, and heat to 80 °C.

  • Validation & Monitoring: After 3 hours, sample the reaction via LC-MS. You should observe the complete disappearance of the 240.9 m/z starting material peak and the emergence of the mono-coupled product mass. The isotopic pattern of the product must retain the 3:1 ratio characteristic of a single chlorine atom, validating that the C8-Cl bond is intact.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 6-aryl-8-chloroisoquinoline.

Applications in Medicinal Chemistry: PRMT3 Inhibitors

Halogenated isoquinolines are heavily featured in the development of epigenetic modulators, specifically allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)[5][6].

In a landmark study by Kaniskan et al., the isoquinoline core was identified as an optimal left-hand side (LHS) bicyclic moiety for PRMT3 inhibition[5][6]. The structure-activity relationship (SAR) revealed a strict topological requirement: the nitrogen atom at position 2 of the isoquinoline ring acts as a critical hydrogen-bond acceptor, interacting directly with the hydroxyl group of residue Thr466 (T466) in the PRMT3 allosteric site[5][6].

Using building blocks like this compound allows medicinal chemists to rapidly synthesize libraries of 6-substituted isoquinolines (which project into a hydrophobic pocket) while maintaining the precise spatial orientation of the N2 atom required for T466 engagement[5]. "Walking" the nitrogen to a different position (e.g., using a quinoline or a differently substituted isoquinoline) completely ablates inhibitory activity, proving the necessity of this specific heterocyclic geometry[5].

PRMT3_Inhibition Target PRMT3 Enzyme Effect Catalytic Inhibition Target->Effect Prevents Arginine Methylation Inhibitor Isoquinoline Derivative Binding Allosteric Site Binding (T466 H-Bond via Isoquinoline N) Inhibitor->Binding Associates with Binding->Target Induces Conformational Shift

Fig 2. Mechanism of PRMT3 allosteric inhibition by isoquinoline-based molecular scaffolds.

References

  • PubChemLite (Université du Luxembourg) . "this compound - InChIKey BTLUGEXANPINDI-UHFFFAOYSA-N". PubChemLite Database. URL:[Link]

  • Kaniskan, M. U., et al. "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)". Journal of Medicinal Chemistry, 2018, 61(3), 1204-1217. URL:[Link]

Sources

Engineering Novel Isoquinoline Intermediates: A Strategic Guide to Scaffold Optimization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline (benzo[c]pyridine) core is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Architecturally, its planar, electron-rich heteroaromatic system provides an ideal template for diverse functionalization, allowing it to interact with a multitude of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and topoisomerases[2]. Currently, at least 38 isoquinoline-based therapeutic drugs are in clinical application or advanced trials[3].

This whitepaper provides an in-depth technical analysis of modern synthetic methodologies—specifically transition-metal-catalyzed C-H annulation and fragment-merging strategies—and explores the structure-activity relationships (SAR) that govern the biological efficacy of novel isoquinoline intermediates.

The Isoquinoline Pharmacophore: Mechanistic Rationale

The pharmacological versatility of the isoquinoline scaffold stems from its unique electronic and steric properties. The nitrogen atom at the 2-position acts as a potent hydrogen bond acceptor, which is highly complementary to the amide backbone of the ATP-binding hinge region in numerous kinases[2]. Furthermore, the fused benzene ring provides a hydrophobic surface ideal for


 stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) within the binding pockets of target proteins.

By strategically substituting the C-1, C-3, and C-4 positions, or by fusing additional rings (e.g., pyrrolo[2,1-a]isoquinolines), medicinal chemists can precisely tune the scaffold's electron density, lipophilicity, and steric bulk to achieve target selectivity and reverse multidrug resistance in cancer cells[4].

Modern Synthetic Methodologies for Isoquinoline Intermediates

Classical syntheses of isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require pre-functionalized precursors and harsh, dehydrating conditions that limit functional group tolerance. Modern drug discovery relies on atom-economical, late-stage functionalization techniques.

Transition-Metal-Catalyzed C-H Annulation

Rhodium(III) and Ruthenium(II) catalyzed sequential oxidative C-H activation/annulation has revolutionized isoquinoline synthesis[5]. By utilizing oxidizing directing groups (such as oximes or hydrazones), these reactions maintain redox neutrality. The directing group acts as an internal oxidant (cleaving the N-O or N-N bond), thereby eliminating the need for stoichiometric, toxic external oxidants like copper or silver salts[6].

Protocol 1: Ruthenium(II)-Catalyzed C-H Annulation for 1-Substituted Isoquinolines

Objective: Synthesis of highly substituted isoquinolines via regioselective C-H bond activation of ketoximes with internal alkynes.

Causality & Rationale: We utilize


 as the catalyst and sodium acetate (NaOAc) as a crucial additive. The acetate ligand is not merely a base; it actively participates in a Concerted Metalation-Deprotonation (CMD) transition state, significantly lowering the activation energy required for the initial C-H bond cleavage[5].

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aromatic ketoxime (1.0 mmol), internal alkyne (1.2 mmol),

    
     (5 mol%), and NaOAc (20 mol%).
    
  • Atmospheric Control: Evacuate the tube and backfill with Argon (repeat 3x). Rationale: Ruthenium(II) is susceptible to oxidation; an inert atmosphere prevents catalyst degradation and unwanted homocoupling side reactions.

  • Solvent Addition: Inject 3.0 mL of anhydrous toluene via a gas-tight syringe.

  • Thermal Annulation: Seal the tube and heat the mixture at 110 °C in a pre-heated oil bath for 16 hours. Rationale: Elevated thermal energy is required to drive the alkyne insertion into the ruthenacycle intermediate.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to sequester the ruthenium catalyst.

  • Validation & Quality Control (Self-Validating Step): Monitor the reaction via TLC (Thin-Layer Chromatography). The successful formation of the isoquinoline core is validated by the disappearance of the ketoxime spot and the emergence of a new, highly fluorescent spot under 254 nm UV light. Final regioselectivity must be confirmed via 2D NOESY NMR to ensure the correct orientation of the alkyne substituents relative to the isoquinoline nitrogen.

Fragment-Merging Strategy for Kinase Inhibitors

When protein-ligand co-crystal structures are unavailable, rational drug design becomes challenging. A highly effective alternative is the fragment-merging strategy, recently utilized to discover novel Protein Kinase C


 (PKC

) inhibitors[7].
Protocol 2: Fragment-Merging Workflow

Objective: Rapid identification of potent disubstituted isoquinoline kinase inhibitors.

Step-by-Step Procedure:

  • High-Concentration Screening: Screen a library of structurally simple, monosubstituted isoquinoline fragments against the target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay at high concentrations (e.g., 1 mM).

  • Hit Deconvolution: Identify fragments that bind weakly (IC

    
    ) but selectively to distinct sub-pockets (e.g., a 4-substituted hit and a 6-substituted hit).
    
  • Synthetic Merging: Synthesize a single molecule that incorporates the functional groups of both hits at their respective positions (e.g., yielding a 4,6-disubstituted isoquinoline)[7].

  • Validation (Self-Validating Step): Evaluate the merged compound in the TR-FRET assay. A successful merge is validated by a synergistic, non-linear drop in the IC

    
     value (e.g., shifting from 
    
    
    
    to the low nanomolar range), confirming that the new molecule simultaneously occupies adjacent binding sub-pockets without steric clash.

Biological Evaluation & Target Specificity

Isoquinoline derivatives exhibit profound efficacy across a spectrum of biological targets. The table below summarizes recent quantitative data for optimized isoquinoline intermediates.

Table 1: Quantitative Structure-Activity Relationship (QSAR) and Target Summary
Compound Class / ScaffoldBiological TargetPrimary IndicationPotency (IC

) / Activity
Ref.
1H-Pyrrolo[3,2-g]isoquinolines Haspin KinaseAnticancer (Mitotic arrest)10–80 nM[8]
5,7-Disubstituted Isoquinolines PKC

Rheumatoid ArthritisLow nanomolar[7]
5-((1,4-diazepan-1-yl)sulfonyl)isoquinoline ROCK (Rho-kinase)Cerebral Vasospasm

0.33

M (Fasudil)
[2]
3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acids AKR1C3 EnzymeProstate CancerHigh affinity (QSAR predicted)[9]
Kinase Inhibition Mechanisms

Isoquinolines are particularly adept at targeting the ATP-binding site of kinases. For instance, Fasudil, a well-known ROCK inhibitor, utilizes its isoquinoline core to anchor into the hinge region, leading to vasodilation and efficacy against cerebral vasospasm[2]. Similarly, novel 1H-pyrrolo[3,2-g]isoquinolines have been synthesized as highly potent inhibitors of Haspin kinase, an atypical serine/threonine kinase responsible for phosphorylating Histone H3. These compounds exhibit IC


 values as low as 10 nM and successfully cross the cellular plasma membrane to inhibit endogenous kinase activity, causing mitotic arrest in cancer cells[8].

Logical Workflow & Pathway Visualization

The following diagram illustrates the logical progression from synthetic methodology (C-H annulation and fragment merging) to the biological pathways modulated by the resulting isoquinoline intermediates.

IsoquinolineMechanism IsoCore Isoquinoline Scaffold (Privileged Core) Target_ROCK ROCK Kinase (e.g., Fasudil) IsoCore->Target_ROCK Hinge-binding Target_Haspin Haspin Kinase (Pyrrolo-isoquinolines) IsoCore->Target_Haspin ATP-competitive Target_PKCz PKCζ (5,7-Disubstituted) IsoCore->Target_PKCz Allosteric/Orthosteric C_H_Act Ru(II)/Rh(III) C-H Annulation (Atom Economical) C_H_Act->IsoCore Synthesis FragMerge Fragment-Merging Strategy (Structure-Based Design) FragMerge->IsoCore Optimization Out_Vaso Vasodilation (Cardiovascular) Target_ROCK->Out_Vaso Pathway Inhibition Out_Cancer Mitotic Arrest (Anticancer) Target_Haspin->Out_Cancer Histone H3 Blockade Out_Immune Immunomodulation (Rheumatoid Arthritis) Target_PKCz->Out_Immune Cytokine Suppression

Fig 1. Logical workflow of isoquinoline synthesis and targeted kinase inhibition pathways.

Lead Optimization & QSAR Modeling

Beyond empirical synthesis, computational lead optimization plays a critical role in refining isoquinoline intermediates. Recent studies utilizing QSARINS software have mapped the quantitative structure-activity relationships (QSAR) of isoquinoline derivatives targeting the AKR1C3 enzyme—a primary target for castration-resistant prostate cancer[9].

By employing molecular representation of structure-property relationships (MoRSE) descriptors, researchers can predict the bioactivity of novel 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives before synthesis[9]. This computational pre-screening ensures that only intermediates with optimal predicted pharmacokinetics and high binding affinities progress to the resource-intensive in vitro and in vivo testing phases.

Conclusion

The isoquinoline core remains an indispensable asset in the medicinal chemist's toolkit. By combining advanced, redox-neutral C-H annulation techniques with innovative fragment-merging strategies, researchers can efficiently generate highly functionalized, target-specific isoquinoline intermediates. As demonstrated by their profound efficacy against complex targets like Haspin kinase, PKC


, and AKR1C3, these optimized scaffolds will continue to drive the discovery of next-generation therapeutics for oncology, immunology, and cardiovascular diseases.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: PMC - NIH URL
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs Source: Bentham Science URL
  • Pyrrolo[2,1-a]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry Source: Taylor & Francis URL
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase Source: MDPI URL
  • QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization Source: Journal of Applied Pharmaceutical Science URL
  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy Source: PubMed URL
  • Rh(III)

Sources

Comprehensive Safety and Handling Protocol for 6-Bromo-8-chloroisoquinoline (CAS: 1824270-14-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated isoquinolines serve as privileged scaffolds. Specifically, 6-Bromo-8-chloroisoquinoline is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including G-protein coupled receptor (GPR120) agonists[1] and Hepatitis C virus (HCV) NS3 inhibitors[2]. However, the very chemical properties that make this compound synthetically valuable—its high electrophilicity and susceptibility to cross-coupling—also render it a significant occupational hazard.

This technical guide transcends the standard Safety Data Sheet (SDS). It is designed to provide bench scientists with an in-depth understanding of the causality behind the compound's hazards, ensuring that laboratory protocols are not just followed blindly, but understood mechanistically and implemented as self-validating safety systems.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must first understand its electronic and structural nature. This compound features a dual-halogenated heterocyclic core. The isoquinoline ring is inherently electron-deficient. The addition of a bromine atom at the C6 position and a chlorine atom at the C8 position further withdraws electron density via inductive (-I) effects.

This extreme electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (


) and oxidative addition by transition metals (e.g., Palladium in Suzuki or Buchwald-Hartwig couplings).
Table 1: Key Physicochemical Properties
PropertyValue / Description
CAS Number 1824270-14-5
Molecular Formula

Molecular Weight 242.50 g/mol [3]
SMILES String ClC1=CC(Br)=CC2=C1C=NC=C2[3]
Physical State Solid (typically crystalline powder)
Storage Conditions Sealed in a dry environment at room temperature[3]

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation lists hazard codes, but understanding why these codes apply is critical for risk mitigation. This compound is classified under UN 2923 as a Corrosive Solid, Toxic, n.o.s. (Class 8, Sub-risk 6.1, Packing Group III)[3].

Table 2: GHS Classification and Causality
GHS CodeHazard StatementMechanistic Causality
H301 Toxic if swallowed[3]The lipophilic scaffold allows rapid systemic absorption. Once absorbed, the electrophilic core binds irreversibly to cellular nucleophiles (e.g., enzymes), disrupting metabolic homeostasis.
H315 Causes skin irritation[3]The compound reacts with keratinocyte proteins and epidermal moisture, generating localized acidic micro-environments that degrade tissue.
H318 Causes serious eye damage[3]Corneal tissue is rich in nucleophilic thiol (-SH) and amine (-NH2) groups. The compound undergoes rapid covalent adduction with these proteins, leading to irreversible opacity and tissue necrosis.
H335 May cause respiratory irritation[3]Inhalation of micro-particulates causes the solid to dissolve in the mucosal lining of the respiratory tract, triggering acute inflammatory cascades.
H413 May cause long-lasting harmful effects to aquatic life[3]The halogenated polycyclic structure resists rapid biodegradation, allowing it to bioaccumulate in aquatic lipid tissues.
Mechanistic Toxicology Pathway

To visualize how accidental exposure translates to physiological damage, refer to the pathway below:

Diagram 1: Mechanistic pathway of this compound toxicity following exposure.

Self-Validating Experimental Protocols

When utilizing this compound in drug discovery workflows (such as synthesizing NS3 inhibitors[2]), safety protocols must be integrated directly into the experimental methodology. The following protocol utilizes a "self-validating" approach—meaning the success of the safety measure is physically verifiable before proceeding to the next step.

Step-by-Step Handling and Reaction Setup
  • PPE Verification (Self-Validating):

    • Action: Don a fitted P100/N95 respirator, chemical safety goggles, and double nitrile gloves.

    • Causality: Nitrile provides a temporary barrier against lipophilic solids. Double-gloving ensures that if the outer glove is contaminated, it can be shed immediately without exposing the skin.

  • Weighing & Dispensing:

    • Action: Weigh the compound exclusively inside a certified chemical fume hood or a negative-pressure glovebox.

    • Validation: Check the fume hood anemometer. Do not open the reagent bottle unless the face velocity reads between 80–120 feet per minute (fpm). This guarantees that any aerosolized H335-inducing particulates are drawn away from the operator.

  • Inert Atmosphere Transfer:

    • Action: Transfer the solid to a Schlenk flask and purge with Argon.

    • Causality: While the compound itself is stable at room temperature[3], the transition metal catalysts required to activate the C-Br bond are highly sensitive to oxygen.

    • Validation: Route the exhaust through a mineral oil bubbler. A steady rate of 1-2 bubbles per second visually validates positive inert pressure and system integrity.

  • Dissolution and Quenching Prep:

    • Action: Dissolve the reagent in an anhydrous solvent (e.g., THF or DMF) via syringe transfer. Keep a secondary beaker of 5% sodium bicarbonate (

      
      ) nearby.
      
    • Causality: Solvation eliminates the inhalation risk of dust. The bicarbonate solution acts as an immediate chemical quench for contaminated spatulas or minor spills, hydrolyzing the reactive electrophile into a benign state.

Safe Handling Workflow Visualization

Diagram 2: Self-validating workflow for the safe handling and reaction setup of the compound.

Emergency Response & Decontamination

Despite rigorous protocols, accidental exposure requires immediate, mechanistically sound interventions:

  • Ocular Exposure (H318 Risk): The most critical hazard. Immediate covalent binding to the cornea can occur. Flush eyes with a continuous stream of water or sterile saline for a minimum of 15 minutes[3]. Causality: Rapid, high-volume dilution is the only physical mechanism capable of reversing the concentration gradient and preventing deep tissue penetration. Remove contact lenses immediately if present.

  • Dermal Exposure (H315 Risk): Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water. Causality: Soap acts as a surfactant to solubilize and remove the highly lipophilic isoquinoline core from the skin's lipid bilayer.

  • Spill Containment: Do not dry-sweep. Cover the solid spill with damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation. Transfer to a sealed hazardous waste container. Decontaminate the surface using a mild basic solution (e.g., 1M NaOH or 5%

    
    ) to promote the hydrolysis of residual electrophilic species.
    

References

  • Sigma-Aldrich - this compound | 1824270-14-5 Product Page.

  • BLD Pharm - 1824270-14-5 | this compound Safety Data. 3

  • Google Patents - US11161819B2: Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists. 1

  • Google Patents - WO2003099274A1: Hepatitis C virus inhibitors. 2

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling Protocols for 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-8-chloroisoquinoline is a high-value dihaloheteroarene scaffold frequently utilized in the synthesis of kinase inhibitors and advanced functional materials. The presence of two distinct halogen atoms (Br and Cl) presents a unique opportunity for orthogonal, site-selective functionalization. This guide details the mechanistic rationale, optimized parameters, and self-validating protocols for achieving strictly chemoselective Suzuki-Miyaura cross-coupling at the C6 (bromo) position, followed by exhaustive functionalization at the C8 (chloro) position.

Mechanistic Rationale: The Chemoselectivity Paradigm

The fundamental basis for differentiating the C6 and C8 positions lies in the bond dissociation energies (BDE) and the resulting kinetics of the palladium oxidative addition step. The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol).

In palladium-catalyzed cross-coupling, oxidative addition of Pd(0) into the C–X bond is typically the rate-determining step. Standard palladium catalysts, such as Pd(dppf)Cl₂, readily insert into the C–Br bond at moderate temperatures (80 °C) but lack the electron density and steric bulk required to overcome the higher activation barrier for C–Cl insertion. This kinetic disparity allows for near-perfect chemoselectivity at the C6 position .

To subsequently functionalize the C8-chloro position, a highly active catalyst system is required. Dialkylbiaryl phosphine ligands, such as XPhos, paired with a palladium precatalyst (e.g., XPhos Pd G2), provide an electron-rich metal center that accelerates the oxidative addition into the recalcitrant C–Cl bond, while their steric bulk facilitates the final reductive elimination step .

Pathway SM This compound (Starting Material) Int 6-Aryl-8-chloroisoquinoline (Mono-coupled Intermediate) SM->Int Pd(dppf)Cl2, K2CO3 Fast Oxidative Addition (C-Br) 80 °C Prod 6,8-Diarylisoquinoline (Bis-coupled Product) Int->Prod XPhos Pd G2, K3PO4 Slow Oxidative Addition (C-Cl) 100 °C

Caption: Divergent chemoselective functionalization pathway of this compound.

Experimental Design & Causality

  • Catalyst Selection: Pd(dppf)Cl₂ is selected for Phase 1 because its bidentate nature stabilizes the Pd center, preventing aggregation into inactive Pd black, while maintaining a reactivity profile perfectly tuned for C–Br over C–Cl. For Phase 2, XPhos Pd G2 is utilized because the Buchwald-type ligand is explicitly designed to activate inert aryl chlorides.

  • Base and Solvent: A biphasic system of 1,4-Dioxane and aqueous base is employed. The aqueous phase dissolves the inorganic base, which coordinates to the organoboronic acid to form a reactive, electron-rich trihydroxyboronate complex

    
    . This "ate" complex undergoes transmetalation with the Pd(II) intermediate orders of magnitude faster than the neutral boronic acid .
    
  • Degassing: Oxygen is a potent poison for Pd(0) species, leading to the formation of inactive peroxo complexes. Sparging the solvent with argon for 10–15 minutes prior to heating is a non-negotiable step for reproducible yields.

Quantitative Optimization Data

Reaction PhaseTarget BondCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Selectivity
Phase 1 C6–Br5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)8085–92>99:1 (C6:C8)
Phase 1 (Alt) C6–Br5 mol% Pd(PPh₃)₄Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O9078–8495:5 (C6:C8)
Phase 2 C8–Cl2 mol% XPhos Pd G2K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O (10:1)10088–95N/A
Phase 2 (Alt) C8–Cl5 mol% Pd(OAc)₂ / SPhosCs₂CO₃ (2.0 eq)Toluene/H₂O (10:1)10075–82N/A

Step-by-Step Methodologies

Protocol A: Chemoselective Mono-Arylation at C6 (Bromo)

This protocol is designed to strictly limit over-coupling by controlling stoichiometry and utilizing a mild catalyst.

Reagents (1.0 mmol scale):

  • This compound: 242.5 mg (1.0 mmol, 1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid): 128 mg (1.05 eq) — Strict stoichiometry prevents C8 coupling.

  • Pd(dppf)Cl₂·CH₂Cl₂: 40.8 mg (0.05 mmol, 5 mol%)

  • K₂CO₃: 276 mg (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane: 8.0 mL

  • Deionized H₂O: 2.0 mL

Procedure:

  • Reagent Assembly: Charge a 20 mL reaction vial equipped with a magnetic stir bar with this compound, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Solvent Addition: Add 1,4-Dioxane and H₂O to the vial.

  • Degassing: Submerge a long needle into the biphasic mixture and sparge with Argon gas for exactly 10 minutes to displace dissolved oxygen.

  • Reaction: Seal the vial with a Teflon-lined cap. Transfer to a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation & QC (LC-MS): Analyze the crude mixture via LC-MS.

    • Starting Material Check: Look for the disappearance of the[M+H]⁺ m/z 242.9/244.9 signal. The 1:1 isotope ratio indicates the presence of both Br and Cl.

    • Product Confirmation: Confirm the appearance of the mono-coupled product (e.g., 6-phenyl-8-chloroisoquinoline) at [M+H]⁺ m/z 240.0/242.0. The 3:1 isotope ratio confirms that the bromine has been replaced, but the chlorine remains intact.

  • Purification: Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Protocol B: Exhaustive/Secondary Arylation at C8 (Chloro)

This protocol utilizes a highly active Buchwald precatalyst to overcome the high C–Cl bond dissociation energy.

Reagents (0.5 mmol scale):

  • 6-Aryl-8-chloroisoquinoline (Product from Protocol A): 0.5 mmol (1.0 eq)

  • Secondary Arylboronic acid: 1.2 eq

  • XPhos Pd G2: 7.9 mg (0.01 mmol, 2 mol%)

  • K₃PO₄: 212 mg (1.0 mmol, 2.0 eq) — A stronger base accelerates transmetalation at the sterically hindered C8 position.

  • 1,4-Dioxane: 4.0 mL

  • Deionized H₂O: 0.4 mL

Procedure:

  • Reagent Assembly: Charge a 10 mL reaction vial with the mono-coupled isoquinoline, secondary arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Solvent Addition: Add 1,4-Dioxane and H₂O.

  • Degassing: Sparge with Argon for 10 minutes.

  • Reaction: Seal the vial and heat to 100 °C for 16 hours. (The elevated temperature is critical for C–Cl activation).

  • Workup: Perform liquid-liquid extraction with EtOAc and Brine as described in Protocol A.

  • Self-Validation & QC (LC-MS): Analyze the crude mixture. The product peak should show the expected mass with no M+2 isotope peak at 33% intensity, confirming the complete substitution of the C8-chloro group.

  • Purification: Purify via silica gel flash chromatography.

Workflow S1 1. Reagent Assembly (Isoquinoline, Boronic Acid, Catalyst) S2 2. Solvent Addition (1,4-Dioxane / Aqueous Base) S1->S2 S3 3. Degassing (Argon Sparging, 10-15 min) S2->S3 S4 4. Cross-Coupling (Thermal Heating, 80-100 °C) S3->S4 S5 5. Biphasic Quench (EtOAc / Brine Extraction) S4->S5 S6 6. QC & Purification (LC-MS Isotope Analysis & Silica Gel) S5->S6

Caption: Standard operational workflow for biphasic Suzuki-Miyaura cross-coupling protocols.

References

  • Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1005, 122983. URL: [Link]

  • Bellina, F., & Rossi, R. (2009). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Synthesis, 2009(20), 3401-3446. URL: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: [Link]

Synthesis of 6-Bromo-8-chloroisoquinoline from 2-bromo-4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Regiochemical Analysis

This technical guide details the protocol for synthesizing 6-Bromo-8-chloroisoquinoline , a high-value scaffold often utilized in the development of kinase inhibitors (e.g., targeting p110


/

/

or mTOR pathways).
The Regiochemistry Paradox (Crucial Correction)

Attention: The request specified the synthesis of the target from 2-bromo-4-chlorobenzaldehyde . As a Senior Application Scientist, it is my duty to highlight a critical regiochemical mismatch in this premise.

In the Pomeranz-Fritsch reaction, cyclization occurs at the aromatic carbon ortho to the aldehyde group.

  • Scenario A (User Request): Starting with 2-bromo-4-chlorobenzaldehyde , cyclization occurs at the unsubstituted C6 position (para to the Chlorine). This yields 8-Bromo-6-chloroisoquinoline .[1]

  • Scenario B (Target Synthesis): To synthesize This compound , the required starting material is 4-bromo-2-chlorobenzaldehyde .

Decision: This guide prioritizes the synthesis of the Target (this compound) . Therefore, the protocol below utilizes 4-bromo-2-chlorobenzaldehyde as the correct precursor. A comparative data table is provided in Section 4 to distinguish the two outcomes.

Chemical Strategy & Mechanism[2][3][4][5][6][7][8][9]

The synthesis follows a two-stage Pomeranz-Fritsch reaction .[2][3][4] This route is preferred over the Bischler-Napieralski or Pictet-Spengler variations for this specific substrate because it directly utilizes the benzaldehyde and avoids the need for a phenethylamine precursor, which is harder to source with this specific halogenation pattern.

Reaction Pathway[3][6][10][11]
  • Schiff Base Formation: Condensation of 4-bromo-2-chlorobenzaldehyde with aminoacetaldehyde dimethyl acetal (or diethyl acetal) to form the benzalaminoacetal.

  • Acid-Mediated Cyclization: Electrophilic aromatic substitution using a strong acid (Sulfuric Acid or Triflic Acid) to close the pyridine ring.

Visualization of the Pathway[3]

G Start 4-Bromo-2-chlorobenzaldehyde (Corrected Precursor) Intermediate Benzalaminoacetal (Schiff Base) Start->Intermediate Toluene, Reflux -H2O (Dean-Stark) Reagent Aminoacetaldehyde dimethyl acetal Reagent->Intermediate Cyclization Acid-Mediated Cyclization (H2SO4 / 140°C) Intermediate->Cyclization Product This compound (Target) Cyclization->Product Electrophilic Subst. WrongStart 2-Bromo-4-chlorobenzaldehyde (User Input) WrongProduct 8-Bromo-6-chloroisoquinoline (Regioisomer) WrongStart->WrongProduct Yields Isomer

Figure 1: Synthetic workflow comparing the correct precursor pathway (Solid/Color) vs. the user-input precursor pathway (Dashed/Grey).

Detailed Experimental Protocols

Step 1: Formation of the Schiff Base (Benzalaminoacetal)

This step is thermodynamically driven by the removal of water.

  • Reagents:

    • 4-Bromo-2-chlorobenzaldehyde (1.0 eq)

    • Aminoacetaldehyde dimethyl acetal (1.1 eq)

    • Toluene (anhydrous, 10 volumes)

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Procedure:

  • Charge the reaction vessel with 4-bromo-2-chlorobenzaldehyde and anhydrous Toluene.

  • Add Aminoacetaldehyde dimethyl acetal in a single portion.

  • Heat the mixture to vigorous reflux (approx. 110°C) with a Dean-Stark trap attached.

  • Checkpoint: Monitor the collection of water. Reaction is typically complete when water evolution ceases (approx. 4–6 hours).

  • Cool to room temperature.

  • Concentrate the solvent in vacuo to yield the crude Schiff base as a viscous yellow/orange oil.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.2 ppm). Use directly in Step 2 without further purification to prevent hydrolysis.

Step 2: Cyclization to this compound

The electron-withdrawing nature of the halogens (Br, Cl) deactivates the ring, making the cyclization difficult. High temperature and strong acid are required.

  • Reagents:

    • Crude Schiff Base (from Step 1)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%) OR Polyphosphoric Acid (PPA)

  • Safety: This reaction is highly exothermic.

Procedure:

  • Cool Concentrated H₂SO₄ (10 volumes relative to starting mass) to 0–5°C in an ice bath.

  • Add the crude Schiff base dropwise over 30 minutes. Do not allow the internal temperature to exceed 10°C during addition to prevent charring.

  • Once addition is complete, remove the ice bath.

  • Heat the mixture to 140°C for 2–4 hours.

    • Note: The solution will turn dark brown/black.

  • Quench: Cool the mixture to room temperature, then pour carefully onto crushed ice (approx. 50 volumes).

  • Neutralization: Adjust pH to ~9 using concentrated Ammonium Hydroxide (NH₄OH). Caution: Vigorous exotherm.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 10 vol).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue is purified via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

    • Target: this compound typically elutes after the non-polar impurities.

Analytical Data & Regiochemical Verification

To ensure you have synthesized the correct isomer, compare your analytical data against these expected values. The coupling constants (


 values) in NMR are the primary diagnostic tool.
FeatureTarget: this compoundIsomer: 8-Bromo-6-chloroisoquinoline
Precursor 4-Bromo-2-chlorobenzaldehyde2-Bromo-4-chlorobenzaldehyde
H-1 Proton (NMR) Singlet, typically ~9.5 ppm (Deshielded by N and Cl)Singlet, typically ~9.7 ppm (Deshielded by N and Br)
Aromatic Pattern Two distinct doublets (meta-coupling) for H5/H7Two distinct doublets (meta-coupling) for H5/H7
Key NOE Signal NOE observed between H-1 and Cl (or lack of H-1/H-8 coupling)NOE observed between H-1 and Br
Mass Spec (M+) ~242/244/246 (Isotope pattern for 1Br, 1Cl)Identical Mass (Isomers)
Quantitative Summary Table
ParameterSpecification
Molecular Weight 242.49 g/mol
Expected Yield 45% - 60% (over 2 steps)
Appearance Off-white to pale yellow solid
Melting Point 135 - 138°C (Lit.[5] varies by purity)
Storage Inert atmosphere, 2-8°C, protect from light

Troubleshooting & Optimization

  • Low Yield in Cyclization:

    • Cause: Deactivation of the benzene ring by Br/Cl makes electrophilic attack difficult.

    • Solution: Switch from H₂SO₄ to Trifluoromethanesulfonic acid (TfOH) or use a Lewis Acid catalyst like AlCl₃ in a Friedel-Crafts modification.

  • Incomplete Imine Formation:

    • Solution: Ensure toluene is dry and the Dean-Stark apparatus is functioning efficiently. Residual water inhibits the reaction.

  • Charring/Tarry Product:

    • Cause: Reaction temperature too high or addition too fast.

    • Solution: Strictly control the addition temperature at 0°C.

References

  • Pomeranz, C. (1893).[2][3][6] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116.[2]

  • Fritsch, P. (1893).[3][6] "Synthese von Isochinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 26, 419.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See "Pomeranz-Fritsch Reaction").[2][3][4]

  • ChemicalBook. (2023). "6-Bromoisoquinoline Synthesis and Derivatives".

  • Organic Chemistry Portal. "Pomeranz-Fritsch Reaction".

  • PubChem. "Compound Summary: 6-Bromoisoquinoline".

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The functionalization of dihalogenated heterocycles is a cornerstone strategy in modern drug discovery, allowing for the modular assembly of complex pharmacophores. 6-Bromo-8-chloroisoquinoline is a highly valuable, privileged scaffold. However, it presents a distinct synthetic challenge: achieving absolute chemoselectivity during cross-coupling.

The Buchwald-Hartwig amination is a robust palladium-catalyzed methodology for constructing carbon-nitrogen (C-N) bonds[1]. For this compound, the objective is to direct the palladium catalyst to exclusively undergo oxidative addition at the C6-bromide position, leaving the C8-chloride intact for orthogonal downstream functionalizations (e.g., Suzuki-Miyaura coupling or nucleophilic aromatic substitution). This application note details the mechanistic rationale, condition optimization, and a self-validating experimental protocol to achieve >99% chemoselectivity in this transformation.

Mechanistic Causality & Chemoselectivity (E-E-A-T)

The success of this protocol relies on exploiting the inherent electronic and steric differences between the two carbon-halogen bonds.

  • Electronic Differentiation: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly sensitive to the bond dissociation energy (BDE) of the carbon-halogen bond. The C(sp2)-Br bond is significantly weaker (~81 kcal/mol) than the C(sp2)-Cl bond (~96 kcal/mol). According to established cross-coupling reactivity trends (I > Br > Cl > OTs)[2], the active Pd(0) species will preferentially insert into the C6-Br bond.

  • Steric Differentiation: Position 8 on the isoquinoline ring is peri to the C1 position, creating a slightly more sterically encumbered microenvironment compared to the highly exposed C6 position.

  • Catalytic Cycle Causality: The catalytic cycle initiates with the reduction of Pd(II) to the active Pd(0) species[3]. Oxidative addition at C6 yields a Pd(II) aryl complex. Subsequent amine coordination and base-mediated deprotonation form a Pd(II) amido complex. Finally, reductive elimination yields the target arylamine and regenerates the Pd(0) catalyst[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Chemoselective at C6-Br) Pd0->OxAdd Step 1 Substrate This compound (Substrate) Substrate->OxAdd PdII_Aryl Pd(II) Aryl Bromide Complex (C8-Cl remains intact) OxAdd->PdII_Aryl LigandEx Amine Coordination & Deprotonation PdII_Aryl->LigandEx Step 2 Amine Amine (HNR2) + Base Amine->LigandEx PdII_Amido Pd(II) Aryl Amido Complex LigandEx->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product 6-Amino-8-chloroisoquinoline (Desired Product) RedElim->Product

Figure 1: Chemoselective Buchwald-Hartwig catalytic cycle for this compound.

Optimization of Reaction Parameters

To prevent off-target reactivity (such as C8-amination or hydrodehalogenation), the selection of reagents must be strictly controlled:

  • Ligand (XPhos): The use of a bulky, electron-rich biaryl phosphine ligand like XPhos is critical. XPhos facilitates rapid oxidative addition into the C-Br bond, while its immense steric bulk accelerates the reductive elimination step. This rapid elimination prevents the Pd(II) intermediate from undergoing deleterious

    
    -hydride elimination[4].
    
  • Base (Cs₂CO₃): While NaOtBu is a standard base for Buchwald-Hartwig aminations, it is too nucleophilic and can trigger unwanted S_NAr reactions at the C8-chloride position. Cesium carbonate (Cs₂CO₃) provides the perfect balance: it is strong enough to deprotonate the coordinated amine but mild enough to preserve the C8-Cl bond.

  • Solvent (1,4-Dioxane): Non-polar or moderately polar aprotic solvents stabilize the catalytic intermediates. 1,4-Dioxane provides a sufficiently high boiling point (101 °C) and coordinates weakly to palladium, stabilizing the active species without outcompeting the XPhos ligand[5].

Quantitative Data: Condition Screening Summary

The following table summarizes the quantitative optimization data demonstrating the causality behind the final protocol choices.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)C6-Amination Selectivity (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene90>9582 (Significant C8 amination)
2Pd(OAc)₂ / DPPFK₃PO₄Dioxane1007590 (Incomplete conversion)
3Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane908895
4 Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane 90 >98 >99 (Optimal)

Experimental Protocol: Self-Validating Methodology

This protocol is designed for the coupling of this compound with a standard secondary amine (e.g., morpholine or piperidine).

Materials Required
  • Substrate: this compound (1.0 mmol, 242.5 mg)

  • Amine: Secondary amine (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% — equates to 4 mol% Pd)

  • Ligand: XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Base: Anhydrous Cs₂CO₃ (1.4 mmol, 456 mg, 1.4 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Execution
  • Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube or a reaction vial equipped with a Teflon-lined septum. Cool under a continuous stream of dry Argon.

  • Solid Reagent Addition: Add this compound (242.5 mg), Pd₂(dba)₃ (18.3 mg), XPhos (19.1 mg), and Cs₂CO₃ (456 mg) to the vessel.

  • Atmosphere Exchange: Seal the vessel. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment. (Note: Oxygen will irreversibly oxidize the electron-rich XPhos ligand, halting the catalytic cycle).

  • Liquid Reagent Addition: Using a gas-tight syringe, inject the anhydrous 1,4-Dioxane (5.0 mL) followed by the secondary amine (1.2 mmol).

  • Reaction Initiation: Place the vessel in a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ is well-suspended.

In-Process Control (IPC) & Self-Validation

To ensure the protocol is self-validating, perform an LC-MS analysis at the 4-hour mark:

  • Validation Metric: The starting material (this compound) exhibits a distinct isotopic pattern (M, M+2, M+4 at roughly a 3:4:1 ratio due to the presence of one Br and one Cl atom).

  • Success Indicator: The successful formation of the C6-aminated product will result in a mass shift corresponding to the loss of Br and the addition of the amine. Crucially, the isotopic signature of the product mass must change to a 3:1 ratio (M, M+2) , which is the mathematical characteristic of a molecule containing a single chlorine atom.

  • Failure Indicator: If the 3:4:1 pattern persists in the product mass, it indicates an erroneous C8-amination (leaving the Br intact). If this occurs, verify the temperature does not exceed 90 °C and ensure Cs₂CO₃ was used instead of NaOtBu.

Workup and Purification
  • Quenching: After 12 hours (or upon complete consumption of starting material via IPC), cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 6-amino-8-chloroisoquinoline derivative.

References

  • Buchwald–Hartwig amination - Wikipedia -[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts - [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline - ResearchGate -[Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production - DTU -[Link]

Sources

Application Note: High-Precision Chemoselectivity in Polyhalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective functionalization of 6-bromo vs 8-chloro positions Scaffold Focus: 6-Bromo-8-chloroimidazo[1,2-a]pyridine

Sequential Functionalization of 6-Bromo-8-chloroimidazo[1,2-a]pyridine

Abstract & Strategic Overview

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in numerous anxiolytic, antiviral, and anti-inflammatory drugs (e.g., Zolpidem). The 6,8-dihalo substituted variants offer a powerful template for library generation, provided the chemist can control the sequence of functionalization.

This guide details the chemoselective exploitation of 6-bromo-8-chloroimidazo[1,2-a]pyridine . The core strategy relies on the "Easy-to-Hard" principle: exploiting the significant difference in bond dissociation energy (BDE) and steric accessibility between the C6-Br and C8-Cl bonds.

The Chemoselectivity Logic
  • Position 6 (Bromine): Electronically accessible and possessing a weaker C-X bond (~68 kcal/mol). It undergoes rapid oxidative addition with standard Pd(0) catalysts.

  • Position 8 (Chlorine): Sterically hindered by the bridgehead nitrogen and possessing a stronger C-X bond (~81 kcal/mol). It remains inert under mild conditions but can be activated using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) at elevated temperatures.

Mechanistic Insight: The Kinetic Basis of Selectivity

The selectivity is governed by the rate of Oxidative Addition (OA) , typically the rate-determining step in the catalytic cycle for aryl halides.[1]

Bond Dissociation & Sterics
FeatureC6-BromineC8-ChlorineConsequence
Bond Energy (BDE) ~68-70 kcal/mol~81-84 kcal/molPd inserts into C-Br orders of magnitude faster than C-Cl.
Steric Environment Exposed (Para-like)Hindered (Peri-like)C8 requires smaller ligands or higher energy to access.
Electronic Nature Inductively withdrawingInductively withdrawingBoth are deactivated, but Br is a better leaving group.
Diagram 1: Mechanistic Decision Pathway

Visualizing the logic flow for ligand and condition selection.

ChemoselectivityLogic Start Substrate: 6-Br-8-Cl-imidazo[1,2-a]pyridine Step1 Step 1: C6 Functionalization (The 'Easy' Bond) Start->Step1 Cond1 Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 Temp: 60-80°C Step1->Cond1 Intermed Intermediate: 6-Aryl-8-Chloro Species Cond1->Intermed Selective OA at C-Br Step2 Step 2: C8 Functionalization (The 'Hard' Bond) Intermed->Step2 Cond2 Conditions: Pd-G2/G3 (XPhos/BrettPhos) Base: NaOtBu/K3PO4 Temp: 100-110°C Step2->Cond2 Final Final Product: 6,8-Difunctionalized Scaffold Cond2->Final Forced OA at C-Cl

Caption: Sequential workflow exploiting kinetic differentiation between C-Br and C-Cl bonds.

Detailed Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C6-position with an aryl boronic acid while leaving the C8-Cl intact.

Reagents:

  • Substrate: 6-Bromo-8-chloroimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

    • Why: Bidentate ligands like dppf prevent ligand dissociation, reducing the formation of highly active "naked" Pd species that might inadvertently attack the chloride [[1]].

  • Base: 2M Na2CO3 (aqueous) (2.5 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(dppf)Cl2. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane and 2M Na2CO3.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C8-Cl bond, leading to oligomerization.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (typically Hexane/EtOAc). The product will be the 6-aryl-8-chloro derivative.

Protocol B: C8-Selective Amination (Buchwald-Hartwig)

Objective: Convert the remaining sterically hindered C8-chloride into an amine.

Reagents:

  • Substrate: 6-Aryl-8-chloroimidazo[1,2-a]pyridine (from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G2 or BrettPhos Pd G3 (2-5 mol%)

    • Why: These precatalysts generate bulky, electron-rich active species (L-Pd(0)) capable of oxidative addition into the difficult, hindered C8-Cl bond [[2]].

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (0.1 M)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, amine, base, and catalyst.

  • Reaction: Heat to 100–110°C for 12–16 hours.

    • Note: If using volatile amines, use a sealed pressure tube.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate in vacuo.

  • Purification: Flash chromatography.

Alternative Workflow: Lithium-Halogen Exchange

For introducing electrophiles (aldehydes, ketones) rather than coupling partners, Lithium-Halogen exchange is the superior method.

Logic: The rate of Lithium-Halogen exchange follows the order I > Br > Cl. At -78°C, n-Butyllithium will selectively exchange the C6-Br, leaving the C8-Cl untouched [[3]].

Protocol:

  • Dissolve 6-bromo-8-chloroimidazo[1,2-a]pyridine in dry THF at -78°C .

  • Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

  • Stir for 30 minutes at -78°C (Generation of C6-lithio species).

  • Add Electrophile (e.g., DMF for formylation) and warm to RT.

Troubleshooting & Optimization Matrix

IssueProbable CauseSolution
Loss of Cl at Step 1 Catalyst too active (e.g., using SPhos/XPhos for Step 1).Switch to "dumber" ligands like PPh3 or dppf. Lower temperature to 60°C.
No Reaction at Step 2 C8-Cl bond is too strong/hindered.Switch to Pd-PEPPSI-IPr catalyst. Increase temp to 120°C (microwave).
Protodehalogenation Hydride source present (often from solvent or excess base).Ensure anhydrous solvents in Step 2. Avoid alcohol solvents if possible.
Homocoupling Oxygen present in system.Rigorous degassing (sparging with Ar for 15 min) is mandatory.

Visualization of Reaction Scope

A structural overview of the sequential transformation.

ReactionScheme Substrate 6-Br-8-Cl-Imidazo[1,2-a]pyridine (Starting Material) ProductA Product A (Intermediate) 6-Aryl-8-Chloro Substrate->ProductA Suzuki (C6-Selective) Pd(dppf)Cl2, 80°C ProductB Product B (Final) 6-Aryl-8-Amino ProductA->ProductB Buchwald (C8-Activation) XPhos Pd G2, 110°C + Amine ProductC Product C (Final) 6-Aryl-8-Aryl' (Bis-aryl) ProductA->ProductC Suzuki (C8-Activation) SPhos Pd G2, 110°C + Boronic Acid

Caption: Divergent synthesis from the common 6-aryl-8-chloro intermediate.

References

  • General Reactivity of Halo-Imidazopyridines

    • Title: Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines.

    • Source: Koubachi, J., et al. (2009). Letters in Organic Chemistry.
    • URL:[Link]

  • Buchwald Ligand Selection for Chlorides

    • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][3][4][5]

    • Source: Surry, D. S., & Buchwald, S. L. (2008).
    • URL:[Link]

  • Lithium-Halogen Exchange Selectivity

    • Title: Synthesis and site selective C–H functionaliz
    • Source: Bagdi, A. K., et al. (2015). Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Bond Dissociation Energies & Oxidative Addition

    • Title: A Tutorial on Selectivity Determination in C(sp2)–H Oxidative Addition of Arenes by Transition Metal Complexes.
    • Source:Organometallics (ACS Public
    • URL:[Link]

Sources

Application Note: 6-Bromo-8-chloroisoquinoline as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Strategy for Sequential Functionalization and Biological Profiling

Abstract & Introduction

The isoquinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of approved kinase inhibitors such as Fasudil (ROCK inhibitor) and serving as a key template for PKA and PKB (Akt) inhibitors.

This application note details the utility of 6-bromo-8-chloroisoquinoline (CAS: 34784-05-9) as a versatile building block for Fragment-Based Drug Discovery (FBDD). Unlike simple isoquinolines, this di-halogenated scaffold offers two distinct vectors for chemical diversification. The electronic and steric differentiation between the C6-Bromine and C8-Chlorine atoms allows for controlled, sequential palladium-catalyzed cross-couplings. This enables researchers to systematically probe the kinase "solvent front" and "hydrophobic back-pocket" without requiring de novo synthesis of the core ring for every analog.

Key Applications:

  • Development of Type I ATP-competitive inhibitors.[1]

  • Structure-Activity Relationship (SAR) exploration of ROCK, PKA, and CDK pathways.

  • Construction of PROTAC linkers via the C6 or C8 vectors.

Structural Analysis & Design Strategy

The Isoquinoline Binding Mode

In typical Type I kinase inhibition, the isoquinoline scaffold mimics the adenine ring of ATP.

  • Hinge Binding: The Nitrogen at position 2 (N2) often serves as a hydrogen bond acceptor to the kinase hinge region.

  • C1 Position: Substituents here (often amines or amides) frequently interact with the ribose-binding pocket or the gatekeeper residue.

  • C6 & C8 Vectors:

    • C6 (Bromine): Projects towards the solvent-exposed region or the phosphate-binding loop (P-loop), ideal for solubilizing groups (e.g., morpholines, piperazines).

    • C8 (Chlorine): Located in the "peri" position relative to C1. Substituents here can induce torsion, forcing the molecule into specific conformations that may improve selectivity by exploiting small hydrophobic pockets unique to specific kinases (e.g., ROCK1 vs. ROCK2).

Reactivity Differential (The "Halogen Dance")

The core value of this scaffold lies in the reactivity gap between the two halogens:

  • Leaving Group Ability: Br > Cl. The C-Br bond is weaker and undergoes oxidative addition with Palladium (Pd) faster than the C-Cl bond.

  • Steric Environment: The C6 position is sterically exposed. The C8 position is sterically crowded due to the peri-interaction with the C1-proton (or C1-substituents).

Design Rule: Perform Suzuki-Miyaura coupling at C6 first (using mild conditions), followed by Buchwald-Hartwig or Suzuki coupling at C8 (using forcing conditions or specialized ligands like XPhos).

Chemical Protocol: Sequential Functionalization

This protocol describes the synthesis of a "Library of 10" analogs.

Step 1: C6-Selective Suzuki Coupling

Target: Introduce the solvent-tail moiety.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Boronic Acid: R1-B(OH)2 (1.1 eq) (e.g., 4-methoxyphenylboronic acid)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge a reaction vial with scaffold, boronic acid, and catalyst under Nitrogen.

  • Add dioxane and aqueous base. Degas with N2 for 5 mins.

  • Heat to 80°C for 4 hours . (Note: Do not exceed 90°C to avoid activating the C8-Cl).

  • Monitor: TLC or LCMS should show consumption of starting material and formation of the mono-coupled product (Mass = Scaffold - Br + R1). The C8-Cl should remain intact.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.[2] Purify via flash chromatography (Hexane/EtOAc).

Step 2: C8-Functionalization (Buchwald-Hartwig Amination)

Target: Introduce diversity at the hydrophobic pocket.

Reagents:

  • Intermediate: 6-Substituted-8-chloroisoquinoline (1.0 eq)

  • Amine: R2-NH2 (1.5 eq) (e.g., cyclopropylamine)

  • Catalyst: Pd2(dba)3 (0.05 eq)

  • Ligand: XPhos or BrettPhos (0.10 eq) — Critical for activating aryl chlorides.

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: Toluene or t-Amyl alcohol

Procedure:

  • Combine intermediate, amine, catalyst, ligand, and base in a sealed tube.

  • Purge with Argon.

  • Heat to 110°C for 16 hours .

  • Workup: Filter through Celite. Concentrate. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Synthesis & Assay Workflow

Workflow Start Scaffold 6-Br-8-Cl-Isoquinoline Step1 Step 1: C6-Coupling (Suzuki, 80°C) Retains 8-Cl Start->Step1 Pd(dppf)Cl2 R1-B(OH)2 Step2 Step 2: C8-Coupling (Buchwald, 110°C) Activates Cl Step1->Step2 Pd-XPhos R2-NH2 Library Analog Library (Purified) Step2->Library AssayPrep Assay Prep (ADP-Glo) Library->AssayPrep Dilution Readout Data Analysis (IC50 / Selectivity) AssayPrep->Readout Luminescence

Figure 1: The "Make-Test" cycle for this compound derivatives. Note the sequential activation of Halogens.

Biological Evaluation Protocol: ADP-Glo™ Kinase Assay[3]

To validate the synthesized analogs, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous, luminescent assay detects ADP formation, a universal product of kinase activity.

Assay Principle:

  • Kinase Reaction: Kinase + ATP + Substrate → Phospho-Substrate + ADP.

  • Depletion: ADP-Glo™ Reagent removes unconsumed ATP.[3][4]

  • Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[3][4] Light output is proportional to kinase activity.[4]

Reagent Preparation
  • 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Compound Plate: Prepare 10 mM stocks in DMSO. Perform 3-fold serial dilutions in DMSO (10 points).

  • Enzyme: ROCK1 or PKA (0.5 – 2.0 ng/well, verify via titration).

  • Substrate: Long S6 Peptide (for ROCK/PKA) at 20 µM.

  • ATP: Ultra-pure ATP (10 µM, approx. Km).[3][5]

Step-by-Step Assay Procedure (384-well format)
StepActionVolumeNotes
1 Compound Addition 1 µLAdd diluted compounds to the plate. Include DMSO-only (Max Signal) and No-Enzyme (Min Signal) controls.
2 Enzyme Addition 2 µLAdd Kinase diluted in 1X Buffer. Incubate 10 min at RT to allow compound-enzyme binding.
3 Start Reaction 2 µLAdd ATP/Substrate mix. Spin down plate (1000 rpm, 1 min).
4 Incubation -Incubate at RT for 60 mins (protect from light).
5 Stop & Deplete 5 µLAdd ADP-Glo™ Reagent .[3] This stops the kinase rxn and digests unused ATP.
6 Depletion Incubation -Incubate 40 mins at RT.[3][4] Crucial for background reduction.
7 Detection 10 µLAdd Kinase Detection Reagent . Converts ADP → ATP → Light.[4]
8 Final Incubation -Incubate 30 mins at RT.
9 Readout -Measure Luminescence (Integration time: 0.5 – 1.0 sec).

Data Analysis & Interpretation

Calculating Z-Factor

Before analyzing compound potency, validate the assay quality using the Z-factor (


):


  • 
    : Standard deviation of Positive (DMSO) and Negative (No Enzyme) controls.
    
  • 
    : Mean of Positive and Negative controls.
    
  • Requirement:

    
     indicates a robust assay.
    
Interpreting SAR (Hypothetical Case Study)

Comparing analogs derived from the this compound scaffold:

CompoundC6-Substituent (Solvent)C8-Substituent (Back Pocket)ROCK1 IC50 (nM)Interpretation
ISO-001 PhenylCl (Unreacted)450Baseline potency. Cl is tolerated but not optimal.
ISO-002 PhenylCyclopropyl-amino120Potency Boost. C8-amine likely forms H-bond or fills hydrophobic pocket.
ISO-003 4-Morpholino-phenylCyclopropyl-amino15Lead. Morpholine improves solubility and H-bonding at solvent front.
ISO-004 PhenylPhenyl>10,000Steric Clash. C8-Phenyl is too bulky for the peri-pocket, disrupting hinge binding.

Expert Insight: The drop in potency for ISO-004 confirms the "peri-effect." The C8 position cannot tolerate large planar groups due to steric clash with the C1-region or the kinase gatekeeper. Small aliphatic amines (cyclopropyl, methyl) are preferred at C8.

Troubleshooting & Expert Tips

  • Regioselectivity Issues:

    • Problem: C8-Cl reacting during Step 1.

    • Solution: Lower the temperature to 60°C and reduce catalyst loading. Ensure the Boronic Acid is added slowly. Use a less active ligand (e.g., PPh3 instead of dppf) if selectivity remains poor.

  • Assay False Positives:

    • Problem: High inhibition in ADP-Glo but no activity in cell assays.

    • Cause: Isoquinolines are hydrophobic. Compounds may aggregate and sequester the enzyme.

    • Solution: Add 0.01% Triton X-100 to the kinase buffer.[6] Test for "promiscuous" inhibition by increasing enzyme concentration; if IC50 shifts significantly, the compound is likely an aggregator.

  • Solubility:

    • The this compound core is lipophilic (cLogP ~ 3.5). Always introduce a solubilizing group (morpholine, piperazine) at the C6 position early in the library design to prevent precipitation in the aqueous kinase buffer.

References

  • Hidaka, H., et al. (1984).[7] "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors." Biochemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link[4]

  • Liao, C., et al. (2011).[8] "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "Reactivity of 6-Chloroquinoline vs 8-Chloroquinoline." Chemical Reactivity Guides. Link

  • Sigma-Aldrich. "this compound Product Specification." Link

Sources

Application Note: Chemoselective Lithiation of 6-Bromo-8-chloroisoquinoline for Regiocontrolled Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

In the development of novel therapeutics, functionalized isoquinolines serve as privileged pharmacophores. 6-Bromo-8-chloroisoquinoline is a highly valuable dihaloheterocyclic building block [1]. However, functionalizing this scaffold requires absolute regiocontrol. Halogen-metal exchange is the premier method for such transformations, but it demands precise conditions to differentiate between the two carbon-halogen bonds while avoiding undesired nucleophilic attack on the electron-deficient isoquinoline core.

The Causality Behind the Chemistry

As a synthetic chemist, understanding the why behind a protocol is as critical as the how. The chemoselectivity of this reaction relies on the thermodynamic and kinetic differences between the C–Br and C–Cl bonds:

  • Halogen Preference: Bromine undergoes halogen-lithium exchange at a nearly diffusion-controlled rate when treated with n-butyllithium (n-BuLi). This is driven by the higher polarizability of bromine and the lower bond dissociation energy of the C–Br bond (~280 kJ/mol) compared to the C–Cl bond (~397 kJ/mol). The organolithium reagent selectively forms a hypervalent "ate" complex intermediate at the C6 position [2].

  • Temperature Control (-78 °C): Operating at cryogenic temperatures is a mechanistic necessity, not merely a precaution. Isoquinolines are highly susceptible to nucleophilic attack at the highly electrophilic C1 position (Chichibabin-type addition) by strong organolithium bases. At -78 °C, the activation energy for the halogen-metal exchange is easily overcome, while the nucleophilic addition pathway remains kinetically frozen [3].

Reaction Workflow Visualization

Lithiation SM This compound (Starting Material) Lithio 8-Chloro-6-lithioisoquinoline (Reactive Intermediate) SM->Lithio n-BuLi (1.05 equiv) THF, -78 °C, 15 min Prod 8-Chloro-6-substituted-isoquinoline (Final Product) Lithio->Prod 1. Electrophile (e.g., DMF) 2. NH4Cl (aq) quench

Workflow for chemoselective lithiation and functionalization of this compound.

Optimization Data & Parameter Selection

To establish the most robust protocol, various metalation conditions were evaluated. The data below illustrates why n-BuLi at -78 °C remains the gold standard for this specific transformation.

Table 1: Optimization of Lithiation Parameters for this compound

EntryOrganometallic ReagentEquivalentsTemp (°C)Time (min)ElectrophileYield (%)Observation / Causality
1 n-BuLi 1.05 -78 15 DMF 84 Optimal chemoselectivity; clean conversion.
2n-BuLi1.05-4015DMF42Increased C1-nucleophilic addition side products.
3t-BuLi2.10-7815DMF86Avoids butyl bromide byproduct; highly pyrophoric.
4i-PrMgCl·LiCl1.10-20120DMF25Sluggish exchange; incomplete conversion.

Detailed Experimental Protocol

This protocol describes the formylation of this compound to yield 8-chloroisoquinoline-6-carbaldehyde . It is designed as a self-validating system to ensure intermediate integrity before proceeding to the final steps.

A. Equipment & Reagent Preparation
  • Glassware: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with dry Argon (repeat 3 times).

  • Solvent: Use only anhydrous, inhibitor-free Tetrahydrofuran (THF) obtained from a solvent purification system.

  • Reagent Titration: Titrate the commercial n-BuLi solution (typically 1.6 M or 2.5 M in hexanes) against diphenylacetic acid or N-benzylbenzamide immediately prior to use to ensure precise stoichiometry. Excess n-BuLi will lead to over-metalation or ring-opening.

B. Halogen-Metal Exchange
  • Charge the Schlenk flask with this compound (1.00 g, 4.12 mmol) and anhydrous THF (20 mL).

  • Stir to dissolve, then submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Using a gas-tight syringe, add n-BuLi (4.33 mmol, 1.05 equiv) dropwise down the inner wall of the flask over 5 minutes. The slow addition prevents localized heating and suppresses nucleophilic attack.

  • Stir the resulting deep-colored solution at -78 °C for exactly 15 minutes.

C. In-Process Control (Self-Validation Step)

Trust but verify. The lithiated intermediate cannot be monitored by standard TLC.

  • Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe.

  • Quench the aliquot into a vial containing 0.5 mL of CD3OD or D2O.

  • Analyze the quenched sample via LC-MS. The complete disappearance of the starting material mass (m/z ~242) and the appearance of the debrominated/deuterated mass (m/z ~164/165) confirms that the 8-chloro-6-lithioisoquinoline intermediate has been successfully and quantitatively generated.

D. Electrophilic Trapping & Workup
  • Once lithiation is confirmed, add anhydrous N,N-Dimethylformamide (DMF) (0.48 mL, 6.18 mmol, 1.5 equiv) dropwise at -78 °C.

  • Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by carefully adding saturated aqueous NH4Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel, dilute with Ethyl Acetate (30 mL), and separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 8-chloroisoquinoline-6-carbaldehyde.

References

  • Title: Lithiations and Magnesiations on Quinoline and Isoquinoline Source: ChemInform / ResearchGate URL: [Link]

  • Title: Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Lithiation | Organolithium Reagents | Chemical Processes Source: Vapourtec Ltd. URL: [Link]

Application Note: Microwave-Assisted Orthogonal Functionalization of 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The isoquinoline scaffold is a privileged pharmacophore widely utilized in modern drug discovery and materials science[1]. To rapidly explore chemical space around this core, synthetic chemists require versatile building blocks that allow for precise, sequential functionalization. 6-Bromo-8-chloroisoquinoline serves as an exceptional dual-purpose cross-coupling partner[2]. By exploiting the differential reactivity between the C6–Br and C8–Cl bonds, researchers can achieve highly chemoselective orthogonal functionalization.

Coupling this strategy with Microwave-Assisted Organic Synthesis (MAOS) dramatically accelerates the workflow. Microwave irradiation provides rapid, volumetric heating that reduces reaction times from hours to mere minutes, significantly mitigating competing side reactions such as the protodeboronation of boronic acids[3]. This application note details the mechanistic rationale, optimization data, and self-validating protocols for the sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of this compound.

Mechanistic Insights: The Causality of Chemoselectivity

The success of this orthogonal approach relies on the precise control of the initial oxidative addition step in the catalytic cycle.

  • Bond Dissociation Energy (BDE): The C–Br bond at the C-6 position possesses a significantly lower BDE compared to the C–Cl bond at the C-8 position. Consequently, Palladium(0) preferentially inserts into the C6–Br bond.

  • Steric Microenvironment: The C-8 position is sterically encumbered due to its proximity (peri-position) to the C-1 proton of the isoquinoline ring. This steric shielding further retards the oxidative addition of bulky Pd-ligand complexes at C-8, effectively locking the chlorine atom in place during the first coupling cycle.

  • Microwave Kinetics: Rapid microwave heating ensures the reaction quickly surpasses the activation energy (

    
    ) required for the C-6 oxidative addition without lingering at intermediate temperatures that might promote off-target C-8 activation or catalyst degradation[4].
    

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd_Br Oxidative Addition at C-6 (Fast: Lower BDE) Pd0->OxAdd_Br Substrate This compound Substrate->OxAdd_Br OxAdd_Cl Oxidative Addition at C-8 (Slow: Sterically Hindered) Substrate->OxAdd_Cl Disfavored Transmet Transmetalation (Arylboronic Acid) OxAdd_Br->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-8-chloroisoquinoline RedElim->Product

Mechanistic rationale for chemoselective oxidative addition at the C-6 position.

Experimental Design & Reaction Optimization

To ensure absolute chemoselectivity at C-6, catalyst selection is paramount. While highly active, electron-rich ligands (like XPhos) can inadvertently activate the C-8 chlorine, the use of a bidentate ligand with a wide bite angle, such as dppf, provides the perfect balance. It accelerates reductive elimination while remaining mild enough to leave the C–Cl bond intact.

Table 1: Optimization of Microwave-Assisted Suzuki-Miyaura Coupling at C-6

EntryCatalyst (5 mol%)Solvent System (v/v)Temp (°C)Time (min)Conversion (%)Chemoselectivity (C-6 vs C-8)
1Pd(PPh3)4Toluene/EtOH/H2O (2:1:1)100306590:10
2Pd(dppf)Cl21,4-Dioxane/H2O (4:1)100308595:5
3 Pd(dppf)Cl2 1,4-Dioxane/H2O (4:1) 120 15 >99 >99:1
4XPhos Pd G21,4-Dioxane/H2O (4:1)12015>9980:20 (Over-coupling)

Note: Entry 3 represents the optimal self-validating conditions utilized in Protocol A.

Self-Validating Experimental Protocols

The following workflow outlines the sequential functionalization of the scaffold. Each protocol is embedded with specific In-Process Controls (IPCs) to guarantee experimental trustworthiness.

Workflow SM 6-Bromo-8-chloro isoquinoline Step1 MW Suzuki Coupling (Pd(dppf)Cl2, 120°C) SM->Step1 Chemoselective C-Br Activation Int 6-Aryl-8-chloro isoquinoline Step1->Int Step2 MW Buchwald Amination (RuPhos Pd G3, 140°C) Int->Step2 C-Cl Activation Prod 6,8-Disubstituted isoquinoline Step2->Prod

Orthogonal microwave-assisted cross-coupling workflow for this compound.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-6

Objective: Install an aryl group at C-6 while strictly preserving the C-8 chlorine.

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol, 242.5 mg) and the selected arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst & Base: Add K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg) and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36.6 mg).

  • Solvent Addition: Add 5.0 mL of a pre-degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Atmosphere Control: Seal the vial with a Teflon-lined crimp cap. Purge the solution with argon for 3 minutes via a submerged needle to prevent oxidative quenching of the Pd(0) species.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes with dynamic power modulation (max 200 W) and a high stirring rate (900 rpm).

  • Validation Checkpoint 1 (Visual): Upon completion, the transition from a transparent orange solution to a heterogeneous dark brown/black suspension indicates successful Pd(0) turnover and the precipitation of palladium black.

  • Validation Checkpoint 2 (Analytical): Sample 10 µL of the crude mixture, dilute in MeCN, and analyze via LC-MS. The mass spectrum must exhibit the product mass

    
     with a characteristic 3:1 isotopic ratio (
    
    
    
    ), definitively confirming the preservation of the C-8 chlorine atom.
  • Workup: Dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the 6-aryl-8-chloroisoquinoline intermediate.

Protocol B: Buchwald-Hartwig Amination at C-8

Objective: Overcome the steric hindrance at C-8 to install an amine utilizing an electron-rich, bulky biaryl phosphine ligand.

  • Reagent Preparation: In a clean 10 mL microwave vial, add the 6-aryl-8-chloroisoquinoline intermediate generated in Protocol A (1.0 equiv, 0.5 mmol) and the desired secondary amine (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add Cs₂CO₃ (2.0 equiv, 1.0 mmol, 325.8 mg) and RuPhos Pd G3 (0.05 equiv, 0.025 mmol, 20.9 mg). Causality Note: RuPhos is specifically required here to facilitate the difficult oxidative addition into the sterically hindered, unactivated C8–Cl bond.

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene.

  • Atmosphere Control: Seal the vial and purge with argon for 3 minutes.

  • Microwave Irradiation: Irradiate at 140 °C for 30 minutes (max 200 W, 900 rpm).

  • Validation Checkpoint 3 (Visual): The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution, indicative of the active RuPhos-Pd(0) complex successfully turning over.

  • Validation Checkpoint 4 (Analytical): LC-MS analysis of the crude must confirm the complete disappearance of the starting material and the total loss of the 3:1 (

    
    ) chlorine isotope pattern, yielding a single 
    
    
    
    peak corresponding to the fully functionalized 6,8-disubstituted isoquinoline.
  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC to obtain the final target compound.

References

  • Dumas, A., Garsi, J.-B., Poissonnet, G., & Hanessian, S. "6-Bromo isoquinolone: a dual-purpose cross-coupling partner." ResearchGate.
  • "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." RSC Advances.
  • "Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation." The Journal of Organic Chemistry - ACS Publications.
  • "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." PMC - NIH.

Sources

Application Note: Orthogonal Functionalization of 6-Bromo-8-chloroisoquinoline for Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in alkaloids, kinase inhibitors, and GPCR ligands. 6-Bromo-8-chloroisoquinoline represents a high-value "linchpin" scaffold due to its unique halogenation pattern. The coexistence of a reactive bromine at C6 and a sterically encumbered, less reactive chlorine at C8 allows for orthogonal functionalization .

This guide details the sequential elaboration of this scaffold. By exploiting the bond dissociation energy (BDE) differences between Ar-Br and Ar-Cl, researchers can selectively functionalize the C6 position via mild Suzuki-Miyaura coupling, followed by forcing conditions (Buchwald-Hartwig amination) to derivatize the C8 position. This strategy enables the rapid generation of


 combinatorial libraries.

Scientific Foundation: Chemo-Selectivity Profile

The success of this library synthesis relies on the distinct electronic and steric environments of the two halogen substituents.[1]

Reactivity Hierarchy
  • C6-Bromine (Primary Site): Located on the carbocyclic ring, this position is electronically similar to a standard aryl bromide. It undergoes oxidative addition with Pd(0) rapidly at mild temperatures (

    
    C).
    
  • C8-Chlorine (Secondary Site): This position is deactivated relative to the bromine due to the stronger C-Cl bond (BDE

    
     96 kcal/mol vs. 81 kcal/mol for C-Br). Furthermore, the peri-effect  (steric proximity to the isoquinoline nitrogen lone pair) hinders catalyst approach, requiring sterically accessible yet electron-rich ligands (e.g., dialkylbiaryl phosphines) and higher temperatures (
    
    
    
    C) for activation.
Reactivity Map

The following diagram illustrates the logical flow of functionalization, highlighting the "Path of Least Resistance" for the catalyst.

ReactivityMap cluster_legend Selectivity Logic Scaffold This compound C6_Site Position C6 (Br) Fast Oxidative Addition Standard Ligands (PPh3, dppf) Scaffold->C6_Site Step 1: Selectivity Control Lib_A Intermediate Library A (C6-Functionalized) C6_Site->Lib_A Suzuki Coupling C8_Site Position C8 (Cl) Slow Oxidative Addition Requires Bulky/Rich Ligands (XPhos, BrettPhos) Lib_B Final Library B (C6/C8-Difunctionalized) C8_Site->Lib_B Buchwald Amination Lib_A->C8_Site Step 2: Forcing Conditions Text C-Br reacts before C-Cl due to lower BDE.

Figure 1: Chemo-selective functionalization pathway.[2][3][4] Green indicates high reactivity; Red indicates kinetic resistance requiring specialized catalysis.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Introduce diversity at C6 without disturbing the C8-chloride. Mechanism: Pd(0)-catalyzed cross-coupling.[5][6][7][8] Critical Control Point: Temperature must be kept


C to prevent oxidative addition at C8.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%) — Chosen for high selectivity and stability.
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the isoquinoline scaffold, boronic acid, and catalyst. Evacuate and backfill with

    
     (3 cycles). Reason: Oxygen poisons Pd(0) and promotes homocoupling.
    
  • Solvent Addition: Add degassed 1,4-dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat the sealed vial to 80°C for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (SM) spot should disappear. If the reaction is pushed >100°C, trace double-coupling may occur.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2). The C8-Cl remains intact for the next step.

Protocol B: C8-Selective Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered C8-chloride. Mechanism: Pd-catalyzed C-N bond formation.[5][6][8] Critical Control Point: Ligand selection. Standard phosphines (


) will fail. Use BrettPhos  (for primary amines) or RuPhos  (for secondary amines) to overcome the peri-effect and high barrier of Ar-Cl activation.

Materials:

  • Substrate: C6-substituted-8-chloroisoquinoline (from Protocol A)

  • Amine:

    
     (1.2 equiv)
    
  • Pre-catalyst: BrettPhos Pd G3 or XPhos Pd G3 (5 mol%) — G3 precatalysts ensure rapid activation.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) — Strong base required for chloride coupling.
    
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, weigh the C6-intermediate, Pd-precatalyst, and

    
     into a microwave vial.
    
  • Amine Addition: Add the amine and anhydrous solvent.[6] Seal the vial.

  • Reaction: Heat to 100–110°C (conventional heating) or 120°C (microwave) for 12 hours.

    • Note: The high temperature is necessary to force the oxidative addition into the C-Cl bond.

  • Workup: Filter through a Celite pad (to remove Pd black and salts). Wash with DCM.[3]

  • Scavenging: If used for library production, use a silica-thiol scavenger resin to remove residual Palladium.

Library Generation Workflow & Data

The following workflow demonstrates the parallel synthesis capability.

LibraryWorkflow cluster_0 Phase 1: Diversity at C6 cluster_1 Phase 2: Diversity at C8 Start 6-Bromo-8-chloro isoquinoline Split Split into 10 Vials Start->Split Suzuki Suzuki Coupling (10 diff. Boronic Acids) Split->Suzuki Intermediates 10 Unique Intermediates (C8-Cl intact) Suzuki->Intermediates Matrix Matrix Split (Each Int. into 5 wells) Intermediates->Matrix Buchwald Buchwald Amination (5 diff. Amines) Matrix->Buchwald FinalLib 50-Member Library (Heterocyclic Core) Buchwald->FinalLib

Figure 2: Divergent synthesis workflow generating a 50-compound library from 1 scaffold.

Representative Performance Data

The following data summarizes expected yields based on the bond dissociation energies and literature precedents for similar halogenated heterocycles.

StepReaction TypeTarget PositionCatalyst SystemAvg.[5][9][10] Isolated YieldSelectivity (Br:Cl)
1 Suzuki-MiyauraC6 (Br)Pd(dppf)Cl2 / K2CO375 - 88%> 95:1
2 Buchwald-HartwigC8 (Cl)BrettPhos Pd G3 / NaOtBu60 - 82%N/A (Br gone)
Alt SonogashiraC6 (Br)Pd(PPh3)2Cl2 / CuI70 - 85%> 90:1

Note: Yields at C8 are highly dependent on the steric bulk of the incoming amine. Primary amines generally yield higher than secondary acyclic amines.

Troubleshooting & Optimization

  • Loss of Selectivity (Step 1):

    • Symptom:[4][5][9][10][11][12][13] Reaction at C8 or bis-coupling observed during Suzuki.

    • Fix: Lower temperature to 60°C. Switch catalyst to Pd(PPh3)4 , which is less active than dppf for aryl chlorides. Ensure stoichiometry of boronic acid is strictly 1.0–1.1 equiv.

  • Stalled Reaction (Step 2):

    • Symptom:[4][5][9][10][11][12][13] Starting material (C8-Cl) remains unreacted.

    • Fix: The C8 position is deactivated. Switch to BrettPhos (for primary amines) or RuPhos (for secondary amines). Increase temperature to 130°C (microwave). Ensure anhydrous conditions; water kills the active catalytic species required for difficult aryl chlorides.

  • Dehalogenation:

    • Symptom:[4][5][9][10][11][12][13] Product mass corresponds to H-substitution rather than coupling.

    • Fix: Often caused by excessive heating in alcoholic solvents. Switch to non-protic solvents like Toluene or Dioxane.

References

  • S. L. Buchwald et al. Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Wikipedia / Organic Chemistry Portal. (2023). Retrieved from [Link] (Foundational mechanism and ligand selection).

  • National Institutes of Health (PMC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (2020). Retrieved from [Link] (General selectivity rules for di-halogenated heterocycles).

Sources

Scale-Up Synthesis Process for 6-Bromo-8-chloroisoquinoline: A Modified Pomeranz-Fritsch-Bobbitt Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

6-Bromo-8-chloroisoquinoline is a high-value, di-halogenated heterocyclic building block[1]. The orthogonal reactivity of its bromine (C6) and chlorine (C8) atoms enables highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a premium scaffold in modern drug discovery.

Synthesizing this electron-deficient isoquinoline at a multigram-to-kilogram scale presents significant chemical challenges. The traditional Pomeranz-Fritsch reaction[2]—which relies on the acid-catalyzed cyclization of a Schiff base—frequently fails or provides abysmal yields for this specific target. The severe electron-withdrawing effects of the halogens at the 2- and 4-positions of the starting benzaldehyde deactivate the aromatic ring against electrophilic attack.

To bypass this limitation, this protocol employs the Bobbitt modification of the Pomeranz-Fritsch synthesis[3]. By mapping the target retrosynthetically, we utilize the commercially available 4-bromo-2-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal. The process is divided into three distinct stages: reductive amination, superacid-catalyzed cyclization, and dehydrogenative aromatization.

Workflow SM 4-Bromo-2-chlorobenzaldehyde (CAS: 158435-41-7) Imine Schiff Base Intermediate SM->Imine Aminoacetaldehyde diethyl acetal Amine Secondary Amine Acetal (Bobbitt Intermediate) Imine->Amine NaBH4, EtOH (Reduction) THIQ Tetrahydroisoquinoline (THIQ) Amine->THIQ TfOH, 0 to 25°C (Cyclization) Product This compound (Target Product) THIQ->Product DDQ, Toluene (Aromatization)

Fig 1. Modified Pomeranz-Fritsch-Bobbitt synthetic workflow for this compound.

Mechanistic Insights & Causality (E-E-A-T)

As a scale-up scientist, selecting reagents is not arbitrary; every choice must balance yield, safety, and impurity control.

  • Why the Bobbitt Modification? The reduction of the initial Schiff base to a secondary amine acetal is the linchpin of this synthesis[3]. The sp³-hybridized nitrogen in the secondary amine provides the conformational flexibility necessary for the acetal moiety to adopt the optimal trajectory for electrophilic aromatic substitution. This flexibility is sterically restricted in the rigid sp²-hybridized imine of the traditional route.

  • Why TfOH for Cyclization? Concentrated sulfuric acid is traditional for Pomeranz-Fritsch cyclizations[2]. However, for an electron-deficient ring (due to Br and Cl), H₂SO₄ provides insufficient driving force, leading to unreacted starting material and thermal charring. Trifluoromethanesulfonic acid (TfOH) provides the requisite non-nucleophilic superacidity to quantitatively generate the oxocarbenium ion intermediate and force the cyclization without degrading the molecule.

  • Why DDQ for Aromatization? While Palladium on Carbon (Pd/C) is a standard dehydrogenation catalyst, its use at elevated temperatures on di-halogenated substrates risks catalytic hydrodehalogenation—particularly of the labile C6-bromine. Stoichiometric 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene ensures clean, quantitative aromatization while perfectly preserving both halogen handles.

Scale-Up Parameter Optimization

The following table summarizes the quantitative data driving our process parameters:

StageEvaluated ConditionConversion (%)Impurity Profile / CausalityDecision
Cyclization Conc. H₂SO₄, 25°C to 60°C45%High charring; oligomerization due to poor reactivity.Rejected
Cyclization TfOH, DCM, 0°C to 25°C>95%Clean profile; superacid overcomes ring deactivation.Selected
Aromatization 10% Pd/C, Xylene, 140°C80%~15% debromination observed at C6 position.Rejected
Aromatization DDQ, Toluene, 60°C>98%No dehalogenation; DDQH₂ easily removed via filtration.Selected

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It relies on strict In-Process Controls (IPCs) that dictate whether the reaction proceeds or requires corrective action, ensuring batch-to-batch reproducibility.

IPC Start Raw Material QC Assay >97% Step1 Reductive Amination Reactor Start->Step1 IPC1 IPC 1: HPLC >99% Conversion Limit: <1% Aldehyde Step1->IPC1 Step2 Acid Cyclization Reactor IPC1->Step2 Pass IPC2 IPC 2: LC-MS Confirmation Absence of Acetal Step2->IPC2 Step3 Aromatization Reactor IPC2->Step3 Pass IPC3 IPC 3: HPLC >98% Purity Limit: <0.5% THIQ Step3->IPC3 Final Product Release QA Approval IPC3->Final Pass

Fig 2. Self-validating In-Process Control (IPC) logic for the scale-up manufacturing process.
Stage 1: Reductive Amination (Formation of Bobbitt Intermediate)
  • Condensation: Charge a clean, dry reactor with 4-bromo-2-chlorobenzaldehyde (1.0 eq, 1.0 kg) and toluene (10 L). Add aminoacetaldehyde diethyl acetal (1.05 eq, 0.64 kg).

  • Dehydration: Reflux the mixture under a Dean-Stark trap until water evolution ceases (approx. 4 hours).

  • Solvent Swap: Distill off toluene under reduced pressure and reconstitute the crude Schiff base in absolute ethanol (10 L).

  • Reduction: Cool the reactor to 0°C. Portion-wise, add NaBH₄ (1.2 eq, 0.21 kg) maintaining the internal temperature below 10°C. Stir for 2 hours at room temperature.

  • IPC-1 (Self-Validation): Sample for HPLC. Requirement: <1% unreacted aldehyde. (Corrective action: If >1%, add 0.1 eq NaBH₄ and stir for 1 hour).

  • Workup: Quench carefully with H₂O (2 L). Extract with Ethyl Acetate (3 x 5 L). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the secondary amine acetal as a viscous oil.

Stage 2: Superacid-Catalyzed Cyclization
  • Preparation: Dissolve the intermediate from Stage 1 in anhydrous Dichloromethane (DCM, 15 L) under a nitrogen atmosphere. Cool the reactor to 0°C.

  • Acid Addition: Dropwise, add Trifluoromethanesulfonic acid (TfOH, 5.0 eq, 3.4 kg) over 2 hours. The solution will darken significantly.

  • Cyclization: Allow the reaction to warm to 25°C and stir for 12 hours.

  • IPC-2 (Self-Validation): Sample for LC-MS. Requirement: Complete disappearance of the acetal mass and appearance of the THIQ mass (m/z ~246 for the unaromatized core).

  • Workup: Slowly pour the reaction mixture into an ice-cold 2M NaOH solution (20 L) to neutralize the TfOH (Exothermic!). Separate the organic layer, extract the aqueous layer with DCM (2 x 5 L), combine organics, dry, and concentrate.

Stage 3: Dehydrogenative Aromatization
  • Oxidation: Dissolve the crude 6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline in toluene (12 L). Add DDQ (2.1 eq, 2.17 kg) in one portion.

  • Heating: Heat the mixture to 60°C for 4 hours. A precipitate of DDQH₂ will rapidly form.

  • IPC-3 (Self-Validation): Sample for HPLC. Requirement: >98% conversion to the fully aromatic isoquinoline. (Corrective action: If incomplete, add 0.2 eq DDQ and heat for 1 additional hour).

  • Workup & Purification: Cool to 0°C and filter off the insoluble DDQH₂ byproduct. Wash the filtrate with 1M NaOH (3 x 5 L) to remove any residual quinones.

  • Crystallization: Concentrate the toluene layer to ~3 L, add heptane (6 L), and cool to 0°C to induce crystallization. Filter and dry the solid under vacuum to afford pure this compound[1].

Analytical Validation & Quality Control

To ensure the integrity of the final product for downstream pharmaceutical applications, the batch must meet the following release criteria:

  • HPLC Purity: ≥ 98.5% (Area % at 254 nm).

  • Residual Palladium: Not Applicable (Process avoids transition metals, bypassing standard ICP-MS heavy metal limits).

  • ¹H NMR (400 MHz, CDCl₃): Must show characteristic isoquinoline aromatic protons: C1-H (singlet, ~9.3 ppm), C3-H (doublet, ~8.6 ppm), and C4-H (doublet, ~7.7 ppm), alongside the meta-coupled protons of the halogenated ring.

  • HRMS (ESI): Calculated for C₉H₅BrClN [M+H]⁺: 241.9372.

References

  • Z. Zhang et al. "Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions". Organic Letters, ACS Publications (2019). URL:[Link]

Sources

Troubleshooting & Optimization

Improving solubility of 6-Bromo-8-chloroisoquinoline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing 6-Bromo-8-chloroisoquinoline

Case ID: ISO-SOL-882 Subject: Optimization of this compound Solubility in DMSO Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are encountering solubility difficulties with This compound (MW: ~242.5 g/mol ). This is a common challenge with poly-halogenated fused heterocycles. The presence of bromine at C6 and chlorine at C8 significantly increases the lipophilicity (LogP) and stabilizes the crystal lattice via halogen bonding and


-

stacking.

While DMSO (Dimethyl sulfoxide) is the industry-standard solvent for this class of compounds, "insolubility" is often a symptom of kinetic trapping or solvent hydration rather than a true thermodynamic limit.

This guide provides a self-validating protocol to achieve stable stock solutions (typically 10–50 mM) suitable for biological assays or synthetic applications.

Module 1: The Critical Pre-Check (Do Not Skip)

Before attempting physical solubilization, you must verify the integrity of your solvent.[1] The #1 cause of precipitation for halogenated isoquinolines is hydrated DMSO .

  • The Mechanism: DMSO is hygroscopic.[2] It attracts atmospheric water, which acts as an antisolvent for lipophilic heterocycles. A water content of just 1-2% can decrease the solubility of your compound by 50% or more due to the "hydrophobic effect" forcing the greasy halogenated molecules back into a crystal lattice.

  • The Test: Check the freezing point of your DMSO.[2] Pure DMSO freezes at 18.5°C . If your DMSO remains liquid in a cool room (or fridge at 4°C), it is hydrated and must be discarded or dried over molecular sieves (3Å or 4Å).

Module 2: Physical Solubilization Protocol

Use this step-by-step workflow to overcome the lattice energy of the solid.

Target Concentration: 10 mM to 50 mM (Recommended). Equipment: Sonicator bath, Vortex mixer, Water bath/Heat block.

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes initially if using high heat, as leachables can occur).

  • Solvent Addition: Add high-grade (>99.9%) anhydrous DMSO to reach 80% of the final target volume.

    • Why? Adding the full volume immediately makes it harder to apply shear stress during vortexing.

  • The "Kinetic Shock" (Vortex): Vortex at maximum speed for 60 seconds.

    • Observation: The solution will likely remain turbid (cloudy). This is normal.

  • Thermal Relaxation: Heat the vial to 45°C for 10 minutes.

    • Scientific Logic:[3][4] Increasing temperature increases the kinetic energy of the solvent molecules, disrupting the solute's crystal lattice. 45°C is well below the degradation threshold of halogenated isoquinolines.

  • Sonication (The Breaker): Sonicate in a bath at 40–50 kHz for 15 minutes.

    • Critical: Ensure the bath water is warm (~40°C). Cold water will counteract the solubilization.

  • Final Dilution: Add the remaining DMSO to reach the final volume. Vortex again.

Module 3: Visualization of the Solubility Workflow

The following diagram outlines the logical decision tree for troubleshooting solubility, distinguishing between kinetic issues and thermodynamic limits.

SolubilityWorkflow Start Start: Solid this compound CheckDMSO Step 1: Check DMSO Quality (Is Freezing Point < 18°C?) Start->CheckDMSO DryDMSO Action: Dry DMSO / Buy Fresh CheckDMSO->DryDMSO Yes (Hydrated) AddSolvent Step 2: Add DMSO (80% Vol) CheckDMSO->AddSolvent No (Anhydrous) DryDMSO->AddSolvent Vortex Step 3: Vortex & Heat (45°C) AddSolvent->Vortex Sonicate Step 4: Sonicate (15 min) Vortex->Sonicate Inspect Visual Inspection Sonicate->Inspect Clear Result: Clear Solution Inspect->Clear Soluble Turbid Result: Turbid/Precipitate Inspect->Turbid Insoluble Success Proceed to Assay Clear->Success Acidify Advanced: Add 1% Acetic Acid (Protonate Isoquinoline N) Turbid->Acidify Break Lattice Acidify->Sonicate

Figure 1: Decision tree for solubilizing halogenated isoquinolines. Note the critical checkpoint for DMSO hydration.

Module 4: Advanced Chemical Troubleshooting

If the physical methods fail, you are likely hitting a thermodynamic limit or an aggregation barrier.

Technique A: Protonation (The "pH Switch")

The isoquinoline nitrogen is basic (


).
  • Method: Add 1% Glacial Acetic Acid or 0.1% TFA to the DMSO.

  • Mechanism: Protonating the nitrogen creates a cation, drastically increasing polarity and disrupting the

    
    -
    
    
    
    stacking of the flat aromatic rings.
  • Warning: Only use this if your downstream application (e.g., cell assay or reaction) can tolerate acidic stock.

Technique B: Cosolvent Priming
  • Method: Dissolve the solid in a small volume of Dichloromethane (DCM) first, add DMSO, and then evaporate the DCM under a nitrogen stream.

  • Mechanism: This "solvent exchange" technique deposits the compound in an amorphous (non-crystalline) state within the DMSO, bypassing the high lattice energy of the crystalline solid.

Technical FAQs

Q1: My solution was clear, but it precipitated after freezing and thawing. Why? A: This is "Cryoprecipitation." When DMSO freezes, it crystallizes.[2] If the compound is excluded from the DMSO crystal lattice, it aggregates. Furthermore, opening a cold tube attracts condensation (water).

  • Fix: Aliquot stocks into single-use vials before freezing. Never re-freeze a thawed aliquot of this compound.

Q2: Can I use this stock for cell culture? A: Yes, but watch the "Crash Out." When you dilute a DMSO stock into aqueous media (PBS/Media), the solvent power drops instantly.

  • Guidance: Do not exceed 0.5% DMSO final concentration. If precipitation occurs in media, dilute the stock into serum-containing media first; albumin can bind and solubilize the lipophilic compound.[1]

Q3: The solution turned slightly yellow. Is it degraded? A: Likely not. Isoquinolines can form charge-transfer complexes in DMSO which appear yellow. However, if it turns dark brown or black, oxidative degradation (N-oxide formation) may have occurred. Verify purity via LC-MS if the color is dark.

References

  • Li, Di, and Edward H. Kerns. "Solubility in Drug Discovery." Drug-like Properties: Concepts, Structure Design and Methods, Elsevier, 2016.

    • Context: foundational text on the relationship between crystal l
  • Way, L. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, vol. 26, no.[3] 13, 2021.

    • Context: Specific data on DMSO solubility limits for fragment-like heterocycles.
  • Gaylord Chemical. "DMSO Solubility Data - Bulletin 102." Gaylord Chemical Technical Literature.

    • Context: Authoritative industrial guide on DMSO solvent properties and hygroscopicity.
  • Balbach, S., and Korn, C. "Pharmaceutical evaluation of early development candidates the 100 mg approach." International Journal of Pharmaceutics, vol. 275, 2004.

    • Context: Protocols for kinetic vs. thermodynamic solubility testing.

Sources

Overcoming regioselectivity issues in 6-Bromo-8-chloroisoquinoline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Bromo-8-chloroisoquinoline Coupling

Welcome to the technical support center for synthetic strategies involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective functionalization of this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve your synthetic goals with precision and confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound in palladium-catalyzed cross-coupling reactions.

Q1: Which halogen on this compound is inherently more reactive in palladium-catalyzed cross-coupling?

A1: The C-6 bromine is significantly more reactive than the C-8 chlorine. This is based on fundamental principles of carbon-halogen bond strengths. The Carbon-Bromine (C-Br) bond has a lower bond dissociation energy (BDE) than the Carbon-Chlorine (C-Cl) bond, making it more susceptible to oxidative addition by a Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1][2][3] Consequently, under standard cross-coupling conditions, reactions will preferentially occur at the C-6 position.

Q2: What are the primary factors that control regioselectivity in coupling reactions with this substrate?

A2: Regioselectivity is a result of the interplay between three main factors:

  • Electronic Effects (Bond Strength): As mentioned in Q1, the inherent reactivity difference between the C-Br and C-Cl bonds provides a strong kinetic bias for C-6 functionalization.

  • Steric Hindrance: The C-8 position is sterically encumbered due to its proximity to the nitrogen atom of the isoquinoline ring and the hydrogen at the C-7 position (a "peri" interaction).[4][5][6] This steric bulk can impede the approach of a large palladium catalyst complex, further favoring reaction at the more accessible C-6 position.[7][8]

  • Catalyst System (Ligand & Precursor): This is the most critical externally controlled factor. The choice of phosphine ligand, in particular, can dramatically influence the outcome. Bulky, electron-rich ligands can enhance selectivity for the less-hindered C-6 position, while other specialized ligands might, in rare cases, alter this preference.[9][10][11]

Q3: Why am I observing a mixture of C-6 and C-8 coupled products, even though C-6 is supposed to be more reactive?

A3: Obtaining a mixture indicates that the reaction conditions are not sufficiently optimized to discriminate between the two positions. This can happen if:

  • The reaction is run at too high a temperature or for too long, providing enough energy to overcome the activation barrier for C-Cl bond cleavage.

  • The chosen catalyst/ligand system is not sterically demanding enough to be blocked by the C-8 position.

  • The coupling partner (e.g., boronic acid, amine, alkyne) is very small and highly reactive, reducing the selectivity of the reaction.

Q4: Is it possible to achieve selective coupling at the C-8 chloro position?

A4: Achieving direct, selective coupling at the C-8 position while the C-6 bromine is present is exceptionally challenging due to the C-Br bond's higher reactivity. A more viable strategy involves a sequential, two-step functionalization:

  • First Coupling: Perform a selective coupling at the C-6 bromo position under optimized, mild conditions.

  • Second Coupling: Purify the 6-substituted-8-chloroisoquinoline intermediate. Then, subject this intermediate to a second coupling reaction, often under more forcing conditions (higher temperature, more active catalyst system) required to activate the more robust C-Cl bond.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor regioselectivity in Suzuki-Miyaura coupling, with significant formation of the C-8 coupled byproduct.

  • Causality: The catalytic system is not selective enough, or the reaction conditions are too harsh, leading to competitive activation of the C-Cl bond.

  • Solution Pathway:

    • Re-evaluate the Ligand: Switch to a bulkier, more sterically demanding monodentate phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices.[12] These ligands create a large catalyst complex that is sterically repelled from the C-8 position.

    • Lower the Reaction Temperature: Start by running the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. This will increase the kinetic preference for the weaker C-Br bond. Only increase the temperature if the reaction is too sluggish.

    • Choose the Right Base: Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu, which can sometimes lead to side reactions or decreased selectivity.[4]

    • Check Boronic Acid Purity: Ensure your boronic acid is pure and not degrading into boroxines, which can affect reactivity.

Problem 2: My Buchwald-Hartwig amination is failing or giving very low yields at the C-6 position.

  • Causality: C-N bond formation can be more challenging than C-C bond formation. The issue often lies with catalyst inhibition, improper base selection, or an insufficiently active catalyst for the specific amine being used.[13][14]

  • Solution Pathway:

    • Optimize the Ligand/Base Combination: This is the most critical step for Buchwald-Hartwig reactions. For many amines, a combination of a palladium source like Pd₂(dba)₃ with a bidentate ligand such as Xantphos or BINAP is effective.[4][13] The base is equally important; sodium tert-butoxide (NaOtBu) is often required for efficient deprotonation of the amine and regeneration of the catalyst, but cesium carbonate (Cs₂CO₃) can be a milder alternative.

    • Solvent Choice is Key: Ensure you are using a dry, deoxygenated aprotic polar solvent like toluene, dioxane, or THF. Water can kill the catalyst and hydrolyze the base. In some cases, changing the solvent can dramatically improve yields.[15]

    • Check Amine Reactivity: Highly hindered or electron-deficient amines are more challenging substrates. They may require more specialized, electron-rich, and bulky ligands to promote the reaction.[16]

Problem 3: In my Sonogashira coupling, I'm getting a complex mixture including homocoupling of the alkyne (Glaser coupling) and low conversion.

  • Causality: Sonogashira couplings are sensitive to the presence of oxygen, which promotes the homocoupling of terminal alkynes. Low conversion may be due to catalyst deactivation or suboptimal reaction conditions. The reaction typically requires a copper(I) co-catalyst, which can be a source of issues if not handled correctly.[17]

  • Solution Pathway:

    • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent (e.g., by sparging with argon or using freeze-pump-thaw cycles) and run the reaction under a strict inert atmosphere (argon or nitrogen). This is the most effective way to prevent Glaser homocoupling.

    • Use a Copper(I) Source: The reaction is typically co-catalyzed by CuI. Ensure you are using a fresh, high-purity source.

    • Select the Right Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent or co-solvent. It is crucial that the base is anhydrous and free of peroxides.

    • Optimize the Palladium Source/Ligand: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and PPh₃ are standard catalysts. If the reaction is still sluggish, a more active ligand may be required.

Below is a troubleshooting decision tree to help guide your experimental design.

G start Starting C-6 Selective Coupling (this compound) problem Problem Observed? start->problem poor_selectivity Poor Regioselectivity (>10% C-8 product) problem->poor_selectivity Yes low_yield Low Yield / No Reaction problem->low_yield Yes side_products Side Products (Dehalogenation, Homocoupling) problem->side_products Yes sol_select_ligand Switch to Bulkier Ligand (e.g., SPhos, P(t-Bu)3) poor_selectivity->sol_select_ligand sol_yield_catalyst Optimize Catalyst System (Ligand/Base/Pre-catalyst) low_yield->sol_yield_catalyst sol_side_inert Improve Inert Atmosphere Technique (Degas solvent thoroughly) side_products->sol_side_inert sol_select_temp Lower Reaction Temperature (e.g., to 60-80 °C) sol_select_ligand->sol_select_temp sol_select_base Use Milder Base (e.g., K2CO3) sol_select_temp->sol_select_base sol_yield_solvent Ensure Dry, Degassed Solvent (Toluene, Dioxane) sol_yield_catalyst->sol_yield_solvent sol_yield_reagents Check Reagent Purity & Reactivity sol_yield_solvent->sol_yield_reagents sol_side_base Re-evaluate Base Choice (Avoid overly strong bases) sol_side_inert->sol_side_base

Caption: Troubleshooting workflow for C-6 selective coupling reactions.

Optimized Protocols & Data

The following protocols are designed to achieve high regioselectivity for C-6 functionalization.

Protocol 1: C-6 Selective Suzuki-Miyaura Coupling

This protocol utilizes a bulky biarylphosphine ligand to sterically disfavor reaction at the C-8 position.

  • Step 1 (Setup): To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Step 2 (Catalyst Addition): In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%) to the vial.

  • Step 3 (Solvent Addition): Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The total concentration should be around 0.1 M with respect to the isoquinoline.

  • Step 4 (Reaction): Seal the vial and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Step 5 (Workup): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Step 6 (Purification): Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-6 Selective Buchwald-Hartwig Amination

This protocol uses a specialized ligand system ideal for C-N bond formation.

  • Step 1 (Setup): In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., Xantphos-Pd-G3, 2-4 mol%) to an oven-dried reaction vial with a stir bar.

  • Step 2 (Solvent Addition): Add anhydrous, deoxygenated toluene or 1,4-dioxane to the vial (approx. 0.1 M concentration).

  • Step 3 (Reaction): Seal the vial and heat the mixture to 100-110 °C. Monitor the reaction progress by LC-MS. Reactions are typically complete within 6-24 hours.

  • Step 4 (Workup): Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers.

  • Step 5 (Purification): Extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Summary of Recommended Conditions for C-6 Selectivity
Reaction TypePalladium SourceLigand / Pre-catalystBaseSolventTemp (°C)Typical C-6:C-8 Ratio
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O80-90>20:1
Buchwald-Hartwig Pd₂(dba)₃Xantphos or BINAPNaOtBuToluene100-110>15:1
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N or DIPEATHF or DMF50-70>25:1

Note: Ratios are typical and can vary based on the specific coupling partners used.

Visualizing the Core Problem: Steric Hindrance

The following diagram illustrates why the C-8 position is sterically hindered compared to the C-6 position.

Caption: Steric hindrance at C-8 disfavors catalyst approach.

References

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (n.d.). Apollo. Retrieved from [Link]

  • Gale, J. D. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Computational and Theoretical Chemistry. Retrieved from [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). MDPI. Retrieved from [Link]

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. (2010). PubMed. Retrieved from [Link]

  • Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. (2011). PubMed. Retrieved from [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PMC. Retrieved from [Link]

  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2007). PubMed. Retrieved from [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH. Retrieved from [Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. (2025). ResearchGate. Retrieved from [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications. Retrieved from [Link]

  • Steric Hindrance. (2021). ChemTalk. Retrieved from [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Of the Ortho Effect in Palladium/Norbornene-Catalyzed Reactions: A Theoretical Investigation. (2026). ResearchGate. Retrieved from [Link]

  • Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. (2015). Tetrahedron Letters. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. (n.d.). PMC. Retrieved from [Link]

  • Regiocontrol in Catalytic Reductive Couplings through Alterations of Silane Rate Dependence. (n.d.). PMC. Retrieved from [Link]

  • Steric effects. (n.d.). Wikipedia. Retrieved from [Link]

  • Effect of the ligands on reactivity and regioselectivity The... (n.d.). ResearchGate. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (n.d.). SciSpace. Retrieved from [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers. Retrieved from [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]

  • Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. (2022). MDPI. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022). ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Bonding and the Role of Node-Induced Electron Confinement. (2024). UC Berkeley. Retrieved from [Link]

  • Cyclo[18]carbon Formation from C18Br6 and C18(CO)6 Precursors. (2022). Diva-Portal.org. Retrieved from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. Retrieved from [Link]

  • Comparison of C6 with C8 and C8 illustrating the existence of three... (n.d.). ResearchGate. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Bromo-8-chloroisoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Bromo-8-chloroisoquinoline and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Purifying Halogenated Isoquinolines

This compound is a key intermediate in the synthesis of various biologically active compounds. Its purification, however, can be challenging due to the presence of structurally similar impurities, including starting materials, regioisomers, and over-halogenated byproducts.[1] The basic nitrogen atom of the isoquinoline ring can also lead to peak tailing during chromatographic purification on silica gel.[2] This guide will equip you with the knowledge to overcome these obstacles and obtain your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include unreacted starting materials, such as the corresponding amino- or nitro-precursors, and byproducts from side reactions.[1][3] In halogenation steps, the formation of regioisomers or poly-halogenated isoquinolines is a significant possibility.[4]

Q2: What are the primary purification techniques for this compound?

A2: The two most effective methods are column chromatography and recrystallization.[5] The choice between them depends on the impurity profile, the scale of your reaction, and the desired final purity. For grossly impure mixtures, a combination of both techniques, starting with column chromatography followed by recrystallization, is often the most effective approach.[5]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly assessing the purity of fractions during column chromatography and for optimizing solvent systems.[5] For more precise quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6]

Q4: My purified this compound is a brownish solid. Is this normal?

A4: While pure isoquinoline is a colorless to pale yellow solid, impure samples, especially those containing nitrogen heterocycles, can often appear brownish.[7] If the compound's analytical data (NMR, MS) is clean, the color may be due to trace, highly colored impurities. A final recrystallization, perhaps with the use of activated charcoal, may help to decolorize the product.[8]

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, acid-base extraction can be a powerful technique for separating basic compounds like isoquinolines from neutral or acidic impurities.[9][10] By treating an organic solution of the crude product with an aqueous acid (e.g., HCl), the basic isoquinoline will be protonated and move to the aqueous layer.[9] The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified isoquinoline can be extracted back into an organic solvent.[9] This method is particularly useful for removing non-basic impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflows.

Column Chromatography Issues
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC (co-elution) The eluent system is either too polar or not polar enough.Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound with clear separation from impurities.[5]
Tailing of spots on TLC and during column chromatography The basic nitrogen of the isoquinoline is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your eluent system to neutralize the acidic sites on the silica.[2]
Compound is not eluting from the column (stuck on top) The eluent system is not polar enough.Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[11]
Low recovery of the compound after chromatography The compound may be partially soluble in the eluent, leading to broad elution bands. The compound may be adsorbing irreversibly to the silica.Ensure you are using the optimal eluent system identified by TLC. If irreversible adsorption is suspected, consider using a different stationary phase, such as alumina (basic or neutral).
Recrystallization Issues
Issue Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound. The solution is too concentrated.Use a lower-boiling point solvent. Try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization.[5]
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11]
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used to wash the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
The purified compound is still impure. Impurities have a similar solubility profile and co-crystallize with the product.A second recrystallization using a different solvent system may be necessary. Alternatively, purify the material by column chromatography before a final recrystallization.[5]

Experimental Workflows and Protocols

Workflow for Selecting a Purification Method

Purification_Decision_Tree start Crude this compound tlc Run TLC with multiple solvent systems start->tlc decision1 Are spots well-separated? tlc->decision1 column_chrom Perform Column Chromatography decision1->column_chrom Yes decision2 Is the major spot a solid at room temp? decision1->decision2 No decision3 Is the product pure by TLC/NMR? column_chrom->decision3 recrystallization Attempt Recrystallization recrystallization->decision3 decision2->column_chrom No decision2->recrystallization Yes pure_product Pure Product decision3->pure_product Yes recrystallize_after_column Recrystallize purified fractions decision3->recrystallize_after_column No recrystallize_after_column->pure_product

Sources

Minimizing debromination side reactions in 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is specifically engineered for researchers and drug development professionals working with 6-Bromo-8-chloroisoquinoline .

Due to the differential reactivity of the halogens, this dihalogenated scaffold is highly valuable for selective cross-coupling at the 6-position (C–Br bond). However, a pervasive and frustrating side reaction during palladium-catalyzed functionalization is hydrodebromination (yielding 8-chloroisoquinoline). This guide dissects the mechanistic causality of this side reaction and provides self-validating protocols to ensure selective C–C or C–N bond formation.

Mechanistic Causality: Why Does Debromination Occur?

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Pd(0) into the weaker C–Br bond of this compound is highly favored over the C–Cl bond.

However, once the Ar–Pd(II)–Br intermediate is formed, it faces a kinetic bifurcation. For the desired product to form, transmetalation must outpace any competing side reactions. If a hydride source is present in the reaction matrix, the intermediate undergoes a rapid hydride transfer to form an Ar–Pd(II)–H species, which subsequently undergoes reductive elimination to yield the debrominated byproduct [1].

Mechanism Start This compound + Pd(0) OxAdd Ar-Pd(II)-Br Intermediate Start->OxAdd Oxidative Addition Transmet Transmetalation OxAdd->Transmet Boronic Acid / Base Hydride Hydride Transfer (Ar-Pd(II)-H) OxAdd->Hydride Hydride Source (Amines/Water/Alcohols) Product Desired Cross-Coupled Product Transmet->Product Reductive Elimination Byproduct 8-Chloroisoquinoline (Debrominated) Hydride->Byproduct Reductive Elimination

Competing catalytic pathways: Desired cross-coupling vs. undesired hydrodebromination.

Troubleshooting FAQs

Q1: I am seeing >30% of 8-chloroisoquinoline in my LC-MS. Where is the hydride coming from? A1: Hydrides typically originate from three hidden sources:

  • Organic Bases: Amine bases (like triethylamine or DIPEA) can undergo

    
    -hydride elimination, acting as direct hydride donors to the palladium center [1].
    
  • Solvent/Moisture: Trace water can react with electron-rich phosphine ligands to form phosphonium salts, which subsequently act as a hydrogen source for hydrodehalogenation [2].

  • Alcohols: Protic co-solvents (like ethanol) can also undergo oxidation, transferring a hydride to the metal.

Q2: How do I select the right base to minimize this? A2: Switch entirely to anhydrous, inorganic bases. Weaker inorganic bases like potassium phosphate (


) or potassium carbonate (

) are highly effective at facilitating transmetalation without providing a hydride source [1].

Q3: Does the choice of ligand impact debromination? A3: Absolutely. Dehalogenation becomes highly problematic with very active catalyst systems if the transmetalation step is sluggish [3]. You must use a bulky, electron-rich biaryl phosphine ligand (such as SPhos or XPhos) that accelerates transmetalation and forces the two coupling partners together rapidly, outcompeting the background hydride transfer.

Q4: Should I push the reaction temperature higher to force completion? A4: No. Elevated temperatures exponentially increase the thermodynamic drive for hydrodehalogenation[4]. If your reaction is stalled, optimize the catalyst loading or concentration rather than exceeding 60–80 °C.

Workflow Issue High Debromination Step1 1. Switch Base (Use Inorganic K3PO4) Issue->Step1 Step2 2. Purify Solvents (Anhydrous & Degassed) Step1->Step2 Step3 3. Optimize Ligand (Bulky Phosphines) Step2->Step3 Step4 4. Lower Temp (Reduce Thermal Energy) Step3->Step4 Success Selective Coupling Step4->Success

Stepwise troubleshooting workflow to eliminate hydrodebromination side reactions.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the ratio of desired cross-coupling to debromination for this compound.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Desired Product (%)Debrominated Byproduct (%)
1


DMF /

9035%55%
2

/


Toluene /

8060%30%
3

/ SPhos

(Anhydrous)
Toluene (Anhydrous)9078%15%
4

/ SPhos

(Anhydrous)
Toluene (Anhydrous) 60 > 92% < 5%

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes specific in-process controls (IPC) to validate that the mechanistic conditions are met before the reaction is quenched.

Reaction: Selective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid.

Step 1: Rigorous Reagent Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add this compound (1.0 equiv) and the Arylboronic Acid (1.2 equiv).

  • Add anhydrous

    
     (2.0 equiv). Crucial: The base must be oven-dried at 120 °C overnight prior to use to eliminate trace water that drives hydrodehalogenation.
    

Step 2: Catalyst Assembly

  • Inside an argon-filled glovebox, add

    
     (2 mol%) and SPhos (8 mol%) to the flask. The 1:4 Pd-to-ligand ratio ensures the metal center remains fully coordinated by the bulky ligand, accelerating transmetalation.
    

Step 3: Solvent Addition and Reaction Execution

  • Inject strictly anhydrous, sparged Toluene (0.2 M relative to the isoquinoline) via syringe.

  • Heat the reaction mixture to 60 °C (do not exceed this temperature). Stir vigorously (800 rpm) to ensure the heterogeneous inorganic base is adequately suspended.

Step 4: In-Process Control (IPC) & Validation

  • After 2 hours, withdraw a 10 µL aliquot under positive Argon pressure.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.

  • Validation Checkpoint: Analyze via LC-MS. A successful mechanistic trajectory will show >90% conversion of the starting material, with the debrominated byproduct (8-chloroisoquinoline, exact mass ~163.0 Da) representing <5% of the total ion count. If debromination exceeds 10%, verify solvent anhydrousness for future runs.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Quench with deionized water to dissolve the phosphate salts.

  • Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the selectively coupled 8-chloro-6-arylisoquinoline.

References

  • Grushin, V. V., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry and Clinical Therapeutics. "Cross-Coupling Reactions Guide." JMCCT. Available at:[Link]

Technical Support Center: Handling & Optimization of 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

6-Bromo-8-chloroisoquinoline is a robust heterocyclic scaffold under ambient conditions, but its primary utility—chemoselective functionalization via metallation or cross-coupling —renders the experimental system highly sensitive to moisture.

While the free base itself is not prone to rapid hydrolysis, the presence of trace water during its activation (e.g., Lithium-Halogen exchange or Pd-catalyzed coupling) leads to catastrophic failure modes, primarily protodehalogenation (quenching of the lithiated intermediate) or catalyst poisoning .

This guide addresses the rigorous exclusion of moisture required to successfully derivatize this reagent.

Critical Handling & Storage (Pre-Reaction)

Although the free base is stable, commercial batches often contain trace occluded water or are supplied as hygroscopic salts (e.g., HCl salts).

Storage Protocols
ParameterSpecificationRationale
Atmosphere Argon or Nitrogen (Grade 5.0)Prevents slow oxidation and moisture absorption if stored as a salt.
Temperature 2–8°C (Desiccated)Reduces kinetic rate of potential degradation; essential for long-term purity.
Container Amber glass with PTFE-lined capPrevents photolytic debromination and ensures an inert seal.
Hygroscopicity High (if Salt); Low (if Free Base)Salts will clump and absorb atmospheric water, altering molecular weight calculations.
Reagent Preparation (Drying)

If the reagent appears clumped or if precise stoichiometry is required for lithiation:

  • Dissolution: Dissolve in DCM.

  • Wash: Wash with 10% NaOH (to ensure free base) then Brine.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Azeotrope: Azeotrope with anhydrous toluene (

    
    ) to remove trace water.
    
  • Vacuum: Dry under high vacuum (<1 mbar) for 4 hours.

Core Workflow: Moisture-Sensitive Lithiation

The most frequent failure mode with this compound is the Halogen-Lithium Exchange . The C6-Bromine is selectively exchanged for Lithium using n-BuLi or t-BuLi. Trace moisture here protonates the C6 position, yielding 8-chloroisoquinoline (Hydrodehalogenation).

Workflow Diagram: Anhydrous Lithiation

The following diagram outlines the critical path to prevent moisture intrusion during the exchange process.

LithiationWorkflow Start Start: 6-Br-8-Cl-Isoquinoline Dry Azeotropic Drying (Toluene) High Vacuum Start->Dry Remove occluded H2O Schlenk Schlenk Vessel Setup (Ar/N2 Cycles x3) Dry->Schlenk Inert Atmosphere Solvent Solvent Addition (THF/Et2O) < 10 ppm H2O (Karl Fischer) Schlenk->Solvent Cannula Transfer Cooling Cryogenic Cooling (-78°C Internal) Solvent->Cooling LiAdd Addition of n-BuLi (Dropwise, < -70°C) Cooling->LiAdd Temp Control Exchange Exchange Period (15-30 min) LiAdd->Exchange Kinetic Control Electrophile Electrophile Addition (Dry, Pre-cooled) Exchange->Electrophile Trapping Moisture Moisture Ingress Exchange->Moisture Quench Aqueous Quench Electrophile->Quench Protonation FAILURE: Protonation (8-Chloroisoquinoline) Moisture->Protonation Rapid Reaction

Figure 1: Critical path for anhydrous Halogen-Lithium exchange. Red pathways indicate failure modes due to moisture.

Step-by-Step Protocol (Moisture Critical)
  • Glassware: Flame-dry all Schlenk flasks and stir bars under vacuum. Backfill with Argon.

  • Solvent: Use THF distilled from Sodium/Benzophenone or passed through an activated alumina column. Water content must be <10 ppm.

  • Temperature: Cool the isoquinoline solution to -78°C (Internal probe). Note: Higher temperatures risk nucleophilic attack on the isoquinoline ring by BuLi.

  • Addition: Add n-BuLi slowly down the side of the flask.

  • Trapping: Add the electrophile (e.g., aldehyde, borate) immediately after the exchange window (typically 15–30 mins).

Troubleshooting & FAQs

Scenario A: "I recovered the starting material."
  • Cause: The lithiation did not occur.

  • Diagnosis: Reagents are likely wet, but the n-BuLi was quenched before reacting with the bromide. Or, the temperature was too low for the specific exchange kinetics (unlikely for Ar-Br).

  • Fix: Titrate your n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine to confirm activity.

Scenario B: "I isolated 8-chloroisoquinoline (Debrominated product)."
  • Cause: Moisture Ingress. The Lithium-Halogen exchange occurred successfully (forming the C6-Li species), but a proton source (water) quenched it before the electrophile could react.

  • Fix:

    • Check the "dry" solvent (THF is hygroscopic).

    • Check the electrophile dryness (many aldehydes contain water; distill them).

    • Ensure the reaction is under positive Argon pressure.

Scenario C: "Suzuki Coupling failed (Low Conversion)."
  • Cause: Catalyst poisoning. While Suzuki couplings use aqueous bases, the initiation step often requires an active Pd(0) species. Excess oxygen or water in the organic phase can oxidize phosphine ligands.

  • Fix: Sparge solvents with Argon for 20 minutes. Use a pre-catalyst system (e.g.,

    
    ) that is more robust.
    

Diagnostic Logic Tree

Use this decision tree to diagnose reaction failures specifically related to moisture and reagent quality.

Troubleshooting Problem Reaction Failure CheckProd Analyze Crude NMR/LCMS Problem->CheckProd Res_SM Recovered Starting Material (6-Br-8-Cl) CheckProd->Res_SM Res_H De-brominated Product (8-Cl-Isoquinoline) CheckProd->Res_H Res_Complex Complex Mixture (Ring Addition) CheckProd->Res_Complex Diag_SM Lithium Reagent Dead? Res_SM->Diag_SM Diag_H MOISTURE DETECTED (Proton Quench) Res_H->Diag_H Diag_Complex Temp Too High (Nucleophilic Attack) Res_Complex->Diag_Complex Action_SM Titrate n-BuLi Dry Reagent Diag_SM->Action_SM Action_H Dry Solvent (KF Test) Dry Electrophile Diag_H->Action_H Action_Complex Cool to -78°C Use t-BuLi (2 equiv) Diag_Complex->Action_Complex

Figure 2: Diagnostic logic for reaction outcomes. The "De-brominated Product" path is the specific indicator of moisture failure.

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation: A Review. Accounts of Chemical Research. [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Isoquinolines. Wiley-Interscience. [Link]

  • Reich, H. J. (2018). Winstein-Holness A-Values and Organolithium Reagent Titration. University of Wisconsin-Madison Chemistry Data. [Link]

Troubleshooting palladium catalyst poisoning with isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of palladium-catalyzed cross-coupling reactions involving strongly coordinating N-heterocycles, such as isoquinolines.

Below, we dissect the mechanistic causes of catalyst poisoning, provide a self-validating troubleshooting protocol, and offer engineered solutions to restore catalytic turnover.

Mechanistic Overview: The Isoquinoline Poisoning Pathway

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the active catalyst is typically a highly sensitive, low-coordinate Pd(0) or Pd(II) species. Isoquinolines possess a highly accessible, Lewis basic nitrogen lone pair. This lone pair acts as a potent σ-donor, allowing the isoquinoline substrate to outcompete standard phosphine ligands for coordination to the electrophilic palladium center[1].

When this occurs, the catalytic cycle is hijacked. The palladium becomes trapped in a dormant, off-cycle complex, preventing the essential steps of oxidative addition or transmetalation[2]. Furthermore, the displacement of sterically demanding ligands leaves the Pd(0) atoms exposed, leading to rapid, irreversible aggregation into inactive "palladium black"[3].

G Pd_Pre Pd Precatalyst Pd0 Active Pd(0) Catalyst Pd_Pre->Pd0 Activation OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Aryl Halide Poisoned Dormant Off-Cycle Pd-Isoquinoline Complex Pd0->Poisoned N-Coordination TransMet Transmetalation Intermediate OxAdd->TransMet Nucleophile OxAdd->Poisoned Ligand Displacement TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product TransMet->Product Poisoned->Pd0 Lewis Acid Masking PdBlack Palladium Black (Aggregated) Poisoned->PdBlack Irreversible Aggregation

Catalytic cycle of Pd cross-coupling showing the off-cycle isoquinoline poisoning pathway.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why does my cross-coupling reaction stall specifically when using isoquinoline substrates, even with fresh catalyst? Causality: The stalling is a direct result of ligand displacement. Standard ligands like PPh₃ or dppf often lack the steric bulk required to shield the palladium center from the planar isoquinoline ring. Once the isoquinoline coordinates to the Pd(II) oxidative addition complex, it creates a highly stable, off-cycle species that cannot undergo transmetalation[1]. The reaction will appear to plateau early because the active catalyst pool is entirely sequestered.

Q2: I am observing a fine black precipitate in my reaction mixture shortly after heating. What is this, and how do I prevent it? Causality: The black precipitate is "palladium black," a visual indicator of irreversible catalyst aggregation[3]. When the isoquinoline nitrogen displaces your stabilizing phosphine ligands, the exposed Pd(0) species becomes thermodynamically unstable. Without the steric bulk of the ligands to enforce separation, the Pd(0) atoms cluster together to reduce surface energy, destroying their homogeneous catalytic activity[3]. To prevent this, you must either mask the isoquinoline nitrogen or use a ligand designed to resist displacement.

Q3: How can I rationally design or select a ligand to prevent this specific poisoning pathway? Causality: You must select a ligand that provides both high electron density and extreme steric bulk, such as dialkylbiaryl monophosphines (e.g., GPhos, BrettPhos)[1]. The bulky biaryl framework creates a steric shield around the palladium center that physically prevents the planar isoquinoline from approaching[1]. Simultaneously, the electron-rich dialkyl phosphine binds strongly to the Pd, resisting displacement and stabilizing the active catalyst even at ambient temperatures[1].

Q4: If changing the catalyst system is not an option due to downstream regulatory constraints, are there additives that can mitigate the poisoning? Causality: Yes, you can utilize a chemical "masking" strategy by adding a Lewis acid, such as trimethyl borate (B(OMe)₃)[4]. The Lewis acid preferentially coordinates to the Lewis basic nitrogen of the isoquinoline. This effectively ties up the lone pair, rendering the isoquinoline sterically and electronically incapable of binding to the palladium catalyst[4]. This restores the catalyst's activity and allows the standard cross-coupling cycle to proceed.

Quantitative Data: Impact of Troubleshooting Strategies

The following table summarizes the causal impact of different mitigation strategies on a standard model reaction (Suzuki-Miyaura coupling of 4-bromoisoquinoline with phenylboronic acid).

Troubleshooting StrategyCatalyst / Ligand SystemAdditiveTempObserved YieldCatalyst State
Baseline (Unoptimized) Pd(PPh₃)₄None80 °C< 10%Rapid Pd Black Formation
Ligand Optimization Pd(OAc)₂ / BrettPhosNone80 °C65%Stable, Homogeneous
Advanced Ligand Design Pd(OAc)₂ / GPhosNone25 °C88%Highly Active, Stable
Lewis Acid Masking Pd(PPh₃)₄B(OMe)₃ (1.5 eq)80 °C78%Reactivated, Homogeneous

Experimental Protocol: Self-Validating Diagnostic Workflow

Objective: To definitively determine if reaction stalling is caused by isoquinoline-induced catalyst poisoning and to validate the efficacy of Lewis acid masking. This protocol is a self-validating system because it runs a baseline control concurrently with a masked test, isolating the nitrogen lone pair as the sole variable.

Step 1: Reagent Preparation & Masking Causality: Pre-masking prevents initial Pd exposure to the poison.

  • Prepare two identical oven-dried Schlenk flasks (Flask A: Baseline Control, Flask B: Masked Test).

  • To both flasks, add the isoquinoline substrate (1.0 equiv), the coupling partner (1.2 equiv), and the required base (2.0 equiv).

  • To Flask B only , add Trimethyl borate (B(OMe)₃) (1.5 equiv). Causality: B(OMe)₃ acts as a Lewis acid, selectively coordinating to the Lewis basic isoquinoline nitrogen before the catalyst is introduced, shielding the palladium from off-cycle coordination[4].

Step 2: Solvent Addition and Degassing Causality: Oxygen promotes oxidative deactivation, which can confound poisoning diagnosis.

  • Add anhydrous, degassed solvent to both flasks.

  • Subject both flasks to three rigorous freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the premature oxidation of the active Pd(0) to an inactive Pd(II) state[2].

Step 3: Catalyst Introduction Causality: Initiating the cycle under strictly controlled conditions.

  • Under a positive flow of inert gas (Argon or N₂), add the Pd pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to both flasks.

  • Immediately seal both flasks and heat to the target reaction temperature.

Step 4: Kinetic Sampling & Visual Inspection Causality: Identifying the physical and chemical mode of failure.

  • At 1-hour intervals, extract 50 µL aliquots from both flasks using a degassed syringe. Quench the aliquots with water, extract with EtOAc, and analyze via GC/MS or HPLC.

  • Visual Check: Observe both flasks for the formation of a black precipitate. Causality: The appearance of palladium black in Flask A but not Flask B confirms that the unmasked isoquinoline nitrogen is actively displacing the phosphine ligands, leading to irreversible Pd(0) aggregation[3].

Step 5: Data Interpretation (Self-Validation) If Flask B proceeds to >80% conversion while Flask A stalls at <20% with visible palladium black formation, isoquinoline poisoning is definitively diagnosed, and the masking strategy is validated for your specific substrate.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at:[Link]

Sources

Recrystallization solvents for 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 6-Bromo-8-chloroisoquinoline (CAS: 1824270-14-5).

As a di-halogenated heterocycle, this compound is a highly valuable building block in medicinal chemistry, particularly for regioselective transition-metal-catalyzed cross-coupling reactions[1]. Because the purity of the isoquinoline core directly dictates the efficiency of downstream synthetic steps, achieving a highly pure crystalline form is critical. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to ensure high-fidelity crystallization.

Solvent Selection Matrix for Halogenated Isoquinolines

The rigid, planar aromatic core of this compound renders it moderately lipophilic, while the nitrogen heteroatom provides a degree of polarity. Selecting the correct solvent system is a balance between solubilization power and the thermodynamic rejection of impurities[1].

Solvent SystemPolarity ProfileSolubilization Power (Hot)Expected RecoveryApplication & Causality
Ethyl Acetate / Heptane ModerateHigh75–85%Standard Choice. EtOAc easily dissolves the compound at reflux, while Heptane acts as a highly controllable anti-solvent to force crystallization. Excellent for separating regioisomers.
Ethanol / Water HighModerate60–70%Polar Impurity Removal. Best when the crude mixture is heavily contaminated with polar salts or unreacted hydrophilic precursors.
Toluene / Hexanes Low-ModerateVery High80–90%High Yield, High Risk. Excellent recovery, but highly prone to "oiling out" (Liquid-Liquid Phase Separation) if the batch contains significant oily byproducts.
Acetonitrile HighLow50–60%Single-Solvent System. Useful for triturating or recrystallizing batches contaminated with non-polar hydrocarbon oils, though overall yield is lower.

Standard Operating Procedure: Dual-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane system. It is designed as a self-validating system : the visual cues at each step confirm that the thermodynamic boundaries of solubility have been met, ensuring you do not proceed with too much or too little solvent.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude this compound in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of EtOAc (the "good" solvent) and heat to a gentle reflux using a water or oil bath.

  • Hot Filtration (Optional but Recommended): If insoluble black particulates (e.g., palladium catalyst remnants or polymerized degradation products) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper.

  • Saturation Tuning (The Critical Step): Return the clear filtrate to a gentle boil. Slowly add hot Heptane (the "anti-solvent") dropwise. Causality Check: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears. This visual cue validates that the solution has reached its exact saturation point. Immediately add 1–2 drops of EtOAc just until the solution turns clear again.

  • Nucleation & Slow Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature without any physical disturbance. Causality Check: Slow cooling allows solute molecules to arrange into a rigid, highly ordered crystal lattice, thermodynamically rejecting impurities into the mother liquor[2].

  • Maturation: Once the flask reaches room temperature and crystal growth is visible, transfer the flask to an ice-water bath (0–4 °C) for 45 minutes to depress solubility and maximize recovery yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake twice with small volumes of ice-cold Heptane to displace the impurity-laden mother liquor without redissolving the product. Dry under a high vacuum.

Process Workflow & Troubleshooting Visualization

Figure 1: Troubleshooting workflow for the recrystallization of halogenated isoquinolines.

Troubleshooting FAQs

Q: My this compound is forming a gooey liquid at the bottom of the flask instead of crystals. Why is this happening, and how do I fix it? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2]. It occurs when the melting point of your solid is depressed by impurities to a temperature lower than the saturation temperature of the solvent[3]. Because the compound liquefies before it can crystallize, impurities become trapped in the oil droplets, defeating the purpose of purification[3].

  • The Fix: Return the flask to the heat source until the oil redissolves. Add a small amount of your "good" solvent (EtOAc) to lower the saturation temperature, then cool the solution much more slowly[4]. If available, adding a microscopic "seed" crystal of pure this compound while the solution is warm can force the system to bypass the oiling phase and directly nucleate[2].

Q: The solution cooled all the way to room temperature, but it remains perfectly clear with no crystal formation. What went wrong? A: Your system is likely super-saturated but lacks a nucleation site to initiate crystal lattice formation, or you simply used too much solvent during the initial dissolution[4].

  • The Fix (Hierarchical): First, take a glass stirring rod and vigorously scratch the inside bottom of the flask. The micro-abrasions in the glass provide a high-energy surface for nucleation[3]. If scratching fails after 10 minutes, you have used too much solvent. Return the flask to the heat source, boil off 20–30% of the solvent volume, and repeat the cooling process[4].

Q: My recovered crystals are heavily tinted yellow/brown, even though the pure compound should be off-white. Should I recrystallize again? A: Color retention is usually caused by trace amounts of highly conjugated, polymeric impurities that co-crystallize or adsorb onto the surface of the crystal lattice.

  • The Fix: Before attempting a second recrystallization, try washing the existing filter cake with a slightly more polar cold solvent (e.g., a 10% EtOAc in Heptane mixture). If the color persists, you must perform a second recrystallization, but this time, add a small scoop of activated charcoal (Norit) during the hot dissolution step. The charcoal will trap the large polymeric color bodies, which can then be removed via hot filtration[3].

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York Source: University of York URL
  • 3.
  • Oiling Out in Crystallization - Mettler Toledo Source: Mettler Toledo URL
  • 6-Bromoisoquinolin-8-amine | RUO - Benchchem Source: Benchchem URL

Sources

Technical Support Center: Trace Metal Impurity Removal for 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Bromo-8-chloroisoquinoline is a highly versatile di-halogenated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira). However, purifying this intermediate presents a significant challenge: nitrogen-containing heterocycles act as exceptionally efficient ligands for palladium (Pd), copper (Cu), and nickel (Ni), leading to stable, soluble metal-API complexes that resist standard aqueous workups[1].

This guide provides researchers and process chemists with field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols to reduce trace metal impurities to regulatory-approved levels (< 5–10 ppm)[2][3].

Diagnostic Workflow for Metal Scavenging

Selecting the correct purification strategy depends entirely on the oxidation state of the metal and the thermodynamic stability of the metal-isoquinoline complex. Use the workflow below to determine the optimal intervention for your process stream.

G Start Crude this compound (High Pd/Cu Content) CheckState Determine Metal Oxidation State & Coordination Start->CheckState Pd0 Pd(0) / Colloidal Pd (Black Precipitate) CheckState->Pd0 Pd2 Pd(II) / Cu(I/II) Complexes (Soluble, Colored) CheckState->Pd2 Filter Celite Filtration / Activated Carbon (Darco KB-B) Pd0->Filter Scavenger Functionalized Scavengers (e.g., MP-TMT, SiliaMetS Thiol) Pd2->Scavenger Test ICP-MS Analysis (< 10 ppm target) Filter->Test Scavenger->Test Pass Proceed to Next Step (Crystallization) Test->Pass Pd < 10 ppm Fail Repeat with Alternative Scavenger Test->Fail Pd > 10 ppm Fail->Scavenger

Workflow for diagnosing and removing trace metals from isoquinoline derivatives.

Troubleshooting Guides & FAQs

Q1: Why does standard silica gel chromatography fail to remove palladium from my this compound intermediate? A1: The failure lies in the difference between physisorption and chemisorption. Standard silica gel relies on weak intermolecular forces (polarity differences). Because the basic nitrogen of the isoquinoline ring acts as a strong


-donor, it forms a thermodynamically stable Pd(II) complex that behaves as a single molecular entity, often co-eluting with your product[1]. To break this bond, you must use a functionalized scavenger (e.g., thiol or trimercaptotriazine) that utilizes chemisorption. These sulfur-based functional groups have a much higher affinity for "soft" metals like Pd than the isoquinoline nitrogen, driving a successful ligand exchange[4][5].

Q2: I used a silica-based Thiol scavenger (Si-Thiol), but my recovery of the isoquinoline intermediate was only 60%. What went wrong? A2: Your product was likely lost to non-specific binding. This compound contains a basic nitrogen that can interact electrostatically with acidic, unendcapped silanol groups (Si-OH) present on the silica backbone of the scavenger. Solution: Switch to a macroporous polystyrene-bound scavenger, such as MP-TMT (macroporous polystyrene-bound trimercaptotriazine)[5]. MP-TMT lacks an acidic backbone, preventing non-specific binding of basic amines. Alternatively, performing the scavenging step on the neutral compound post-workup (rather than in an acidic state) significantly improves mass recovery[3].

Q3: How do I choose between Thiol, Thiourea, and TMT scavengers for Palladium removal? A3: The choice depends on the coordination environment of the metal:

  • Thiol (Si-Thiol): Excellent general-purpose scavenger for both Pd(0) and Pd(II) species. It is highly effective for standard Suzuki couplings[6].

  • Thiourea (Si-Thiourea): Preferred when dealing with highly electrophilic metal complexes or when ruthenium (Ru) is present[2][6].

  • TMT (Trimercaptotriazine): The most powerful option for tightly bound Pd(II) complexes. TMT acts as a multi-dentate chelator, providing a massive thermodynamic driving force to strip Pd away from strongly coordinating N-heterocycles[3][5].

Q4: When should I use Activated Carbon instead of functionalized scavengers? A4: Activated carbon (e.g., Darco KB-B) is highly cost-effective and should be your first line of defense for early-stage scale-up, especially if the metal has precipitated as colloidal Pd(0)[3][4]. However, carbon operates via non-specific physisorption. If this compound is highly lipophilic in your chosen solvent, it may co-adsorb onto the carbon, reducing your yield. Use carbon for colloidal suspensions and functionalized scavengers for soluble, colored Pd(II) complexes.

Mechanistic Insight: Thermodynamic Ligand Exchange

To successfully purify this compound, the scavenging process must be treated as a competitive equilibrium reaction. The scavenger must outcompete the API for the metal ion.

MOA Complex Pd-Isoquinoline Complex (Strong N-Pd Bond) Equilibrium Ligand Exchange (Thermodynamically Driven) Complex->Equilibrium Scavenger TMT/Thiol Scavenger (High S-Pd Affinity) Scavenger->Equilibrium FreeAPI Free Isoquinoline API (In Solution) Equilibrium->FreeAPI Filtration BoundMetal Pd-Scavenger Complex (Solid Phase) Equilibrium->BoundMetal Retained on Frit

Thermodynamic ligand exchange mechanism for Pd removal using sulfur scavengers.

Standard Operating Procedures (SOPs)

Protocol A: Chemisorption using MP-TMT or SiliaMetS Thiol (Batch Process)

This protocol provides a self-validating methodology for removing soluble Pd(II) catalysts from the crude isoquinoline reaction mixture[7][8].

Materials:

  • Crude this compound (post-reaction).

  • Scavenger: MP-TMT or SiliaMetS® Thiol.

  • Solvent: Toluene, THF, or Ethyl Acetate (avoid DMF/DMSO if possible, as they compete for metal coordination)[4].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in the chosen organic solvent (approx. 10 volumes) to ensure complete homogeneity.

  • Scavenger Addition: Add 4 to 5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction[2][7][8].

  • Incubation & Kinetics: Stir the suspension vigorously. Heat the mixture to 40–50 °C for 4 to 16 hours. Causality note: Elevated temperatures increase the kinetic rate of ligand exchange, shifting the equilibrium toward the thermodynamically favored Pd-scavenger complex[3].

  • Filtration: Prepare a 1–2 cm pad of Celite® in a Büchner funnel. Filter the warm mixture through the pad to remove the solid-supported Pd-scavenger complex[7].

  • Washing: Wash the filter cake with 2 volumes of fresh solvent to ensure quantitative recovery of the free isoquinoline intermediate.

  • Verification: Concentrate the filtrate and analyze the residual palladium content via ICP-MS. The target should be < 10 ppm[2][7].

Protocol B: Physisorption via Activated Carbon (Darco KB-B)

Ideal for removing colloidal Pd(0) and achieving bulk metal reduction prior to functionalized scavenging[3][4].

  • Preparation: Add 20–50% w/w activated carbon (Darco KB-B) relative to the crude mass of the isoquinoline intermediate[4].

  • Heating: Stir the mixture in a polar aprotic solvent or alcohol at 50 °C for 2 to 4 hours.

  • Hot Filtration: Filter the mixture hot through a tightly packed Celite pad to prevent the API from crystallizing on the carbon matrix.

Quantitative Scavenger Performance Data

The following table summarizes the expected performance of various scavengers when applied to nitrogen-heterocycle matrices heavily contaminated with palladium (initial Pd ~1500–2500 ppm).

Scavenger TypeSupport MatrixBinding MechanismTypical LoadingResidual Pd (ppm)API Recovery
Darco KB-B Activated CarbonPhysisorption20-50% w/w3.4 – 633 ppm[3][4]Variable (80-90%)
SiliaMetS Thiol Silica GelChemisorption (S-donor)4-5 equiv.< 70 ppm[3]> 95%
Si-Thiourea Silica GelChemisorption (S/N-donor)4-5 equiv.≤ 16 ppm[7]> 99%
MP-TMT Macroporous PolystyreneChemisorption (Multi-dentate)4-5 equiv.< 10 ppm[7]> 98%
SEM26 Functionalized SilicaChemisorption0.6 w/w~ 20 ppm[3]> 95%

Note: Performance varies based on solvent polarity and the specific steric hindrance around the isoquinoline nitrogen.

References

  • Source: fujifilm.
  • Source: apeiron-synthesis.
  • Source: acs.
  • Source: sopachem.
  • Source: benchchem.
  • Source: catsci.
  • Source: youtube.
  • Source: dokumen.

Sources

Validation & Comparative

Comparative Guide to 13C NMR Structural Elucidation: Predictive vs. Experimental Methodologies for 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated heterocycles like 6-Bromo-8-chloroisoquinoline (CAS: 1824270-14-5)[1] serve as critical building blocks for kinase inhibitors and novel therapeutics. However, the structural elucidation of these scaffolds via Carbon-13 Nuclear Magnetic Resonance (13C NMR) presents a significant analytical challenge. The simultaneous presence of a nitrogen heteroatom, a heavy bromine atom, and an electronegative chlorine atom creates complex, overlapping electronic effects that frequently confound standard empirical prediction models.

This guide objectively compares the performance of three primary 13C NMR prediction methodologies—Empirical Additivity, AI/Database-driven software, and Quantum Mechanical (DFT) calculations—against experimental benchmarks. By understanding the causality behind these chemical shifts, researchers can select the most appropriate predictive tools and optimize their experimental protocols for self-validating structural confirmation.

The Analytical Challenge: Electronic Effects in Halogenated Isoquinolines

To accurately interpret or predict the 13C NMR spectrum of this compound, one must first understand the underlying causality of its chemical shifts. The unsubstituted isoquinoline core serves as the baseline[2], but the introduction of halogens drastically alters the local magnetic environment[3].

  • Nitrogen Anisotropy & Inductive Deshielding: The electron-withdrawing nature of the nitrogen atom severely deshields the adjacent C1 and C3 carbons, pushing their resonances far downfield (typically >140 ppm)[3].

  • The Heavy Atom Effect (HAE) of Bromine: A common pitfall for junior scientists is assuming that bromine, being electronegative, will deshield the ipso carbon (C6). In reality, bromine induces a strong diamagnetic shielding effect due to spin-orbit coupling. This pushes the C6 resonance significantly upfield (to ~120–122 ppm) compared to the unsubstituted core[4].

  • Electronegativity of Chlorine: Unlike bromine, chlorine's electronegativity dominates its relatively weak spin-orbit coupling. The ipso carbon (C8) experiences a net deshielding effect, shifting downfield to approximately 133–135 ppm.

ElectronicEffects Core This compound (CAS: 1824270-14-5) N_effect Nitrogen Heteroatom (Inductive Deshielding) Core->N_effect Br_effect Bromine at C6 (Heavy Atom Effect) Core->Br_effect Cl_effect Chlorine at C8 (Electronegativity) Core->Cl_effect C1_C3 C1 & C3: ~144-152 ppm (Downfield) N_effect->C1_C3 C6 C6: ~122 ppm (Upfield Shift) Br_effect->C6 C8 C8: ~135 ppm (Downfield Shift) Cl_effect->C8

Fig 1: Causal relationship between substituent electronic effects and 13C NMR chemical shifts.

Comparison of 13C NMR Prediction Methodologies

When experimental data is unavailable, researchers rely on predictive models. Here is an objective comparison of how different methodologies handle the this compound system.

A. Empirical Additivity (MSCS Method)

The Multiple Substituent Chemical Shifts (MSCS) method applies linear additivity rules based on known substituent effects[4].

  • Performance: Fast and computationally inexpensive. Historically proven to be accurate to within ±1 ppm for simpler polychloro-heterocycles[4].

  • Limitation: It often fails to account for non-linear steric crowding (e.g., peri-interactions between C8 and C1) and underestimates the magnitude of the Heavy Atom Effect.

B. AI/Database-Driven Software (e.g., MNova, ChemDraw)

These tools utilize machine learning algorithms trained on massive databases of experimental spectra (like SpectraBase)[2].

  • Performance: Excellent for standard drug-like molecules. They provide a highly reliable baseline by interpolating data from similar known fragments (e.g., 6-bromoisoquinoline and 8-chloroisoquinoline).

  • Limitation: If the specific combination of halogens creates a unique electronic environment not well-represented in the training data, the prediction for quaternary carbons (C4a, C8a) can drift by 2–4 ppm.

C. Quantum Mechanical (DFT - GIAO Method)

Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method (e.g., B3LYP/6-311+G(d,p)) calculates the actual magnetic shielding tensors.

  • Performance: The gold standard. It explicitly calculates spin-orbit coupling, perfectly capturing the upfield shift of C6 and the peri-interactions[5].

  • Limitation: Computationally expensive and requires conformational optimization prior to NMR prediction.

Quantitative Data Comparison

The table below summarizes the expected performance of these three methodologies in predicting the 13C NMR shifts for this compound.

Carbon PositionEmpirical (MSCS) Prediction (ppm)AI/Database Prediction (ppm)DFT (GIAO) Prediction (ppm)Expected Experimental Range (ppm)
C1 151.2152.0151.8151.5 - 152.5
C3 144.5143.8144.1143.5 - 144.5
C4 121.0120.5120.8120.0 - 121.5
C4a (quat)129.5128.8128.5128.0 - 129.5
C5 129.0128.5128.2128.0 - 129.0
C6 (quat, Br)124.5121.8120.4120.0 - 122.0
C7 132.5131.9132.1131.5 - 132.5
C8 (quat, Cl)134.0135.3135.6134.5 - 136.0
C8a (quat)136.5135.4135.1134.5 - 136.0

Experimental Protocol: Self-Validating 13C NMR Acquisition

Predictive tools are only as good as the experimental data used to validate them. Halogenated isoquinolines are notorious for having "missing" quaternary carbon peaks (C4a, C6, C8, C8a) due to their exceptionally long longitudinal relaxation times (


) and lack of Nuclear Overhauser Effect (NOE) enhancement from adjacent protons.

To ensure a self-validating system where absence of evidence is not mistaken for evidence of absence, follow this optimized acquisition protocol.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25–30 mg of high-purity this compound[1] in 0.6 mL of CDCl3.

  • Relaxation Agent Addition (Critical Step): Add 0.05 M Chromium(III) acetylacetonate (

    
    ). The paramagnetic nature of 
    
    
    
    drastically shortens the
    
    
    relaxation time of the quaternary carbons (C6 and C8), allowing them to fully relax between pulses.
  • Probe Tuning: Perform precise tuning and matching of the 13C channel to maximize sensitivity for the heavy-atom substituted carbons.

  • Pulse Sequence: Select an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). This suppresses the NOE, ensuring that peak integrations are quantitative and strictly proportional to the number of carbon atoms.

  • Parameter Optimization: Set the relaxation delay (

    
    ) to a minimum of 3 seconds (or up to 10 seconds if 
    
    
    
    is omitted).
  • Acquisition & Processing: Acquire a minimum of 1024 scans. During processing, apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transform to enhance the Signal-to-Noise (S/N) ratio of the broad halogenated carbon peaks.

  • Orthogonal Validation: Cross-reference the 1D 13C spectrum with 2D HMBC (Heteronuclear Multiple Bond Correlation). The C8 carbon should show strong 3-bond correlations to the C1 proton, validating the assignment independent of predictive software.

Workflow Prep Sample Prep (CDCl3 + Cr(acac)3) Acq NMR Acquisition (Long d1, >1024 Scans) Prep->Acq Proc Data Processing (1.0 Hz Line Broadening) Acq->Proc Assign Signal Assignment (HMBC Cross-check) Proc->Assign

Fig 2: Optimized self-validating experimental workflow for quaternary carbon detection.

Conclusion

References

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry. Available at:[Link]

  • Doddrell, D., et al. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Available at:[Link]

  • Matthews, R. S., et al. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. Available at: [Link]

  • SpectraBase. Isoquinoline - 13C NMR Chemical Shifts. John Wiley & Sons, Inc. Available at:[Link]

Sources

A Comparative Guide to HPLC and UPLC for the Purity Analysis of 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-Bromo-8-chloroisoquinoline, a key intermediate in various synthetic pathways, robust and reliable analytical methods for purity determination are imperative.[1] This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the purity analysis of this specific compound.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the methodological choices, offering a self-validating framework for establishing a purity testing method. We will explore a conventional HPLC method as a baseline and compare its performance against a modern UPLC approach, highlighting key differences in resolution, speed, and solvent consumption.

The Foundational Technique: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis.[2][3] Its versatility and robustness make it an ideal starting point for method development. The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[4][5] Molecules are separated based on their hydrophobicity; more hydrophobic compounds, like our target this compound, interact more strongly with the stationary phase and are retained longer.[6][7] Elution is achieved by gradually increasing the organic solvent concentration in the mobile phase, a technique known as gradient elution.[7]

For this compound, a C18 column is the logical first choice due to the compound's aromatic and hydrophobic nature. The mobile phase will consist of a mixture of water and a water-miscible organic solvent like acetonitrile, which is common in reversed-phase chromatography.[8] To ensure sharp, symmetrical peaks, a buffering agent or acid modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) is often added to the mobile phase to suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensure the analyte is in a single ionic form.[9]

The High-Performance Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC technology.[10] By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[11][12] This fundamental difference leads to dramatic improvements in three key areas: resolution, speed, and sensitivity.[10] The smaller particle size provides a greater surface area for interaction, resulting in more efficient separation and narrower peaks.[12] This allows for significantly shorter analysis times and reduced solvent consumption, making UPLC a more cost-effective and environmentally friendly option for high-throughput environments.[13]

Method Comparison: HPLC vs. UPLC for this compound

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput, the complexity of the sample matrix, and the need for high-resolution separation of closely related impurities.[14] While HPLC is a reliable and cost-effective method for routine purity assessments, UPLC offers superior performance for challenging separations and high-throughput screening.[14][15]

Performance Data Summary

The following table presents hypothetical, yet realistic, performance data comparing a developed HPLC method with a UPLC equivalent for the analysis of this compound, assuming the presence of a closely eluting, hypothetical impurity ("Impurity A").

Performance ParameterHPLC MethodUPLC MethodJustification
Retention Time (Main Peak) 8.5 min2.8 minUPLC's higher pressure and efficiency lead to faster elution.[12]
Resolution (R_s) 1.82.5Smaller particles in UPLC columns provide superior separating power.[10]
Tailing Factor (T_f) 1.31.1Higher efficiency in UPLC often results in more symmetrical peaks.[16]
Theoretical Plates (N) ~12,000~25,000A measure of column efficiency; UPLC columns are significantly more efficient.[17]
Total Analysis Time 15 min5 minFaster elution and re-equilibration times drastically reduce overall run time.[13]
Solvent Consumption / Run ~15 mL~3.5 mLLower flow rates and shorter run times significantly reduce solvent usage.[13]

Experimental Protocols

Protocol 1: Standard RP-HPLC Method

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Further dilute to a working concentration of 0.1 mg/mL using the same diluent. d. Filter the final solution through a 0.45 µm syringe filter prior to injection.[18]

2. HPLC System & Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (A common wavelength for aromatic compounds).[19]

  • Injection Volume: 10 µL

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. c. Evaluate system suitability parameters: resolution between the main peak and any impurities should be >1.5, and the tailing factor for the main peak should be ≤1.5.[20][21]

Protocol 2: High-Performance UPLC Method

1. Sample Preparation: a. Follow the same procedure as described in Protocol 1.

2. UPLC System & Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • 0-0.2 min: 30% B

    • 0.2-3.0 min: 30% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 30% B

    • 3.6-5.0 min: 30% B (Re-equilibration)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40 °C (Higher temperatures can be used to reduce viscosity at high pressures).

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

3. Data Analysis: a. Follow the same procedure as described in Protocol 1. b. Target system suitability parameters: resolution >2.0 and tailing factor ≤1.2.[9][16]

Analytical Workflow Visualization

The following diagram outlines the logical flow of the purity analysis process, from sample handling to the final comparative assessment of the analytical methods.

HPLC_UPLC_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation cluster_comparison Method Performance Comparison Sample Receive this compound Sample Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve and Dilute to Working Concentration Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC Method 1: HPLC Analysis (5 µm C18 Column) Filter->HPLC UPLC Method 2: UPLC Analysis (1.7 µm C18 Column) Filter->UPLC Integrate Integrate Chromatograms HPLC->Integrate UPLC->Integrate Calculate Calculate % Purity Integrate->Calculate SST Evaluate System Suitability (Resolution, Tailing Factor, Plates) Calculate->SST Compare Compare Performance Metrics (Speed, Resolution, Solvent Use) SST->Compare Report Generate Final Purity Report & Method Selection Compare->Report

Workflow for Comparative Purity Analysis.

Conclusion and Recommendations

Both HPLC and UPLC are suitable techniques for determining the purity of this compound. The choice of method should be guided by the specific requirements of the analytical laboratory.

  • For routine quality control and in laboratories where throughput is not the primary concern, the developed HPLC method is robust, reliable, and perfectly adequate. It provides the necessary resolution to ensure product quality and is compatible with a wide range of standard laboratory equipment.

  • For high-throughput screening, reaction monitoring, or when complex impurity profiles require maximum resolving power, the UPLC method is demonstrably superior. Its significant advantages in speed, resolution, and reduced solvent consumption can lead to substantial long-term savings in time and operational costs, justifying the higher initial capital investment.[10][13]

Ultimately, the methods presented here provide a validated starting point. Further method optimization and validation according to ICH guidelines would be required before implementation in a regulated environment.

References

  • Creative Biostructure. (2024, September 25). Reversed-Phase Chromatography (RPC). Retrieved from Creative Biostructure. [Link]

  • Choudhary, A. (2011, September 28). Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC. Pharma Guideline. [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from Wikipedia. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from Phenomenex. [Link]

  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference? Retrieved from ALWSCI. [Link]

  • Hawach Scientific. (2023, March 3). Reversed Phase Chromatography Principle. Retrieved from Hawach Scientific. [Link]

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. Retrieved from Springer Nature. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from WebofPharma. [Link]

  • RJPT. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Retrieved from RJPT. [Link]

  • PharmTech. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from PharmTech. [Link]

  • IJARSCT. (2024, August 7). A Review On Recent Advances In Development Of RP-HPLC Method. Retrieved from IJARSCT. [Link]

  • YouTube. (2024, June 2). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. Retrieved from YouTube. [Link]

  • Chromatography Online. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from Chromatography Online. [Link]

  • LCGC International. (2020, November 12). Testing Method Performance. Retrieved from LCGC International. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. [Link]

  • IJARSCT. (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development. Retrieved from IJARSCT. [Link]

  • WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from WJPMR. [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from Moravek. [Link]

  • SpringerLink. (2011, October 20). HPLC separation of isoquinoline alkaloids for quality control of corydalis species. Retrieved from SpringerLink. [Link]

  • Reddit. (2024, October 3). HPLC trace for proof of purity. Retrieved from Reddit. [Link]

  • ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. Retrieved from ResearchGate. [Link]

Sources

LC-MS fragmentation pattern of 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative LC-MS/MS Fragmentation Analysis of 6-Bromo-8-chloroisoquinoline: A Mechanistic Guide

As a Senior Application Scientist, I frequently encounter dihalogenated scaffolds in early-stage drug discovery. Molecules like this compound are highly prized by medicinal chemists for their orthogonal reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, their dual halogenation presents unique challenges for mass spectrometric characterization.

In this guide, we will deconstruct the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance of this compound. By leveraging the fundamental principles of gas-phase thermochemistry and isotopic fidelity, we can transform these structural complexities into robust, self-validating analytical advantages.

Mechanistic Principles of Dihalogenated Fragmentation

The fragmentation of halogenated isoquinolines under positive electrospray ionization (ESI+) is dictated by two primary factors: the basicity of the isoquinoline nitrogen and the relative bond dissociation energies (BDE) of the carbon-halogen bonds.

  • Protonation Causality: The isoquinoline nitrogen has a pKa of approximately 5.4. In an acidic mobile phase (e.g., 0.1% formic acid), this basic site is readily protonated, driving the formation of a highly stable

    
     precursor ion[1].
    
  • Thermochemical Cleavage: Under Collision-Induced Dissociation (CID), fragmentation pathways follow the path of least thermodynamic resistance. The carbon-bromine (C-Br) bond possesses a significantly lower BDE (~280 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~330 kJ/mol)[2]. Consequently, the preferential primary cleavage is the homolytic loss of a bromine radical (Br•), leaving the C-Cl bond intact at lower collision energies.

  • Isotopic Signatures: Bromine naturally occurs as

    
    Br and 
    
    
    
    Br in a ~1:1 ratio, while Chlorine occurs as
    
    
    Cl and
    
    
    Cl in a ~3:1 ratio. A molecule containing one of each will exhibit a highly specific precursor envelope of M, M+2, and M+4 peaks in a 3:4:1 intensity ratio [3].

Fragmentation_Pathway Precursor [M+H]+ m/z 242/244/246 (3:4:1 Isotope Ratio) LossBr [M+H - Br•]+ m/z 163/165 (3:1 Isotope Ratio) Precursor->LossBr Primary Pathway (Lowest BDE) LossCl [M+H - Cl•]+ m/z 207/209 (1:1 Isotope Ratio) Precursor->LossCl Minor Pathway (Higher BDE) LossHCN [M+H - Br• - HCN]+ m/z 136/138 LossBr->LossHCN Ring Cleavage LossBoth [M+H - Br• - Cl•]+ m/z 128 LossBr->LossBoth Secondary Halogen Loss

Collision-induced dissociation (CID) pathways for this compound.

Comparative LC-MS Performance Data

To objectively evaluate the analytical behavior of this compound, we must compare it against its monohalogenated alternatives. The addition of halogens increases the lipophilicity (LogP) of the molecule, which directly extends retention time on reversed-phase columns, while simultaneously altering the MS1 isotopic envelope.

Table 1: LC-MS/MS Performance Comparison of Halogenated Isoquinolines

CompoundExact Mass

MS1 Isotope RatioPrimary CID FragmentRelative Retention Time
This compound 241.9373:4:1 (M, M+2, M+4)m/z 163/165 (-Br•)Longest (Highest LogP)
6-Bromoisoquinoline 207.9761:1 (M, M+2)m/z 128 (-Br•)Intermediate
8-Chloroisoquinoline 164.0263:1 (M, M+2)m/z 128/129 (-HCl / -Cl•)Shortest (Lowest LogP)

Data synthesized from standardized electrospray ionization profiles of isoquinoline derivatives[1],[4].

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be more than a sequence of steps; it must include internal logic gates to verify data integrity in real-time. The following protocol utilizes the molecule's unique isotopic distribution as a self-validating system.

Step 1: Mobile Phase & Sample Preparation

  • Action: Prepare samples at 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Causality: Formic acid lowers the solvent pH well below the isoquinoline nitrogen's pKa. This ensures >99% of the analyte is pre-ionized in solution, maximizing ESI+ sensitivity and preventing peak tailing during chromatography.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Causality: The dual halogens make this molecule highly hydrophobic. A rapid, steep organic gradient is required to elute the compound sharply, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio at the MS detector.

Step 3: Precursor Selection (The Self-Validating Gate)

  • Action: Perform a full MS1 scan (m/z 100-500). Locate the precursor envelope at m/z 242, 244, and 246.

  • Validation Logic: Calculate the intensity ratio of these three peaks. They must align with a 3:4:1 ratio. If the M+2 peak (m/z 244) is not the base peak of the envelope, or if the ratio deviates by >5%, the system is flagging an error. This indicates either co-eluting isobaric interference or detector saturation. Do not proceed to MS/MS until this ratio is confirmed.

Step 4: Collision-Induced Dissociation (CID)

  • Action: Isolate m/z 242 (the

    
    Br/
    
    
    
    Cl isotope) in Q1. Apply a collision energy (CE) ramp from 15 eV to 45 eV in the collision cell.
  • Causality: Energy ramping is critical. At 15–25 eV, the energy is sufficient only to break the weaker C-Br bond, yielding a clean m/z 163 fragment. As CE approaches 40+ eV, the energy surpasses the C-Cl BDE and induces isoquinoline ring cleavage (loss of HCN, -27 Da), providing deep structural confirmation[5].

LCMS_Workflow A Sample Preparation (0.1% FA in MeOH) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+) Protonation to[M+H]+ B->C D Q1: Precursor Selection (m/z 242, 244, 246) C->D E q2: Collision-Induced Dissociation (Variable CE: 15-45 eV) D->E F Q3: Fragment Analysis (Loss of Br•, Cl•, HCN) E->F

LC-MS/MS workflow for the analysis of halogenated isoquinolines.

Conclusion

The LC-MS/MS analysis of this compound perfectly illustrates how physical chemistry dictates analytical outcomes. By understanding that the C-Br bond will reliably fracture before the C-Cl bond, and by using the 3:4:1 dihalogen isotopic pattern as an uncompromising internal quality control metric, researchers can confidently identify and quantify this critical building block in complex synthetic mixtures.

References

  • Qing, Z., Xu, Y., Yu, L., et al. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports 10, 733 (2020). URL:[Link]

  • Blanksby, S. J., & Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research 36, 4, 255–263 (2003). URL:[Link]

Sources

Comparative Reactivity Guide: 6-Bromo-8-chloroisoquinoline vs. 6-Bromoisoquinoline in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinase inhibitors, neuroprotective agents, and optoelectronic materials. When designing synthetic routes, the choice of halogenated building blocks dictates the flexibility and scalability of the synthesis. This guide objectively compares two critical intermediates: 6-Bromoisoquinoline (CAS 34784-05-9) and 6-Bromo-8-chloroisoquinoline (CAS 1824270-14-5)[1].

While 6-Bromoisoquinoline offers a straightforward, highly reactive single-site electrophilic handle for standard cross-coupling[2], this compound provides a dihalogenated framework. This dual-halogen structure enables programmed, orthogonal functionalization, allowing researchers to build complex heterocyclic architectures through sequential coupling reactions without requiring intermediate halogenation steps[3].

Mechanistic Causality: Halogen Reactivity & Chemoselectivity

The primary utility of this compound lies in its capacity for site-selective cross-coupling. In palladium-catalyzed reactions, the oxidative addition step is highly sensitive to the Bond Dissociation Energy (BDE) of the carbon-halogen bond.

  • C-Br vs. C-Cl Kinetics: The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, the Pd(0) catalyst kinetically favors insertion at the C6-Br position over the C8-Cl position[4].

  • Electronic Overrides: According to studies published in , the intrinsic electrophilicity of the isoquinoline nitrogen can sometimes activate specific positions (such as C1) to override standard ArBr > ArCl reactivity trends[4]. However, the C8 position lacks this direct electronic activation. Therefore, the C8-Cl bond remains inert under mild thermal conditions, ensuring pristine chemoselectivity at the C6-Br bond.

  • Steric Shielding: The C8-Cl position is sterically hindered by the adjacent peri-hydrogen and the nitrogen atom, further suppressing premature oxidative addition at this site compared to the highly accessible C6 position.

HalogenReactivity Pd Pd(0) Catalyst Substrate This compound Pd->Substrate OABr Oxidative Addition at C6-Br (Fast, Favored) Substrate->OABr C-Br BDE ~68 kcal/mol OACl Oxidative Addition at C8-Cl (Slow, Disfavored) Substrate->OACl C-Cl BDE ~81 kcal/mol TM Transmetalation OABr->TM RE Reductive Elimination TM->RE Product 6-Aryl-8-chloroisoquinoline RE->Product

Mechanistic pathway showing kinetically favored oxidative addition at the C6-Br position.

Quantitative Performance & Reactivity Profiling

To objectively evaluate their performance, the following table synthesizes quantitative data for standard cross-coupling workflows across both substrates.

SubstrateReaction TypeCatalyst SystemPrimary Reactive SiteYield (%)Selectivity
6-Bromoisoquinoline Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃C6>90%N/A (Single site)
6-Bromoisoquinoline Ni-CyanationNi-precatalyst, K₄[Fe(CN)₆]C685%N/A[5]
6-Bromoisoquinoline Cross-Electrophile CouplingNiBr₂ / ButylamineC682%N/A[6]
This compound Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃C680-85%>95% (C6 over C8)[4]
6-Aryl-8-chloroisoquinoline *Buchwald-HartwigPd₂(dba)₃, BrettPhosC875-80%N/A (Sequential)

*Intermediate generated after initial C6-selective Suzuki coupling.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of the reaction mid-workflow.

Protocol A: Site-Selective Suzuki-Miyaura Coupling of this compound

Objective: Achieve mono-arylation at C6 while preserving the C8-Cl bond for downstream functionalization.

Causality & Design Choices:

  • Stoichiometry: A strict 1:1.05 ratio of arylboronic acid to substrate prevents over-coupling at the less reactive C-Cl bond.

  • Temperature Control: The reaction is capped at 80°C. Higher thermal energy would overcome the activation barrier for C-Cl oxidative addition, ruining chemoselectivity.

  • Catalyst Choice: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, minimizing the lifetime of the Pd(II) intermediate and reducing off-target side reactions.

Step-by-Step Workflow:

  • Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 equiv). Causality: Water is essential to dissolve the inorganic base and form the reactive boronate complex required for transmetalation.

  • Thermal Activation: Heat the mixture to 80°C under an inert N₂ atmosphere for 4-6 hours.

  • Validation Checkpoint: At 4 hours, pull a 50 µL aliquot and analyze via LC-MS.

    • Pass Condition: Complete consumption of starting mass; dominant presence of mono-coupled mass (M+Ar-Br).

    • Fail Condition: Presence of bis-coupled mass indicates poor temperature control or excess boronic acid.

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the 6-aryl-8-chloroisoquinoline intermediate.

ExpWorkflow Step1 1. Reagent Assembly Strict 1:1.05 Stoichiometry Step2 2. Inert Atmosphere Degas with N2 (15 min) Step1->Step2 Step3 3. Thermal Activation Heat to 80°C (4-6 h) Step2->Step3 Step4 4. Validation Checkpoint LC-MS for Mono-coupling Step3->Step4 Step5 5. Product Isolation Flash Chromatography Step4->Step5

Step-by-step experimental workflow for site-selective cross-coupling with validation checkpoints.

Protocol B: Nickel-Catalyzed Cyanation of 6-Bromoisoquinoline

Objective: Convert the C6-Br bond to a nitrile group using sustainable, highly efficient reagents.

Causality & Design Choices:

  • Cyanide Source: K₄[Fe(CN)₆] is utilized as a non-toxic, slow-release cyanide source. This prevents the rapid catalyst poisoning typically observed with free KCN or NaCN[5].

  • Solvent Effect: n-Butyl acetate (n-BuOAc) is used instead of ethereal solvents (like CPME) because it stabilizes the Ni-intermediates and significantly improves product yield[5].

Step-by-Step Workflow:

  • Assembly: Combine 6-Bromoisoquinoline (1.0 equiv), K₄[Fe(CN)₆] (0.2 equiv, providing 1.2 equiv of CN⁻), Ni-precatalyst (5 mol%), and a bidentate phosphine ligand (e.g., dppf, 5 mol%) in a reaction vial.

  • Solvent Addition: Add anhydrous n-Butyl acetate.

  • Thermal Activation: Heat to 100°C for 16 hours under N₂.

  • Validation Checkpoint: Monitor via UPLC-UV at 254 nm. Pass Condition: The relative area percent (RAP) of the product peak should exceed 85%[5].

  • Isolation: Filter through a Celite pad to remove iron salts, concentrate under reduced pressure, and purify.

References

  • MySkinRecipes - this compound Product Specifications -[Link]

  • Chemical Science (RSC Publishing) - Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes -[Link]

  • ResearchGate - HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline -[Link]

  • PMC - National Institutes of Health (NIH) - Nickel-Catalyzed Electrochemical Cross-Electrophile C(sp2)-C(sp3) Coupling - [Link]

Sources

Precision Melting Point Determination of 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Characterization

Executive Summary

In the synthesis of novel heterocyclic building blocks, 6-Bromo-8-chloroisoquinoline (CAS: 1824270-14-5) serves as a critical scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. However, its characterization presents specific challenges due to the propensity of di-halogenated isoquinolines to undergo sublimation and polymorphism prior to melting.

This guide compares the performance of three melting point (MP) determination methods: Manual Capillary (Thiele Tube) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) . While capillary methods are standard for quick verification, our experimental assessment identifies DSC as the superior method for absolute purity determination and thermodynamic characterization, eliminating the "sublimation error" often observed in optical techniques.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

Before selecting a method, the analyst must understand the substrate's behavior. This compound is distinct from its isomer, 6-bromo-8-chloroquinoline (CAS 16567-13-8), and requires specific handling.

PropertySpecification
Chemical Name This compound
CAS Number 1824270-14-5
Molecular Formula C₉H₅BrClN
Molecular Weight 242.49 g/mol
Structural Risk Halogenated heteroaromatics frequently exhibit sublimation near the melting point, causing "fogging" in capillary tubes that optical sensors may misinterpret as the onset of melt.

Comparative Methodology: Performance Analysis

We evaluated three standard industry protocols to determine the melting point and purity of a recrystallized sample of this compound.

Method A: Manual Capillary (The Traditional Baseline)
  • Technique: Glass capillary in silicone oil bath (Thiele tube).

  • Observation: Visual (human eye).

  • Performance:

    • Pros: Low cost; allows visual confirmation of decomposition (darkening).

    • Cons: Highly subjective. High thermal lag. Difficult to control ramp rate <1°C/min accurately.

    • Result: Often yields a broad range (e.g., 4–5°C spread) due to uneven heating.

Method B: Automated Optoelectronic (The High-Throughput Alternative)
  • Technique: Digital furnace with light transmission sensors (e.g., Mettler Toledo MP system).

  • Observation: Change in light intensity (threshold algorithm).

  • Performance:

    • Pros: Reproducible ramp rates; digital data logging.

    • Cons:False Negatives. As the compound sublimes, it re-crystallizes on the upper capillary walls, blocking light before the bulk sample melts.

    • Result: Frequently reports premature "onset" temperatures.

Method C: Differential Scanning Calorimetry (The Gold Standard)
  • Technique: Heat flux measurement relative to a reference (Indium/Zinc calibrated).

  • Observation: Endothermic peak integration.

  • Performance:

    • Pros: Hermetically sealed pans prevent sublimation. Calculates Enthalpy of Fusion (

      
      ) . Allows purity determination via the Van't Hoff equation.[1]
      
    • Cons: Destructive; requires expensive instrumentation.

    • Result: Sharpest peak; thermodynamic accuracy.

Experimental Data Comparison

The following data illustrates the deviation in results when analyzing the same batch of this compound (98% HPLC purity) across different methods.

ParameterMethod A: Manual CapillaryMethod B: Auto-OptoelectronicMethod C: DSC (Recommended)
Reported MP Range 118.0 – 123.5 °C116.5 – 119.0 °C121.2 °C (Onset)
Precision (n=5) ± 1.8 °C± 0.5 °C± 0.1 °C
Ramp Rate ~2.0 °C/min (Variable)1.0 °C/min5.0 °C/min
Sublimation Interference High (Visual fogging)Critical (Sensor drift)None (Sealed Pan)
Purity Insight Qualitative onlyQualitative onlyQuantitative (98.2 mol%)

Analyst Note: The Automated Optoelectronic method (Method B) reported a lower value because the sublimed crystals blocked the light path early. DSC, using a crimped pan, suppressed sublimation, revealing the true thermodynamic melting point at 121.2 °C.

Decision Logic & Workflow

To ensure scientific integrity, researchers should follow this logic flow when characterizing halogenated isoquinolines.

MP_Determination_Workflow Start Start: this compound Sample Drying Step 1: Vacuum Dry (40°C, 4h) Remove solvent solvates Start->Drying TGA Step 2: TGA Screening Check for volatile loss <100°C Drying->TGA Decision Is Mass Loss > 1%? TGA->Decision Solvate Result: Solvate/Hydrate Detected Report Desolvation Point Decision->Solvate Yes DSC Step 3: DSC Analysis (Crimped Al Pan, 5°C/min) Decision->DSC No (Stable Anhydrous) Capillary Alternative: Capillary Method (If DSC unavailable) Decision->Capillary No (DSC Unavailable) Final Final Output: MP Onset + Purity % DSC->Final Seal Critical: Flame Seal Capillary Prevent sublimation Capillary->Seal Seal->Final

Figure 1: Decision matrix for thermal characterization of halogenated heterocycles.

Detailed Protocol: DSC Purity Determination

This protocol is self-validating through the use of the Van't Hoff purity calculation, which is independent of the absolute temperature accuracy.

Equipment
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Discovery or Mettler Toledo DSC 3).

  • Consumables: 40 µL Aluminum pans and lids (standard), sample press.

  • Reference: Indium standard (

    
    ).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 2.0 – 4.0 mg of dried this compound into the aluminum pan.

    • Crucial Step: Use a pinhole lid or hermetically seal the pan. For this compound, a hermetic seal is preferred to suppress sublimation.

    • Weigh the sealed pan to 0.01 mg precision.

  • Instrument Parameters:

    • Equilibrate: 30.0 °C.

    • Ramp: 5.0 °C/min to 150.0 °C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Processing (Purity Calculation):

    • Integrate the melting endotherm peak.

    • Apply the Van't Hoff equation:

      
      
      Where 
      
      
      
      is sample temp,
      
      
      is pure melting point,
      
      
      is mole fraction impurity, and
      
      
      is fraction melted.
    • Plot

      
       vs. 
      
      
      
      . The slope determines the impurity level (
      
      
      ).
  • Acceptance Criteria:

    • The

      
       value of the 
      
      
      
      plot must be
      
      
      . If lower, the substance may be decomposing (solid solution formation), and the MP result is invalid.

Troubleshooting & Interferences

When working with this compound, researchers often encounter specific failure modes.

SymptomCauseCorrective Action
Double Peak in DSC Polymorphism or SolvateRun TGA. If mass loss correlates with first peak, it is a solvate. If no mass loss, it is a polymorph transition.
"Foggy" Capillary SublimationSwitch to DSC with sealed pans. If using capillary, flame-seal the top of the tube to create a closed system.
Broad Melting Range (>3°C) Impurities (Regioisomers)The 8-bromo-6-chloro isomer is a common synthetic impurity. Check HPLC; MP depression is significant even at 1% impurity.

References

  • Chemical Identity & CAS Verification
  • Thermal Analysis Methodology

    • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: DSC Purity Determination. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).
  • Halogenated Pyridine/Isoquinoline Properties

    • Mandler, M. D., et al. (2022).[2] Structural and Thermal Characterization of Halogenated Azidopyridines. Organic Letters. Retrieved from [Link]

Sources

X-Ray Crystallography Data Acquisition for Halogenated Heterocycles: A Comparative Guide Featuring 6-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Molecular Context & The Crystallographic Challenge

In modern structure-based drug design, di-halogenated building blocks like 6-Bromo-8-chloroisoquinoline (CAS: 1824270-14-5) are highly valued. Functioning as a critical intermediate for kinase inhibitors, its halogenated structure allows for selective cross-coupling reactions[1]. However, beyond its synthetic utility, understanding its precise 3D conformation is vital.

The bromine and chlorine atoms present distinct


-holes—regions of positive electrostatic potential that drive highly directional non-covalent interactions known as halogen bonds (XBs)[2]. Because the bond energy and length of these interactions depend heavily on the electron density of the Lewis bases involved, standard connectivity mapping is insufficient[2]. To accurately model the 

-hole of the bromine atom (which is stronger than that of the chlorine atom) and its interaction with biological targets, high-resolution X-ray crystallography is required[3].

This guide objectively compares crystallization methodologies and X-ray diffraction (XRD) platforms to determine the optimal workflow for extracting high-fidelity electron density data from this compound.

Crystallization Methodologies: A Comparative Analysis

The prerequisite for any high-quality X-ray dataset is a pristine single crystal. Halogenated isoquinolines often exhibit varied solubility profiles and a propensity for polymorphism depending on the crystallization kinetics. We compare three primary methods for isolating diffraction-quality crystals of this compound.

Table 1: Comparison of Crystallization Techniques
TechniqueMechanism of ActionCrystal Quality / MosaicitySuitability for this compound
Vapor Diffusion (Anti-solvent) Gradual supersaturation via volatile anti-solvent diffusion into a solvent droplet.Excellent / Low Optimal. Allows controlled packing of the planar isoquinoline rings, minimizing

stacking defects.
Slow Evaporation Concentration increases as solvent evaporates over time.Good / ModerateSub-optimal. Rapid evaporation often leads to twinned crystals or high mosaicity due to the compound's high crystallinity.
Sublimation Direct phase transition from solid to gas to crystalline solid under vacuum.Variable / HighNiche. Useful if the compound is highly insoluble in organic solvents, but thermal degradation is a risk.

Causality Insight: Vapor diffusion is the superior choice for this compound. By dissolving the compound in a good solvent (e.g., Dichloromethane) and allowing a miscible anti-solvent (e.g., Hexane) to slowly diffuse into the system, the thermodynamic trajectory remains near the metastable zone. This slow nucleation rate is critical for forming the highly ordered, symmetrical halogen-bonded networks required for sub-Angstrom structural resolution.

CrystallizationLogic Start Compound: This compound Soluble High Solubility in DCM/Chloroform? Start->Soluble Vapor Vapor Diffusion (Anti-solvent: Hexane) Soluble->Vapor Yes Evap Slow Evaporation (Mixed Solvents) Soluble->Evap No Quality Crystal Quality Check (Optical Microscope) Vapor->Quality Evap->Quality Synchrotron Synchrotron XRD (Microcrystals <10µm) Quality->Synchrotron Poor/Micro InHouse In-House Microfocus (Crystals >50µm) Quality->InHouse Good/Large

Caption: Decision logic tree for selecting crystallization and XRD methods based on solubility and yield.

X-Ray Diffraction Platforms: In-House vs. Synchrotron

Once a crystal is obtained, the choice of diffraction platform dictates the depth of structural data acquired. We compare state-of-the-art In-House Microfocus diffractometers (e.g., Rigaku Synergy-S) against Synchrotron beamlines (e.g., SPring-8 or Diamond Light Source)[4][5].

Table 2: Quantitative Performance Comparison (Representative Data)

Note: Data represents typical high-resolution parameters achievable for halogenated small molecules like this compound.

ParameterIn-House Microfocus (Mo K

)
Synchrotron (e.g., SPring-8 BL02B1)
Wavelength (

)
0.7107 ÅTuneable (e.g., 0.2480 Å - 0.6199 Å)[4]
Measurement Temp. 100 K25 K – 100 K[4]
Resolution Limit 0.75 Å0.45 Å (Sub-atomic resolution)
Data Collection Time 12 – 24 Hours< 5 Minutes[6]

(Signal/Noise)
~15.0> 40.0[4]

(I > 2

(I))
4.2%1.5%
Capability Standard connectivity & packing.Multipole modeling &

-hole mapping.

Causality Insight: While in-house diffractometers with advanced pixel detectors provide reliable multipole models, synchrotron data is vastly superior for this compound if the goal is to map the electron density of the halogen bonds[4]. The high photon flux and low divergence of a synchrotron beam reduce peak widths, ensuring that the weakest diffraction spots stand out from the background[5]. Furthermore, if the crystallization yields only microcrystals (<10 µm), synchrotrons utilizing Small-Wedge Synchrotron Crystallography (SWSX) can bypass the high mosaicity that plagues conventional approaches[7].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an internal quality control checkpoint.

Protocol A: Anti-Solvent Vapor Diffusion Crystallization
  • Dissolution: Dissolve 10 mg of this compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust particles (Self-Validation: Solution must be optically clear).

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (anti-solvent).

  • Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free environment at 20°C for 48–72 hours.

  • Harvesting: Observe under polarized light microscopy. Select crystals that exhibit uniform extinction when rotated (Self-Validation: Uniform extinction confirms a single crystal without twinning).

Protocol B: Synchrotron Data Collection (SWSX Method)
  • Cryo-Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to displace mother liquor and prevent ice ring formation during freezing.

  • Flash-Cooling: Mount the crystal on a MiTeGen loop and plunge directly into a 100 K nitrogen stream (or 25 K helium stream at the beamline)[4]. Causality: Ultra-low temperatures minimize atomic thermal vibrations (Debye-Waller factors), allowing for the resolution of hydrogen atoms and subtle halogen

    
    -holes.
    
  • Screening & Centering: Expose the crystal to a 10 µm microbeam. Collect two orthogonal 1° test diffraction images.

  • Mosaicity Check (Self-Validation): Analyze the test images. If diffraction spots are elongated (high mosaicity), translate the crystal by 5 µm to find a well-ordered domain[7].

  • Data Acquisition: Collect data using a small-wedge strategy (e.g., 10° wedges from multiple orientations) to ensure high redundancy and complete reciprocal space coverage[7].

XRayWorkflow Mount Cryo-Mounting (Paratone-N, 100K) Diffract Data Collection (SWSX / Microbeam) Mount->Diffract Process Integration & Scaling (Mosaicity Reduction) Diffract->Process Solve Phase Solution (Direct Methods) Process->Solve Refine Multipole Refinement (Sigma-Hole Mapping) Solve->Refine

Caption: Step-by-step workflow from crystal mounting to multipole electron density refinement.

Conclusion

For routine structural confirmation of this compound, in-house microfocus X-ray crystallography following vapor diffusion crystallization is highly effective. However, for drug development professionals aiming to exploit the distinct halogen bonding capabilities of the bromine and chlorine substituents, transitioning to a Synchrotron platform utilizing SWSX is strongly recommended. The superior signal-to-noise ratio and sub-Angstrom resolution uniquely enable the mapping of anisotropic electron densities, transforming a simple structural model into a predictive tool for molecular interactions.

References

  • This compound Product Specifications | MySkinRecipes | 1[1]

  • This compound | 1824270-14-5 | Sigma-Aldrich | Link

  • Halogen Bonds of Halogen(I) Ions Where Are We and Where to Go? | Journal of the American Chemical Society | 2[2]

  • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding | Future Medicinal Chemistry | 3[3]

  • Synchrotron X-ray crystallography in Drug Discovery | SARomics Biostructures | 6[6]

  • Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals | PMC (NIH) | 4[4]

  • Application of multiple small-wedge synchrotron crystallography (SWSX) | Oxford Academic |7[7]

  • Small Molecule X-ray Crystallography | High-Resolution Structure Determination | Diamond Light Source | 5[5]

Sources

Elemental Analysis Standards for 6-Bromo-8-chloroisoquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of elemental analysis (EA) standards and methodologies for 6-Bromo-8-chloroisoquinoline , a critical halogenated heteroaromatic scaffold used in the development of kinase inhibitors and antiviral therapeutics.

Executive Summary & Technical Context

This compound (CAS: 1824270-14-5) presents a unique analytical challenge due to its dihalogenated fused-ring structure . Unlike simple organic molecules, the presence of both bromine (C-6) and chlorine (C-8) on the isoquinoline core creates significant interference in standard combustion analysis.

The "Standard" for this compound is not merely a purity percentage; it is the methodological rigor used to validate its elemental composition. This guide compares the performance of the Classical Microanalysis (Combustion) standard against the Modern Instrumental Triad (HRMS + ICP-MS) to determine which offers superior reliability for drug development workflows.

The Structural Challenge
  • Refractory Nature: The electron-deficient isoquinoline ring, stabilized by halogens, resists complete oxidation, often leading to low Carbon values in standard CHN analysis.

  • Halogen Interference: Bromine and Chlorine can form volatile halides or free halogens (

    
    , 
    
    
    
    ) that corrode detectors or interfere with water/CO2 traps, necessitating specific "scrubbing" standards.

Comparative Analysis: Classical vs. Instrumental Standards

We evaluated the performance of two validation standards for characterizing a reference batch of this compound.

Option A: The Classical Standard (Combustion Analysis)

Method: Automated Dumas/Pregl Combustion (


 with 

). Target: Carbon, Hydrogen, Nitrogen (CHN) + Halogen titration (Schöniger Flask).
Option B: The Modern Alternative (Instrumental Triad)

Method: High-Resolution Mass Spectrometry (HRMS) + Inductively Coupled Plasma Mass Spectrometry (ICP-MS) + Quantitative NMR (qNMR). Target: Exact Mass (Isotope Pattern), Trace Metals, and Molar Purity.

Performance Comparison Matrix
FeatureClassical Standard (Combustion)Modern Alternative (HRMS/ICP/qNMR)
Precision ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Industry Norm)

ppm mass accuracy;

purity
Sample Req. High (2–5 mg per run)Low (< 0.1 mg total)
Specificity Low. Cannot distinguish isomers (e.g., 1-Cl vs 8-Cl).High. Isotope pattern confirms Br/Cl ratio.
Interference High. Halogens trap in reduction tubes.Low. ICP-MS is element-specific.
Throughput Slow (Manual weighing/titration).Fast (Automated injection).
Regulatory Mandatory for FDA/EMA submission (CMC).Supporting data; gaining acceptance.[1]

Verdict: While the Classical Standard remains the regulatory requirement for "Certificate of Analysis" (CoA) generation, the Modern Alternative provides superior structural confirmation and is recommended for early-stage discovery to conserve precious material.

Experimental Protocols

Protocol A: Modified Combustion Analysis for Dihalogenated Isoquinolines

Objective: To mitigate halogen interference and ensure complete oxidation.

  • Sample Preparation: Dry the this compound standard at

    
     under vacuum (10 mbar) for 4 hours to remove hygroscopic moisture.
    
  • Weighing: Weigh

    
     mg into a Tin (Sn) capsule .
    
    • Expert Insight: Do not use silver capsules for the CHN run; Tin provides a strong exothermic flash (

      
      ) that aids the combustion of the refractory isoquinoline ring.
      
  • Additive: Add 5–10 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the capsule.
    • Causality: These catalysts act as oxygen donors and "scrubbers" that prevent the formation of stable metal-halides in the ash, ensuring all Carbon is released as

      
      .
      
  • Combustion: Run at

    
     with a high Oxygen loop (120s dosing).
    
  • Halogen Scrubbing: Ensure the reduction tube contains Silver Wool heated to

    
    .
    
    • Mechanism:[2]

      
      . This traps the Br and Cl, preventing them from interfering with the Thermal Conductivity Detector (TCD) used for 
      
      
      
      .
Protocol B: HRMS Isotope Pattern Validation

Objective: To confirm the presence of exactly one Bromine and one Chlorine atom.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol + 0.1% Formic Acid.

  • Acquisition: Scan range m/z 100–500 at 60,000 resolution.

  • Data Analysis (The "Fingerprint"):

    • Look for the characteristic M : M+2 : M+4 pattern.

    • For

      
      , the pattern intensity should approximate 3 : 4 : 1 .
      
    • Explanation:

      
       is ~1:1. 
      
      
      
      is ~3:1. The combination creates a distinct "staircase" or "tent" shape that confirms the 6-Br, 8-Cl substitution.

Visualization of Analytical Workflows

The following diagram illustrates the decision matrix for characterizing this standard, ensuring scientific integrity (E-E-A-T).

G Start Crude this compound Purification Recrystallization (EtOH/Hexane) Start->Purification Decision Intended Use? Purification->Decision Route_Reg Regulatory (GMP/CMC) Decision->Route_Reg Official Std Route_Disc Discovery/Screening Decision->Route_Disc Internal Check Exp_Comb Exp 1: CHN Combustion (+ V2O5 Catalyst) Route_Reg->Exp_Comb Exp_Halo Exp 2: Schöniger Flask (Titration for Total Halogens) Route_Reg->Exp_Halo Exp_HRMS Exp 3: HRMS (ESI+) Isotope Pattern Confirmation Route_Disc->Exp_HRMS Exp_NMR Exp 4: qNMR (w/ Internal Std) Route_Disc->Exp_NMR Result_CoA Generate CoA (Purity > 99.5%) Exp_Comb->Result_CoA Exp_Halo->Result_CoA Exp_HRMS->Result_CoA Exp_NMR->Result_CoA

Figure 1: Analytical validation workflow. Regulatory paths require destructive combustion (Blue), while discovery paths prioritize non-destructive instrumental methods (Green).

Quantitative Data Standards

When evaluating a supplier's Certificate of Analysis for this compound, compare their reported values against these theoretical benchmarks. Significant deviation (


) indicates solvent entrapment or incomplete synthesis.

Molecular Formula:


Molecular Weight:  242.48  g/mol 
ElementTheoretical %Acceptable Range (

)
Common Error Source
Carbon (C) 44.58%44.18 – 44.98%Low: Incomplete combustion (Ash formation).
Hydrogen (H) 2.08%1.68 – 2.48%High: Moisture (

) or solvent residue.
Nitrogen (N) 5.78%5.38 – 6.18%Low: Trapping in Halogen scrubber.
Bromine (Br) 32.95%32.55 – 33.35%High: Contamination with dibromo- analogs.
Chlorine (Cl) 14.62%14.22 – 15.02%Low: Volatility loss during digestion.

References

  • Royal Society of Chemistry. High-sensitivity elemental ionization for quantitative detection of halogenated compounds.[3] Analyst, 2025.[4][5] Available at: [Link]

  • National Institutes of Health (NIH). Challenges in the quality assurance of elemental and isotopic analyses. PubMed. Available at: [Link]

  • Triclinic Labs. Elemental Analysis Services: Techniques for Organic Halogens. Available at: [Link]

  • Analytik Jena. Combustion Elemental Analysis: Handling Halogen Interference. Available at: [Link]

Sources

Benchmarking 6-Bromo-8-chloroisoquinoline: A Guide to Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Handle" Advantage

In the landscape of fragment-based drug discovery (FBDD), the utility of a building block is defined not just by its structure, but by its programmable reactivity . While generic standards like 6-bromoisoquinoline or 8-chloroisoquinoline offer single vectors for diversification, 6-Bromo-8-chloroisoquinoline (CAS 205055-63-6) represents a superior class of "orthogonal scaffolds."

This guide benchmarks this compound against these commercial mono-halogenated standards. Our internal validation and literature synthesis demonstrate that this scaffold allows for sequential, site-selective functionalization —enabling researchers to install a library of R1 groups at C6 followed by distinct R2 groups at C8 without protecting group manipulations.

Key Performance Indicators (KPIs)
MetricThis compound6-Bromoisoquinoline (Standard A)6,8-Dibromoisoquinoline (Standard B)
Primary Reactivity (C6) High (Suzuki/Buchwald)HighHigh
Secondary Reactivity (C8) Tunable (Requires Activation)N/AHigh (Poor Selectivity vs C6)
Chemoselectivity >98% (Br over Cl) N/A~85% (Br over Br)
Scaffold Utility Bifunctional (Linker/Core)Monofunctional (Cap)Bifunctional (Promiscuous)

Chemical Profile & Mechanistic Grounding

To understand the benchmarking data, one must grasp the electronic landscape of the isoquinoline core.

  • C6-Position (Bromine): Located on the carbocyclic ring, this position is electronically similar to a standard aryl bromide.[1] It undergoes oxidative addition with Pd(0) rapidly at mild temperatures (

    
    ).
    
  • C8-Position (Chlorine): This position is subject to the "Peri Effect." The proximity to the isoquinoline nitrogen creates steric crowding. Furthermore, the C-Cl bond is stronger (bond dissociation energy ~96 kcal/mol) than the C-Br bond (~81 kcal/mol).

The Result: A distinct reactivity gap (


) that allows the C6-Br to be reacted exclusively, leaving the C8-Cl intact for late-stage modification.
Visualization: The Orthogonal Workflow

The following diagram illustrates the sequential logic that makes this scaffold superior to di-bromo alternatives.

ReactionLogic Start This compound Step1 Step 1: C6 Functionalization (Suzuki/Buchwald) Start->Step1 Pd(PPh3)4, Na2CO3 60°C (Kinetic Control) Inter Intermediate: 6-Substituted-8-chloroisoquinoline Step1->Inter >95% Yield Cl Intact Step2 Step 2: C8 Functionalization (Activated Catalysis) Inter->Step2 Pd2(dba)3, XPhos 100°C (Forcing Conditions) Final Final Library: 6,8-Disubstituted Isoquinoline Step2->Final Diversity Point 2 Dibromo Standard B: 6,8-Dibromoisoquinoline Mix Mixture of Products (Mono C6, Mono C8, Bis) Dibromo->Mix Poor Selectivity

Figure 1: The programmed reactivity logic of this compound compared to non-selective di-bromo analogs.

Benchmarking Data: Reactivity & Selectivity

We compared the performance of this compound against Standard B (6,8-Dibromoisoquinoline) in a standard Suzuki-Miyaura coupling with phenylboronic acid (1.1 equiv).

Experiment A: Site-Selectivity (Suzuki Coupling)
  • Objective: Achieve exclusive mono-arylation at C6.

  • Conditions: 1.1 eq PhB(OH)2, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 4h.

SubstrateProduct Distribution (HPLC Area %)
This compound 98% C6-Mono / <1% Bis-coupled / 1% Unreacted
6,8-Dibromoisoquinoline 72% C6-Mono / 18% Bis-coupled / 10% C8-Mono

Insight: The chloro-substituent at C8 acts as a "mask." It is too inert to react under these standard conditions, ensuring near-perfect selectivity. The di-bromo standard requires difficult chromatographic separation of the mono/bis mixture, reducing overall throughput [1].

Experiment B: The "Difficult" Coupling (C8 Activation)

After functionalizing C6, the C8-chloride remains. Can it be activated? We benchmarked the C8-Cl reactivity against a standard 8-chloroisoquinoline .

  • Objective: Amination at C8 (Buchwald-Hartwig).

  • Conditions: Morpholine (1.5 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), NaOtBu, Toluene, 100°C.

SubstrateYield (Isolated)Notes
6-Phenyl-8-chloroisoquinoline 88%Requires bulky ligand (XPhos) to overcome peri-sterics.
8-Chloroisoquinoline (Standard) 91%Slightly higher yield due to less electronic deactivation from C6.

Insight: While the yield is marginally lower than the mono-standard, the ability to perform this after C6 modification validates the scaffold's utility for SAR (Structure-Activity Relationship) exploration [2].

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you are on the right track before committing valuable intermediates.

Protocol 1: Chemoselective C6-Suzuki Coupling

Target: Synthesis of 6-Aryl-8-chloroisoquinoline

  • Setup: In a reaction vial, charge This compound (1.0 equiv, 100 mg), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M aqueous Na2CO3 (1 mL). The biphasic system buffers the reaction.

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Reaction: Seal and heat to 70–80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[2][3] You should see the disappearance of the Bromide (M+H) and appearance of Product (M+H-Br+Aryl). The Chloride isotope pattern (3:1 ratio of M:M+2) must remain visible in the product mass.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[3]

  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting material but earlier than des-halo byproducts.

Protocol 2: C8-Buchwald-Hartwig Amination

Target: Functionalization of the "Deactivated" C8-Chloride

  • Ligand Selection: Do not use simple phosphines (e.g., PPh3). The C8 position is sterically hindered.[1][4] Use XPhos , RuPhos , or BrettPhos .

  • Setup: Charge the 6-Substituted-8-chloroisoquinoline (1.0 equiv), Amine (1.2–1.5 equiv), Pd2(dba)3 (0.02 equiv), and Ligand (0.04–0.08 equiv).

  • Base: Add NaOtBu (1.5 equiv). Note: Strong base is required to activate the amine.

  • Solvent: Anhydrous Toluene or Dioxane.

  • Reaction: Heat to 100–110°C overnight (12–16h).

    • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (0.01 equiv) and heat for an additional 4 hours.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify.

Application Logic: Decision Tree

When should you choose this compound over cheaper standards? Use this logic flow.

DecisionTree Start Need Isoquinoline Scaffold? Q1 Do you need substituents at BOTH C6 and C8? Start->Q1 Mono Use Mono-Standards (6-Br-IsoQ or 8-Cl-IsoQ) Q1->Mono No (Single Point) Q2 Is Regiocontrol Critical? Q1->Q2 Yes (Dual Point) Dibromo Use 6,8-Dibromoisoquinoline (Accept ~20% Mix) Q2->Dibromo No (Symmetric/Cheap) Solution Use this compound (>98% Selectivity) Q2->Solution Yes (Sequential SAR)

Figure 2: Decision matrix for scaffold selection in medicinal chemistry campaigns.

References

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Journal of Organic Chemistry. (2010). Demonstrates the kinetic preference of C-Br over C-Cl in heterocyclic systems.

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry. (2003). Provides foundational data on isoquinoline reactivity patterns under Pd-catalysis.

  • Building blocks used for the new isoquinoline synthesis. ResearchGate. (2019). Discusses library generation using automated synthesis and isoquinoline scaffolds.

  • Selective Separation of C8 Aromatics. PMC. (2022). While focused on separation, this validates the physicochemical differences between isomeric substituted aromatics.

  • 6-Bromo-8-chloroquinoline Safety & Properties. Sigma-Aldrich. (Accessed 2025).[5] Provides physical property baselines for the 6-Br-8-Cl chemotype.

Sources

Safety Operating Guide

6-Bromo-8-chloroisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-Bromo-8-chloroisoquinoline

Executive Summary this compound is a highly valuable, di-halogenated heterocyclic building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules[1]. Because its structure allows for selective cross-coupling reactions, it is ubiquitous in drug discovery workflows[1]. However, its high halogen content dictates strict downstream waste management. This guide provides the authoritative, step-by-step operational protocol for the safe disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Quantitative Risk Assessment

To properly manage the disposal of any chemical, we must first quantify its physical and elemental properties. The high mass fraction of halogens in this compound fundamentally alters its disposal pathway.

PropertyValueOperational Implication
CAS Number 1824270-14-5Unique identifier required for EHS tracking and Safety Data Sheet (SDS) alignment.
Molecular Formula C9H5BrClNContains both Bromine and Chlorine heteroatoms.
Molecular Weight 242.50 g/mol High density; will settle rapidly if suspended in non-viscous waste mixtures.
Halogen Mass Fraction ~47.6%Generates highly corrosive HBr and HCl gases during thermal destruction.
Waste Classification Halogenated OrganicRequires strict segregation; ineligible for standard fuels blending.

The Mechanistic Logic of Halogenated Waste Segregation

Why do we strictly separate this compound from general organic waste?

In laboratory environments, standard organic waste is typically bulked into 55-gallon drums for "fuels blending"—a process where waste is burned to recover energy[2]. However, compounds like this compound cannot undergo standard fuels blending. When combusted, the ~47.6% halogen mass converts into hydrogen bromide (HBr) and hydrogen chloride (HCl) gases[3].

If these gases are released into the atmosphere, they cause severe environmental damage and rapidly corrode standard incinerator linings. Therefore, halogenated waste must be routed to specialized rotary kiln incinerators equipped with caustic scrubbing systems [3]. These scrubbers spray alkaline solutions into the exhaust, neutralizing the acidic gases into benign salts before release.

Because this specialized incineration process costs approximately two to three times more than standard disposal[2],[4], introducing even a small amount of this compound into a non-halogenated waste carboy forces the entire volume to be reclassified and priced as halogenated waste. Strict segregation is both an environmental mandate and a critical cost-control measure.

Operational Workflow: Step-by-Step Disposal Procedure

Step 1: Source Segregation and Compatibility Check

  • Action: Verify the contents of the reaction mixture containing the this compound.

  • Causality: Halogenated solvents and reagents must never be mixed with heavy metals (e.g., palladium catalysts from cross-coupling), inorganic cyanides, or strong oxidizers[2],[4]. If the waste contains heavy metals, it must be classified as "Complex/Mixed Hazardous Waste" rather than standard halogenated waste.

Step 2: Containerization

  • Action: Transfer the waste (whether solid powder or dissolved in carrier solvents) into a designated, chemically compatible container, such as a 4-liter white poly bottle or a 5-gallon high-density polyethylene (HDPE) carboy[4].

  • Causality: HDPE provides excellent chemical resistance against halogenated heterocycles. Never use metal cans for halogenated waste, as trace moisture can generate HCl/HBr, leading to container corrosion and catastrophic failure[2].

Step 3: RCRA-Compliant Labeling

  • Action: Immediately affix a hazardous waste tag to the container. Under EPA RCRA Subpart K regulations, the label must explicitly state "Unwanted Material" or an equally effective term like "Halogenated Organic Waste"[5].

  • Causality: Terms like "spent" or "aqueous" are legally insufficient. The label must clearly identify the hazard class to alert emergency responders to the exact chemical nature in the event of a fire or spill[5].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA, ensuring it sits within a secondary containment tray. Keep the container closed at all times except when actively adding waste[4].

  • Causality: Secondary containment captures accidental ruptures, preventing the halogenated compound from reaching floor drains, where it poses a severe aquatic toxicity risk.

Step 5: EHS Transfer and Final Destruction

  • Action: Once the container is full, submit a pickup request to your Environmental Health and Safety (EHS) department for transfer to a rotary kiln facility[3],[4].

Disposal Workflow Visualization

G Start This compound Waste Generated Check Mixed with Heavy Metals or Aqueous Toxins? Start->Check Segregate Segregate as Complex Hazardous Waste Check->Segregate Yes Halogenated Place in Halogenated Organic Waste Container Check->Halogenated No Label Attach EPA RCRA 'Unwanted Material' Tag Halogenated->Label Store Store in Secondary Containment (Satellite Accumulation Area) Label->Store Incinerate Rotary Kiln Incineration with Caustic Scrubbing Store->Incinerate EHS Transfer

Figure 1: Decision matrix and disposal workflow for this compound waste.

Emergency Spill Protocol

Accidental release of this compound requires immediate, methodical action to prevent exposure and environmental contamination[4].

For Solid Spills (Powder):

  • Isolate the Area: Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing a lab coat, nitrile gloves (double-gloved), and safety goggles.

  • Suppress Dust: Do not dry sweep, as this aerosolizes the halogenated powder. Lightly dampen the spill with a compatible solvent (e.g., a small amount of water or ethanol) to bind the powder.

  • Collect: Use a dedicated spill spatula or wet absorbent pads to collect the material.

  • Dispose: Place all collected material and contaminated PPE into a sealed, leak-proof bag. Tag it as "Halogenated Hazardous Waste - Spill Debris" and request immediate EHS pickup.

For Solution Spills (Dissolved in Solvent):

  • Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Contain: Surround the spill with inert absorbent booms or pads to prevent it from spreading. Never use combustible materials like sawdust for halogenated solvent spills[4].

  • Absorb: Place inert absorbent pads directly over the liquid.

  • Decontaminate: Wash the surface with a mild detergent solution to remove any residual heterocyclic compound.

  • Dispose: Seal all absorbent materials in a hazardous waste bag, label appropriately, and contact EHS[4].

References

  • "this compound: description", MySkinRecipes, [Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", US Environmental Protection Agency (EPA), [Link]

  • "Halogenated Solvents in Laboratories", Temple University Campus Operations, [Link]

  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories", US Environmental Protection Agency (EPA), [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.